molecular formula C10H11BrN2 B597907 6-bromo-1-isopropyl-1H-indazole CAS No. 1214900-44-3

6-bromo-1-isopropyl-1H-indazole

Katalognummer: B597907
CAS-Nummer: 1214900-44-3
Molekulargewicht: 239.116
InChI-Schlüssel: BGDRYWNOTNBYDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1-isopropyl-1H-indazole is a brominated heterocyclic compound that serves as a privileged scaffold and key synthetic intermediate in modern drug discovery and medicinal chemistry research . The indazole core is a dominant pharmacophore in several FDA-approved drugs and clinical candidates, underpinning its significant value in the development of biologically active molecules . This specific derivative is engineered for further functionalization, particularly through metal-catalyzed cross-coupling reactions, facilitated by the reactive bromine atom at the 6-position . The isopropyl group on the indazole nitrogen enhances the molecule's steric and pharmacokinetic properties, making it a sophisticated building block for constructing targeted inhibitors . Researchers utilize this compound in the synthesis of novel chemical entities for a broad spectrum of therapeutic applications. Its structural features are relevant for probing targets in oncology, given the established role of indazole derivatives in approved kinase inhibitors such as pazopanib and axitinib . Furthermore, indazole scaffolds are actively investigated for their potential antimicrobial, anti-inflammatory, and antifungal activities, as demonstrated by recent molecular docking and in-vitro studies . The compound provides a critical starting point for lead optimization and structure-activity relationship (SAR) studies, enabling the exploration of new chemical space in the quest for innovative therapeutics .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-bromo-1-propan-2-ylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-7(2)13-10-5-9(11)4-3-8(10)6-12-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDRYWNOTNBYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214900-44-3
Record name 6-Bromo-1-isopropyl-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-bromo-1-isopropyl-1H-indazole is a substituted indazole that serves as a crucial building block in the landscape of medicinal chemistry and drug discovery. The indazole scaffold is a well-recognized privileged structure, forming the core of numerous compounds with a wide array of biological activities, including potent kinase inhibitors. The strategic placement of a bromine atom and an isopropyl group on the indazole ring system provides medicinal chemists with versatile handles for molecular elaboration and optimization of drug-like properties.

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry and for the rational design of novel therapeutic agents. These properties, including solubility, stability, lipophilicity, and ionization state, directly influence its reactivity, formulation, and pharmacokinetic profile. This technical guide provides a comprehensive framework for the systematic evaluation of these critical parameters, offering both compiled data from available sources and detailed, field-proven experimental protocols for their determination. This document is intended to be a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of indazole-based compounds.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers, other values are based on closely related analogs or computational predictions due to the limited availability of direct experimental data in the public domain.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrN₂Supplier Data
Molecular Weight 239.11 g/mol Supplier Data[1]
CAS Number 1214900-44-3Supplier Data[1]
Appearance SolidGeneral knowledge
Purity 95%Supplier Data[1]
Calculated LogP (XLogP3) ~2.5 (for the related carboxylic acid derivative)PubChem[2]
General Solubility Soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.[3]Literature for related compounds[3]

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound. The rationale behind experimental choices is explained to provide a deeper understanding of the principles involved.

Determination of Melting Point (MP)

The melting point is a critical indicator of a compound's purity and provides a preliminary assessment of its thermal stability.

Methodology: Digital Melting Point Apparatus

  • Sample Preparation: Finely powder a small amount of this compound.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated digital melting point apparatus.

  • Heating Profile:

    • Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly approach the expected melting range.

    • Once the sample begins to soften, reduce the heating rate to 1-2 °C/min to ensure accurate determination.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate and sharp melting range. A broad melting range can be indicative of impurities.

Solubility Profiling

Solubility is a critical parameter that influences a compound's suitability for various biological assays and its potential for formulation. Both thermodynamic and kinetic solubility are important to assess.

2.1. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium concentration of a compound in a saturated solution and is considered the gold standard.[3]

  • Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, simulated gastric fluid, organic solvents).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker for 24-72 hours to ensure equilibrium is reached.[3]

  • Sampling and Separation: After equilibration, allow the undissolved solid to settle. Carefully collect an aliquot of the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

2.2. Kinetic Solubility

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[3]

  • Dilution: Add the stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to a final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (typically ≤1%).[3]

  • Incubation: Incubate the solution at room temperature with gentle shaking for a defined period (e.g., 2 and 24 hours).[3]

  • Analysis: After incubation, determine the concentration of the compound remaining in solution, typically by HPLC-UV or LC-MS/MS.[3]

Experimental Workflow for Solubility Determination

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility T1 Add excess solid to solvent T2 Equilibrate (24-72h) T1->T2 T3 Separate solid and supernatant T2->T3 T4 Quantify by HPLC-UV T3->T4 K1 Prepare 10 mM DMSO stock K2 Dilute in aqueous buffer K1->K2 K3 Incubate (2-24h) K2->K3 K4 Analyze by HPLC-UV/LC-MS K3->K4

Caption: Workflow for thermodynamic and kinetic solubility determination.

Lipophilicity (LogP) Determination

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4]

Methodology: Shake-Flask Method (n-octanol/water)

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the layers.

  • Partitioning: Dissolve a known amount of this compound in the aqueous phase. Add an equal volume of the n-octanol phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two layers.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the extent of ionization of a compound at a given pH, which significantly impacts its solubility, permeability, and interaction with biological targets. Indazole is an amphoteric molecule, capable of being protonated or deprotonated.[5]

Methodology: Potentiometric Titration

  • Solution Preparation: Prepare a solution of this compound in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or isopropanol) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For amphoteric compounds, two pKa values may be determined.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Expected Signals:

    • Isopropyl Group: A doublet for the two methyl groups (around 1.5 ppm) and a septet for the methine proton (around 4.5-5.0 ppm).

    • Aromatic Protons: Signals in the aromatic region (typically 7.0-8.5 ppm), with splitting patterns determined by their positions on the indazole ring.

    • Indazole C3-H: A singlet in the downfield region (around 8.0 ppm).

1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: Use a more concentrated sample (20-50 mg) in the same deuterated solvent.

  • Data Acquisition: Acquire a proton-decoupled spectrum.

  • Expected Signals:

    • Isopropyl Group: Two signals in the aliphatic region (methyl carbons around 20-25 ppm and the methine carbon around 50-55 ppm).

    • Aromatic and Heterocyclic Carbons: Multiple signals in the range of 100-150 ppm. The carbon attached to the bromine will be in this region.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Expected Molecular Ion: Look for the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (239.11 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Expected Absorption Bands:

    • C-H stretching (aromatic): ~3000-3100 cm⁻¹

    • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

    • C=N and C=C stretching (aromatic ring): ~1450-1650 cm⁻¹

    • C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.

Spectroscopic Analysis Workflow

G cluster_spectro Spectroscopic Characterization NMR NMR Spectroscopy (¹H and ¹³C) Structure Structural Elucidation and Confirmation NMR->Structure MS Mass Spectrometry (ESI or APCI) MS->Structure IR Infrared Spectroscopy (ATR) IR->Structure Sample This compound Sample->NMR Sample->MS Sample->IR

Caption: Workflow for the spectroscopic characterization of this compound.

Stability Assessment

Evaluating the stability of a compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation pathways.

Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products.[3]

Methodology

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[3]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[3]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[3]

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[3]

    • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 80°C.[3]

    • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Sampling: At specified time points, withdraw an aliquot. For acid and base hydrolysis, neutralize the sample before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method capable of separating the parent compound from its degradation products. Calculate the percentage of the remaining parent compound.

G cluster_stress Stress Conditions Compound This compound Acid Acid Hydrolysis Compound->Acid Base Base Hydrolysis Compound->Base Oxidation Oxidation Compound->Oxidation Thermal Thermal Stress Compound->Thermal Photo Photolytic Stress Compound->Photo Analysis Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Degradation Profile & Stability Assessment Analysis->Result

Sources

An In-depth Technical Guide to 6-bromo-1-isopropyl-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-bromo-1-isopropyl-1H-indazole

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, a recurring motif in a multitude of biologically active compounds.[1] Its bioisosteric relationship with purines allows for effective competition at the ATP-binding sites of kinases, a critical family of enzymes in cellular signaling.[2] Within this family of compounds, this compound has emerged as a pivotal building block, particularly in the development of targeted cancer therapeutics. The strategic placement of the bromine atom at the 6-position and the isopropyl group at the 1-position offers a unique combination of reactivity and steric influence, enabling chemists to forge complex molecular architectures with high precision.

This technical guide provides an in-depth exploration of this compound, from its fundamental chemical properties and a robust synthesis protocol to its applications as a key intermediate in the synthesis of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile compound.

Core Properties and Identification

A foundational understanding of a molecule begins with its unambiguous identification and key physicochemical properties.

PropertyValueSource(s)
Chemical Name This compound[3]
CAS Number 1214900-44-3[3][4]
Molecular Formula C₁₀H₁₁BrN₂[5]
Molecular Weight 239.11 g/mol [5]
Structure Chemical structure of this compoundN/A

Note: The structure is a 2D representation. The indazole core is a bicyclic aromatic system with the isopropyl group attached to one of the nitrogen atoms.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through the N-alkylation of its precursor, 6-bromo-1H-indazole. The regioselectivity of the alkylation is a critical consideration, as substitution can occur at either the N1 or N2 position of the indazole ring. The protocol detailed below is designed to favor the formation of the desired N1 isomer, based on established methodologies for selective N1-alkylation of indazoles.

Synthesis Workflow Diagram

SynthesisWorkflow Start 6-bromo-1H-indazole Reaction N-Alkylation Reaction (Heat) Start->Reaction Reagents Isopropyl Tosylate Cesium Carbonate Acetonitrile (Solvent) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Start This compound Reaction Suzuki Coupling Start->Reaction Reagents Arylboronic Acid Pd Catalyst Base Reagents->Reaction Product 6-Aryl-1-isopropyl-1H-indazole (Kinase Inhibitor Scaffold) Reaction->Product

Sources

An In-depth Technical Guide to the Synthesis of 6-bromo-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 6-bromo-1-isopropyl-1H-indazole, a key intermediate in the development of various pharmaceutical agents. The indazole scaffold is a privileged structure in medicinal chemistry, and the targeted N-1 alkylation of substituted indazoles is a critical, yet often challenging, synthetic step. This document elucidates the strategic considerations for achieving high regioselectivity in the N-isopropylation of 6-bromo-1H-indazole, focusing on a robust and scalable protocol. The guide details the reaction mechanism, provides a step-by-step experimental procedure, and discusses the characterization of the final product. Safety protocols and troubleshooting strategies are also addressed to ensure a comprehensive and practical resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylated Indazoles

Indazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including but not limited to, kinase inhibition for cancer therapy and anti-inflammatory applications. The strategic placement of substituents on the indazole core is paramount for modulating pharmacological activity. The N-1 alkylated indazoles, in particular, are a prevalent motif in numerous drug candidates.

The synthesis of N-alkylated indazoles, however, is complicated by the presence of two nucleophilic nitrogen atoms (N-1 and N-2), which often leads to the formation of a mixture of regioisomers.[1] The separation of these isomers can be a significant challenge, impacting the overall efficiency and cost-effectiveness of a synthetic route. Therefore, the development of highly regioselective N-alkylation methods is of paramount importance. This guide focuses on a proven strategy for the selective synthesis of the N-1 isomer of this compound.

Strategic Approach to Regioselective N-1 Isopropylation

The regiochemical outcome of the N-alkylation of indazoles is governed by a delicate interplay of steric and electronic factors, as well as the choice of reaction conditions. The selection of the base and solvent system is particularly critical in directing the alkylation to the desired nitrogen atom.

The Role of the Base and Solvent

It has been well-established that the combination of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) strongly favors N-1 alkylation of indazoles.[1] The rationale behind this selectivity lies in the formation of the indazolide anion. The sodium cation, generated from NaH, is believed to coordinate with the N-2 nitrogen, sterically hindering the approach of the alkylating agent to this position. Consequently, the alkylation preferentially occurs at the more accessible N-1 position.

In contrast, the use of weaker bases like potassium carbonate in polar aprotic solvents such as N,N-dimethylformamide (DMF) often leads to a mixture of N-1 and N-2 isomers. This is attributed to a greater degree of "free" indazolide anion in solution, allowing for alkylation at both nitrogen centers.

Choice of Alkylating Agent

For the introduction of an isopropyl group, 2-bromopropane is a readily available and suitable alkylating agent. Isopropyl iodide could also be used, potentially offering higher reactivity, but 2-bromopropane is often preferred due to its lower cost and greater stability.

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
6-Bromo-1H-indazole≥98%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially Available
2-Bromopropane≥99%Commercially Available
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Saturated Aqueous Ammonium Chloride (NH₄Cl)Prepared in-house
Brine (Saturated Aqueous NaCl)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas (Nitrogen or Argon) supply

  • Ice-water bath

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Silica gel for column chromatography

Reaction Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Indazole_THF Dissolve 6-bromo-1H-indazole in anhydrous THF Start->Indazole_THF Cool_0C Cool to 0 °C Indazole_THF->Cool_0C Add_NaH Add NaH portion-wise Cool_0C->Add_NaH Stir_0C Stir at 0 °C for 30 min Add_NaH->Stir_0C Add_2BP Add 2-bromopropane dropwise Stir_0C->Add_2BP Warm_RT Warm to room temperature and stir for 12-18 h Add_2BP->Warm_RT Quench Quench with sat. aq. NH₄Cl Warm_RT->Quench Extract Extract with EtOAc Quench->Extract Wash Wash organic layer (water, brine) Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End This compound Purify->End

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 6-bromo-1H-indazole (1.0 eq). The flask is then sealed with a septum and purged with an inert gas (nitrogen or argon).

  • Dissolution: Anhydrous tetrahydrofuran (THF) is added via syringe to dissolve the starting material. A typical concentration is in the range of 0.1 to 0.5 M.

  • Deprotonation: The solution is cooled to 0 °C in an ice-water bath. Sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood and under an inert atmosphere. The reaction mixture is stirred at 0 °C for 30 minutes.

  • Alkylation: While maintaining the temperature at 0 °C, 2-bromopropane (1.5 eq) is added dropwise to the reaction mixture.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is then stirred for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization of this compound

PropertyValue
Molecular Formula C₁₀H₁₁BrN₂
Molecular Weight 239.11 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not reported
¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is a powerful tool for confirming the presence of the isopropyl group and its attachment to the N-1 position.

  • Isopropyl Group: A characteristic septet for the methine proton (CH) is expected around δ 4.6-4.8 ppm, with a coupling constant (J) of approximately 7 Hz. The six methyl protons (CH₃) should appear as a doublet around δ 1.5-1.6 ppm, also with a J value of approximately 7 Hz.

  • Indazole Ring Protons: The aromatic protons on the indazole ring will appear in the region of δ 7.0-8.0 ppm. The specific chemical shifts and coupling patterns will be influenced by the bromo and isopropyl substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will further confirm the structure.

  • Isopropyl Group: The methine carbon is expected to resonate around δ 50-55 ppm, while the methyl carbons should appear around δ 22-24 ppm.

  • Indazole Ring Carbons: The carbons of the indazole ring will appear in the aromatic region (δ 110-145 ppm). The carbon bearing the bromine atom (C-6) will have a characteristic chemical shift influenced by the halogen.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the product.

  • Expected [M+H]⁺: For C₁₀H₁₁BrN₂, the expected [M+H]⁺ peak would be at m/z 240.0184 (for ⁷⁹Br) and 242.0163 (for ⁸¹Br), showing the characteristic isotopic pattern for a bromine-containing compound.

Safety Considerations

  • Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water, releasing flammable hydrogen gas. It is also corrosive. Always handle in a fume hood under an inert atmosphere, away from water and other protic solvents. Wear appropriate personal protective equipment, including flame-retardant lab coat, safety goggles, and gloves.

  • 2-Bromopropane: A flammable liquid and a potential carcinogen. It is also an irritant. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Anhydrous Tetrahydrofuran (THF): A flammable liquid that can form explosive peroxides upon storage. Use from a freshly opened container or test for peroxides before use.

Conclusion

The synthesis of this compound can be achieved with high regioselectivity for the desired N-1 isomer by employing a carefully controlled N-alkylation protocol. The use of sodium hydride in anhydrous tetrahydrofuran is a key factor in directing the isopropylation to the N-1 position. This guide provides a comprehensive and practical framework for the successful synthesis and characterization of this important pharmaceutical intermediate. Adherence to the detailed experimental procedure and safety precautions is crucial for obtaining the desired product in good yield and purity.

References

  • Amour, A., et al. (2016). Evolution of a Novel, Orally Bioavailable Series of PI3Kδ Inhibitors from an Inhaled Lead for the Treatment of Respiratory Disease. Journal of Medicinal Chemistry, 59(15), 7239-7251.
  • PubChem Compound Summary for CID 67465443, this compound-4-carboxylic acid. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

  • PubChem Compound Summary for CID 37819135, 6-Bromo-1H-indazole, N1-BOC protected. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

  • Supporting Information - Wiley-VCH. (2007). Retrieved from [Link]

  • Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. BenchChem. (2025).
  • Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research, 17(1), 287-296.
  • Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. (n.d.). Retrieved from a relevant chemical supplier website.
  • 1391123-54-8|6-Bromo-3-isopropyl-1H-indazole|BLD Pharm. (n.d.).
  • Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com. (n.d.). Retrieved from [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. (2021). Retrieved from [Link]

  • 13C NMR of indazoles. ResearchGate. (2016). Retrieved from [Link]

  • 6-Bromo-3-isopropyl-1H-indazole CAS 1391123-54-8. BenchChem. (n.d.).
  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. (2026). Retrieved from [Link]

  • PubChem Compound Summary for CID 22558675, 6-Bromo-1-methyl-1H-indazole. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link]

  • Regioselective N-alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry, 20, 936–947. Retrieved from [Link]

  • (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. (n.d.). Retrieved from [Link]

  • BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. (n.d.). Retrieved from [Link]

  • Characterization of 6-Bromo-1-hexanol by 13C NMR Spectroscopy: A Comparative Guide. BenchChem. (2025).
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry, 20, 936–947. Retrieved from [Link]

Sources

Spectroscopic Data of 6-bromo-1-isopropyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-1-isopropyl-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. As with any novel compound synthesized for pharmaceutical research, unambiguous structural confirmation is paramount. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is designed to serve as a practical resource for researchers, offering not only the anticipated spectral data but also the underlying principles of spectral interpretation and standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a bicyclic indazole core, a bromine substituent on the benzene ring, and an isopropyl group attached to one of the nitrogen atoms. The regiochemistry of the isopropyl group (at the N1 position) is a critical aspect that can be confirmed through spectroscopic methods, particularly NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring and the protons of the isopropyl group. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the overall aromatic system.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~8.0s-1H
H-7~7.8d~1.01H
H-5~7.4dd~8.5, 1.51H
H-4~7.6d~8.51H
CH (isopropyl)~4.8sept~6.71H
CH₃ (isopropyl)~1.5d~6.76H
Expert Interpretation of ¹H NMR Data

The prediction of the chemical shifts is based on the analysis of related indazole structures. The proton at the C-3 position is expected to be a singlet and appear at a downfield chemical shift due to its position on the electron-deficient pyrazole ring. The aromatic protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The isopropyl group will show a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons, with a typical coupling constant of around 6.7 Hz. The downfield shift of the methine proton is due to its proximity to the nitrogen atom of the indazole ring.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C-3~135
C-3a~123
C-4~122
C-5~125
C-6~115
C-7~112
C-7a~141
CH (isopropyl)~50
CH₃ (isopropyl)~22
Expert Interpretation of ¹³C NMR Data

The chemical shifts of the carbon atoms in the indazole ring are influenced by the nitrogen atoms and the bromine substituent. The carbon bearing the bromine (C-6) is expected to be shielded compared to the other aromatic carbons. The carbons of the isopropyl group will appear in the aliphatic region of the spectrum. The regiochemistry of the N-alkylation can be definitively established using 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation), which would show a correlation between the isopropyl methine proton and the C-7a and C-3a carbons of the indazole ring.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Functional Group Vibration
~3100-3000MediumAromatic C-H stretch
~2980-2940MediumAliphatic C-H stretch (isopropyl)
~1620-1600MediumC=C aromatic ring stretch
~1500-1450StrongC=N ring stretch
~1380-1370MediumC-H bend (isopropyl, characteristic doublet)
~880-800StrongC-H out-of-plane bend (aromatic)
~700-600StrongC-Br stretch
Expert Interpretation of IR Data

The IR spectrum of this compound is expected to be characterized by the stretching and bending vibrations of the aromatic and aliphatic C-H bonds, as well as the characteristic absorptions of the indazole ring system. The presence of the C-Br bond will be indicated by a strong absorption in the fingerprint region. The characteristic doublet for the isopropyl group's C-H bending vibration is a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Predicted Mass Spectrum Data
m/z Relative Intensity (%) Proposed Fragment Ion
238/240High[M]⁺ (Molecular ion)
223/225Moderate[M - CH₃]⁺
196/198Moderate[M - C₃H₆]⁺
144High[C₇H₄N₂Br]⁺
117Moderate[C₇H₅N₂]⁺
77Low[C₆H₅]⁺
Expert Interpretation of Mass Spectrum Data

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), with two peaks of nearly equal intensity separated by 2 m/z units.[2] The fragmentation pattern will likely involve the loss of a methyl group from the isopropyl substituent, followed by further fragmentation of the indazole ring. The base peak may correspond to the indazole cation after the loss of the isopropyl group. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating systems, ensuring data quality and reproducibility.

NMR Data Acquisition Protocol
  • Sample Preparation:

    • Weigh 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Cap the tube and gently agitate until the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Tune and match the proton probe.

    • Acquire a standard ¹H spectrum using a 30° or 90° pulse.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the carbon probe.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H spectrum.

    • Perform peak picking to identify the chemical shifts of all signals.

IR Data Acquisition Protocol (Thin Solid Film Method)
  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., dichloromethane or acetone).

    • Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[3]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Perform a baseline correction if necessary.

    • Label the major absorption peaks with their wavenumbers.

Mass Spectrometry Data Acquisition Protocol (Electron Ionization)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute this stock solution to a final concentration of about 10 µg/mL.[4]

  • Instrument Setup:

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Set the ionization mode to Electron Ionization (EI) with a standard electron energy of 70 eV.

    • Set the mass analyzer to scan a suitable mass range (e.g., m/z 50-300).

  • Data Acquisition:

    • Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a good quality spectrum.

  • Data Analysis:

    • Identify the molecular ion peak and any characteristic isotopic patterns.

    • Analyze the fragmentation pattern to identify key fragment ions.

    • Compare the obtained spectrum with a library of mass spectra if available.

Visualizations

Logical Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Interp NMR Data Interpretation (Chemical Shifts, Coupling, Connectivity) NMR->NMR_Interp IR_Interp IR Data Interpretation (Functional Groups) IR->IR_Interp MS_Interp MS Data Interpretation (Molecular Weight, Fragmentation) MS->MS_Interp Structure_Confirmation Structure Confirmation NMR_Interp->Structure_Confirmation IR_Interp->Structure_Confirmation MS_Interp->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Relationship between Spectroscopic Data and Molecular Structure

Structure_Spectra_Relationship cluster_structure Molecular Structure cluster_data Spectroscopic Data Molecule This compound NMR_Data NMR - Proton environments - Carbon skeleton - Connectivity Molecule->NMR_Data provides information on IR_Data IR - Functional groups (C-H, C=N, C-Br) Molecule->IR_Data reveals MS_Data MS - Molecular weight - Isotopic pattern - Fragmentation Molecule->MS_Data determines

Caption: The relationship between the molecular structure and the information obtained from different spectroscopic techniques.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and Mass Spectrometry, is essential for its unambiguous structural confirmation. This technical guide provides a detailed framework for understanding the expected spectral data, the rationale behind their interpretation, and the standardized protocols for their acquisition. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently characterize this and other novel chemical entities, a critical step in the drug discovery and development process.

References

  • Reich, H. J. (n.d.). NMR Spectroscopy: ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Govindasamy, C., & Balasubramanian, T. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-116. Retrieved from [Link]

  • Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole. Retrieved from [Link]

  • RSC Publishing. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687. Retrieved from [Link]

  • UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • Studylib. (n.d.). NMR Acquisition Procedure. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-bromo-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 6-bromo-1-isopropyl-1H-indazole, a key intermediate in contemporary drug discovery. While specific experimental data for this compound is not extensively published, this document, intended for researchers, scientists, and drug development professionals, outlines authoritative, field-proven methodologies for its thorough evaluation. By synthesizing established principles for analogous indazole derivatives with regulatory expectations, this guide presents detailed protocols for determining aqueous and organic solubility, as well as a robust strategy for assessing chemical stability through forced degradation studies, in alignment with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is elucidated to ensure a deep, mechanistic understanding. All quantitative data is presented in structured tables, and key workflows are visualized to enhance clarity and practical application in a research and development setting.

Introduction: The Significance of this compound

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, substituted indazoles are integral to the development of potent kinase inhibitors, which are at the forefront of targeted cancer therapies.[1][2] The subject of this guide, this compound, serves as a critical building block in the synthesis of these next-generation therapeutics. The bromine atom at the 6-position provides a versatile handle for further chemical modification through cross-coupling reactions, while the isopropyl group at the 1-position can influence binding affinity and metabolic stability.

A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is paramount. These parameters profoundly impact its handling, formulation, and ultimately, the developability of any subsequent active pharmaceutical ingredient (API).[1] Poor solubility can hinder absorption and bioavailability, while instability can lead to degradation, loss of potency, and the formation of potentially toxic impurities.[3][4] This guide provides the necessary protocols to de-risk development programs by enabling a comprehensive early-stage characterization of this important intermediate.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential for designing meaningful solubility and stability studies. While experimental data is sparse, a combination of data from suppliers and computational predictions for structurally related compounds provides a useful starting point.

PropertyPredicted/Reported ValueSource/Comment
Molecular Formula C₁₀H₁₁BrN₂-
Molecular Weight 239.11 g/mol -
Appearance Likely a white to off-white or pale yellow solidBased on related indazole compounds.[1]
CAS Number 1214900-44-3[5]
Calculated LogP ~3.0 - 3.5Indicates moderate lipophilicity and likely low aqueous solubility.

Solubility Characterization

Solubility is a critical determinant of a drug candidate's behavior, from its performance in biological assays to its ultimate bioavailability.[3][6] It is crucial to distinguish between two key types of solubility: thermodynamic and kinetic.

  • Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true solubility limit.[1]

  • Kinetic Solubility is the concentration at which a compound, upon being rapidly dissolved from a high-concentration stock solution (typically in DMSO), begins to precipitate in an aqueous medium. This is a non-equilibrium measurement but is often used in high-throughput screening to identify potential solubility liabilities early on.[1][6]

Rationale for Experimental Design

The choice of solvents and buffer systems is critical for obtaining relevant data. For drug development, aqueous solubility across the physiological pH range of 1.2 to 6.8 is of primary importance, as it simulates the conditions in the gastrointestinal tract.[7][8] Organic solvents are also important for assessing solubility for chemical synthesis, purification, and formulation with non-aqueous vehicles.[9] The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility due to its robustness and reproducibility.[7]

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound.

Step 1: Preparation of Media

  • Prepare a series of aqueous buffers at pH 1.2, 4.5, and 6.8.[7]

  • Select a range of relevant organic solvents (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate).

Step 2: Sample Preparation

  • Add an excess amount of solid this compound to vials containing a known volume of each selected solvent or buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

Step 3: Equilibration

  • Seal the vials securely and place them in a temperature-controlled shaker set to 37 ± 1 °C for aqueous buffers and ambient temperature for organic solvents.[7][8]

  • Agitate the samples for a sufficient duration to reach equilibrium (typically 24-72 hours). It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

Step 4: Sample Processing

  • After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

Step 5: Quantification

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1] A standard calibration curve must be prepared to ensure accurate quantification.

Data Presentation: Expected Solubility Profile

The results of the thermodynamic solubility study should be compiled into a clear and concise table.

Solvent/BufferpHTemperature (°C)Solubility (mg/mL)
0.1 N HCl1.237[Experimental Value]
Acetate Buffer4.537[Experimental Value]
Phosphate Buffer6.837[Experimental Value]
MethanolN/A25[Experimental Value]
EthanolN/A25[Experimental Value]
AcetonitrileN/A25[Experimental Value]
DMSON/A25[Experimental Value]
Ethyl AcetateN/A25[Experimental Value]

Stability Assessment and Forced Degradation

Evaluating the intrinsic stability of a molecule is a non-negotiable aspect of drug development.[4] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[10][11][12] The primary goals of these studies are:

  • To identify likely degradation products.[4][13]

  • To establish the degradation pathways of the molecule.[4]

  • To demonstrate the specificity of the analytical methods used, ensuring they are "stability-indicating."[4][10]

  • To inform the development of stable formulations and recommend appropriate storage conditions.[11][14]

Scientific Rationale for Stress Conditions

The stress conditions outlined in ICH guideline Q1A(R2) are designed to mimic the potential environmental and physiological challenges a drug substance might encounter.[10][13][15]

  • Acid/Base Hydrolysis: Simulates the pH extremes of the gastrointestinal tract and assesses susceptibility to hydrolysis.

  • Oxidation: Investigates the molecule's sensitivity to oxidative stress, which can be encountered in vivo or during manufacturing.

  • Thermal Stress: Evaluates the impact of elevated temperatures on the solid state and in solution, which is critical for determining appropriate manufacturing and storage conditions.

  • Photostability: Assesses degradation caused by exposure to light, as mandated by ICH Q1B.[15]

The goal is to achieve a target degradation of 5-20% of the parent compound.[10] This level of degradation is sufficient to generate and identify major degradation products without completely destroying the molecule, which would obscure the primary degradation pathways.[16]

Experimental Workflow: Forced Degradation Study

The following diagram, generated using DOT language, illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start API Stock Solution (e.g., 1 mg/mL in ACN:H2O) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solution) (60-80°C) start->thermal photo Photolytic (ICH Q1B Conditions) start->photo control Control (Protected from light, RT) start->control sampling Time Point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling analysis Stability-Indicating HPLC-UV/MS Analysis sampling->analysis characterization Characterize Degradants analysis->characterization

Caption: Workflow for the forced degradation study of this compound.

Detailed Protocol: Forced Degradation Study

Step 1: Stock Solution Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture, such as acetonitrile:water (50:50 v/v).

Step 2: Application of Stress Conditions

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[1][17]

  • Thermal Degradation (Solution): Incubate the stock solution at 80°C.

  • Photolytic Degradation: Expose the stock solution in a validated photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[1]

  • Control Sample: Keep an aliquot of the stock solution at room temperature, protected from light.

Step 3: Sampling and Quenching

  • Withdraw aliquots from each stress condition at appropriate time points (e.g., 2, 8, 24, 48 hours). The frequency should be adjusted based on the observed rate of degradation.

  • For the acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before analysis.

Step 4: Analysis

  • Analyze all samples (stressed, control, and time-zero) using a stability-indicating HPLC method with both UV and mass spectrometric (MS) detection. The method must be capable of separating the parent compound from all significant degradation products.

  • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

  • The mass spectrometer will provide crucial information on the molecular weights of the degradants, aiding in their structural elucidation.

Data Presentation: Stability Summary

The results should be tabulated to provide a clear overview of the compound's stability profile.

Stress ConditionReagent/TempDuration (h)Parent Compound Remaining (%)Major Degradants (% Area)Observations
Acid Hydrolysis0.1 M HCl, 60°C24[Value][DP1: %, DP2: %][e.g., Color change]
Base Hydrolysis0.1 M NaOH, 60°C24[Value][DP3: %][e.g., Precipitation]
Oxidation3% H₂O₂, RT24[Value][DP4: %][e.g., No change]
Thermal80°C24[Value][Value][e.g., No change]
PhotolyticICH Q1B-[Value][Value][e.g., No change]

Conclusion and Recommendations

This technical guide provides a robust and scientifically grounded framework for the comprehensive characterization of the solubility and stability of this compound. While direct public data for this specific molecule is limited, the outlined protocols, based on established methodologies for related indazoles and ICH guidelines, offer a clear path forward for its evaluation.[1]

The successful execution of these studies will yield critical data to guide formulation development, establish appropriate storage and handling procedures, and ensure the development of a robust and validated analytical control strategy. A thorough understanding of these fundamental physicochemical properties is an indispensable component of a successful drug development program, mitigating risks and enabling the advancement of new, safe, and effective medicines.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.
  • ICH. (n.d.). Q1A(R2) Guideline.
  • World Health Organization. (n.d.). Annex 10 - ICH.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • MySkinRecipes. (n.d.). This compound-4-carboxylic acid.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
  • National Center for Biotechnology Information. (n.d.). This compound-4-carboxylic acid. PubChem.
  • ChemWhat. (n.d.). This compound-4-CARBOXYLIC ACID CAS#: 1346702-54-2.
  • National Center for Biotechnology Information. (n.d.). 6-Bromo-1H-indazole, N1-BOC protected. PubChem.
  • Savaniya, N. P., et al. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate.
  • Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Bangladesh Journals Online.
  • World Health Organization. (n.d.). Annex 4.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
  • Al-Ghabeish, M., et al. (2013). Aqueous Solubility: Simple Predictive Methods (In Silico, in Vitro and Bio-Relevant Approaches). International Journal of Pharmaceutics, 453(1), 3-11.
  • University of Huddersfield Research Portal. (2016). Solubility Determinations for Pharmaceutical API.
  • MedCrave online. (2016). Forced degradation studies.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • Benchchem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
  • Apollo Scientific. (n.d.). This compound.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update.
  • YouTube. (2023). Forced Degradation Studies in Pharmaceutical Industry.
  • Pharmaceutical Technology. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions.

Sources

The Strategic Utility of 6-bromo-1-isopropyl-1H-indazole in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Rise of a Key Building Block

The 1H-indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its structural resemblance to purine enables it to function as a bioisostere, effectively interacting with various enzymatic targets.[3] Within this esteemed class of heterocycles, 6-bromo-1-isopropyl-1H-indazole has emerged as a particularly valuable and versatile building block for drug discovery and development professionals.

The strategic placement of the bromine atom at the 6-position provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of molecular complexity.[4] The N1-isopropyl group serves a dual purpose: it enhances solubility and modulates the electronic properties of the indazole ring, while also precluding N-H reactivity, thereby directing subsequent functionalization to other positions. This guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of this compound, with a focus on its role in the construction of complex molecular architectures, particularly in the realm of kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₁₀H₁₁BrN₂Calculated
Molecular Weight 239.11 g/mol Calculated
Appearance Off-white to pale yellow solidTypical Observation
Melting Point Not widely reported-
LogP (Calculated) ~3.5ChemDraw Prediction
CAS Number 1214900-44-3[5]

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

¹H NMR Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~8.00s-H-3
~7.65d~1.0H-7
~7.50d~8.5H-5
~7.30dd~8.5, 1.5H-4
~4.80septet~6.7CH (isopropyl)
~1.60d~6.7CH₃ (isopropyl)
¹³C NMR Predicted δ (ppm) Assignment
~135.0C-7a
~133.0C-3
~124.0C-5
~123.0C-3a
~122.5C-7
~116.0C-6
~112.0C-4
~49.0CH (isopropyl)
~22.5CH₃ (isopropyl)

Mass Spectrometry (Predicted Fragmentation)

In electron ionization mass spectrometry (EI-MS), this compound is expected to exhibit a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, indicative of the presence of a single bromine atom.[9][10] Key fragmentation pathways would likely involve the loss of the isopropyl group (M-43) and subsequent fragmentation of the indazole ring.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step sequence starting from the commercially available 6-bromo-1H-indazole. This involves the N-alkylation of the indazole ring. For regioselective alkylation at the N1 position, the use of a strong base in an aprotic solvent is generally favored.[3][11]

Synthesis_Workflow start 6-bromo-1H-indazole step1 N-Deprotonation start->step1 NaH, THF intermediate Indazolide Anion step1->intermediate step2 SN2 Alkylation intermediate->step2 Isopropyl bromide product This compound step2->product

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-bromo-1H-indazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Isopropyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 6-bromo-1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon), carefully add sodium hydride (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add isopropyl bromide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford this compound as the major product.[12]

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The bromine atom at the C6 position of this compound serves as a versatile linchpin for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely employed transformations in this context.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction enables the formation of C-C bonds by coupling the aryl bromide with a variety of organoboron reagents, such as boronic acids and their esters.[6][13] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.

Suzuki_Coupling start This compound product 6-Aryl-1-isopropyl-1H-indazole start->product Suzuki-Miyaura Coupling reagents Arylboronic Acid Pd Catalyst Ligand Base

Figure 2: General scheme for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (2.0 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed DME/water solvent mixture.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the 6-aryl-1-isopropyl-1H-indazole product.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C6 position of the indazole core.[14][15][16] This reaction is of paramount importance in drug discovery for the synthesis of compound libraries to explore structure-activity relationships (SAR).

Buchwald_Hartwig start This compound product 6-(R¹R²N)-1-isopropyl-1H-indazole start->product Buchwald-Hartwig Amination reagents Amine (R¹R²NH) Pd Catalyst Ligand Base

Figure 3: General scheme for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (1.5 equiv)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and cesium carbonate (1.5 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the vessel and heat the mixture to 100-110 °C with stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 6-amino-1-isopropyl-1H-indazole derivative.[17][18]

Case Study: Application in the Synthesis of PLK4 Inhibitors

The utility of this compound is exemplified in the synthesis of potent and selective kinase inhibitors. Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its overexpression is implicated in several cancers.[2][19] Consequently, PLK4 has emerged as a promising target for cancer therapy.

The indazole scaffold is a key feature in several PLK4 inhibitors, including the clinical candidate CFI-400945.[1][20] The synthesis of analogues of such inhibitors often utilizes a 6-bromo-1-substituted-1H-indazole as a key intermediate. For instance, a Suzuki coupling reaction can be employed to introduce a styryl or a related moiety at the 6-position, which is a common structural motif in this class of inhibitors.

PLK4_Inhibitor_Pathway start This compound suzuki Suzuki Coupling with Styrylboronic Acid Derivative start->suzuki intermediate 6-Styryl-1-isopropyl-1H-indazole Intermediate suzuki->intermediate elaboration Further Synthetic Elaboration intermediate->elaboration product PLK4 Inhibitor Analogue elaboration->product inhibition Inhibition product->inhibition pathway Centriole Duplication Pathway

Figure 4: Synthetic strategy towards PLK4 inhibitor analogues.

The ability to readily functionalize the 6-position of the indazole core allows for the systematic exploration of the chemical space around this pharmacophore, leading to the optimization of potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for the construction of complex molecular architectures. The strategic placement of the bromine atom and the isopropyl group offers a unique combination of reactivity and control, making it an indispensable tool for medicinal chemists and drug development professionals. As the demand for novel and effective therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the advancement of drug discovery.

References

  • Sun, P., Fan, C., Liu, N., Tong, M., Shi, X., Wang, H., Mu, S., Hu, N., Sun, Y., Zhang, H., Gao, Z., Zhao, D., & Cheng, M. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • MySkinRecipes. (n.d.). This compound-4-carboxylic acid. Retrieved from [Link]

  • Marques, M. M. B., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(11), 17537-17553. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2015). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1 R ,2 S )-2-(3-(( E )-4-((( cis )-2,6-Dimethylmorpholino)methyl)styryl)-1 H -indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI-400945) as a Potent, Orally Active Antitumor Agent. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • PubMed Central. (2021). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • PubMed Central. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1H-indazole, N1-BOC protected. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C{ 1 H} NMR Data a. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular peaks of bromide compounds[1]. Retrieved from [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • Bangladesh Journals Online. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • PubMed. (2006). 1H and 13C NMR Data for C-6 Substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

Introduction: The Privileged Indazole Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Methods for Indazole Compounds

Indazoles, aromatic heterocyclic compounds formed by the fusion of a benzene and a pyrazole ring, represent a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Their structural rigidity and ability to participate in hydrogen bonding interactions make them ideal pharmacophores for engaging with biological targets. This has led to their incorporation into a wide array of approved drugs, including the anti-cancer agents Pazopanib and Axitinib, and the antiemetic drug Granisetron.[1][2]

The indazole core exists in three principal tautomeric forms: the thermodynamically more stable 1H-indazole, the 2H-indazole, and the transient 3H-indazole.[1][3] A significant challenge and area of intense research in synthetic organic chemistry is the development of methodologies that allow for the regioselective synthesis of these specific tautomers, particularly the often more difficult-to-prepare 2H-isomers.[4]

This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the key synthetic strategies for constructing the indazole nucleus. Moving beyond a simple catalog of reactions, this guide delves into the mechanistic underpinnings, practical advantages, and inherent limitations of each method. We will explore classical name reactions that form the foundation of indazole chemistry, dissect the revolution brought by transition-metal-catalyzed C-H activation, and survey other innovative strategies that are pushing the boundaries of molecular synthesis.

Part 1: Foundational Pillars: Classical Routes to Indazole Synthesis

Long-standing methods, while sometimes requiring harsh conditions, remain relevant and provide the conceptual basis for many modern advancements.

The Davis-Beirut Reaction

The Davis-Beirut reaction is a valuable metal-free approach for synthesizing 2H-indazoles and related heterocycles.[1][5] The core transformation involves the base-mediated cyclization of o-nitrobenzylamines or related precursors.[1] The key mechanistic step is the formation of a nitroso-imine intermediate, which then undergoes an intramolecular N-N bond-forming cyclization.

Causality and Insights: The reaction's primary advantage lies in its operational simplicity and the use of inexpensive, readily available starting materials.[1][6] However, its substrate scope can be limited, and yields may be modest with certain amines.[6] The reaction is often sensitive to the solvent system, particularly the presence of water, requiring careful optimization.[6]

Experimental Protocol: General Procedure for the Davis-Beirut Reaction [1]

  • Dissolve the o-nitrobenzyl bromide precursor in a suitable solvent such as tetrahydrofuran (THF).

  • Add the desired primary amine and stir the mixture at room temperature until the starting material is consumed (monitored by TLC), forming the o-nitrobenzylamine intermediate.

  • Prepare a 5% potassium hydroxide (KOH) solution in an alcoholic solvent (e.g., ethanol or methanol).

  • Add the alcoholic KOH solution to the intermediate from step 2.

  • Heat the reaction mixture, typically at 60 °C, for several hours until cyclization is complete.

  • After cooling, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Davis_Beirut_Reaction start o-Nitrobenzylamine intermediate1 Anionic Intermediate start->intermediate1 Base (e.g., KOH) intermediate2 Nitroso-Imine Intermediate intermediate1->intermediate2 Tautomerization intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular N-N Cyclization product 2H-Indazole intermediate3->product Aromatization (Elimination of H2O)

Caption: The Davis-Beirut reaction pathway.

The Cadogan Cyclization

The Cadogan reaction is a classical method for preparing 2H-indazoles through the reductive cyclization of o-nitroaromatic compounds that can form an imine or a similar C=N bond adjacent to the nitro group.[5][7] Traditionally, this reaction is performed at high temperatures using trialkyl phosphites as both the solvent and the reductant.[7]

Causality and Insights: The long-accepted mechanism involves the exhaustive deoxygenation of the nitro group to form a highly reactive nitrene intermediate, which then cyclizes.[5] However, this pathway has been challenged by recent studies which have isolated 2H-indazole N-oxides as competent intermediates, suggesting that non-nitrene, oxygenated pathways are also viable.[5][8][9] This insight is critical, as it opens the door to developing milder versions of this robust but historically harsh transformation.

Experimental Protocol: General Procedure for Cadogan Cyclization

  • Place the o-nitroaromatic starting material in a round-bottom flask equipped with a reflux condenser.

  • Add a significant excess of a trialkyl phosphite (e.g., triethyl phosphite), which acts as both the reductant and the solvent.

  • Heat the mixture to a high temperature (typically >150 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain the temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Remove the excess trialkyl phosphite and the resulting phosphate ester byproduct under high vacuum.

  • Purify the residue by flash column chromatography or recrystallization to obtain the 2H-indazole product.

Cadogan_Cyclization start o-Nitro-imine Precursor intermediate_nitroso Nitroso Intermediate start->intermediate_nitroso P(OR)3 - PO(OR)3 intermediate_nitrene Nitrene Intermediate (Classical Pathway) intermediate_nitroso->intermediate_nitrene P(OR)3 - PO(OR)3 intermediate_noxide N-Oxide Intermediate (Alternate Pathway) intermediate_nitroso->intermediate_noxide Intramolecular Cyclization product 2H-Indazole intermediate_nitrene->product Intramolecular Cyclization intermediate_noxide->product P(OR)3 - PO(OR)3 Rhodium_Catalysis catalyst [Cp*Rh(III)]+ rhodacycle Rhodacycle Intermediate catalyst->rhodacycle + Azobenzene - HX azobenzene Azobenzene azobenzene->rhodacycle insertion_product Insertion Product rhodacycle->insertion_product + Aldehyde aldehyde Aldehyde (R-CHO) aldehyde->insertion_product cyclized_product Cyclized Rh-Intermediate insertion_product->cyclized_product Intramolecular Nucleophilic Attack product 2H-Indazole cyclized_product->product Reductive Elimination product->catalyst Aromatization Photoredox_Cycle PC Photocatalyst (PC) PC_star Excited State (PC*) PC->PC_star hν (Visible Light) PC_oxidized PC+ PC_star->PC_oxidized + Substrate (S) (Oxidative Quenching) PC_oxidized->PC + Reductant PC_reduced PC- Substrate Substrate (S) Radical_cation S•+ Substrate->Radical_cation Product Product Radical_cation->Product Downstream Reaction

Sources

The Putative Mechanism of Action of 6-bromo-1-isopropyl-1H-indazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the core of numerous clinically approved and investigational therapeutic agents.[1][2] This technical guide provides an in-depth analysis of the putative mechanism of action of 6-bromo-1-isopropyl-1H-indazole, a specific derivative with potential applications in oncology and other therapeutic areas. While direct, comprehensive studies on this exact molecule are not extensively available in public literature, by examining the vast body of research on structurally related indazole derivatives, we can construct a robust, evidence-based hypothesis regarding its biological activity. This guide will delve into the likely molecular targets, the causality behind its probable mechanism as a kinase inhibitor, detailed experimental protocols for its characterization, and the broader implications for drug development.

Introduction: The Indazole Scaffold as a Potent Pharmacophore

Indazole, a bicyclic heteroaromatic compound, has garnered significant attention from medicinal chemists due to its versatile biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[2][3] Several indazole-based drugs, such as the kinase inhibitors Pazopanib and Axitinib, are already utilized in clinical practice for treating various cancers.[1][4] The therapeutic efficacy of these molecules often stems from their ability to mimic the adenine region of ATP, allowing them to competitively inhibit the activity of protein kinases.[5]

The subject of this guide, this compound, possesses key structural features—a halogenated benzene ring and an N-alkylation—that are common in potent bioactive molecules. The presence of a "6-bromo" substitution can enhance binding affinity through halogen bonding and influence the molecule's pharmacokinetic profile. The "1-isopropyl" group can provide steric hindrance that may contribute to selectivity and improve metabolic stability. A closely related compound, this compound-4-carboxylic acid, is a known intermediate in the synthesis of kinase inhibitors for cancer therapy, further strengthening the hypothesis that the core mechanism of action for this class of molecules is kinase inhibition.[6]

The Hypothesized Mechanism of Action: Competitive Kinase Inhibition

Based on the extensive evidence from analogous compounds, the primary mechanism of action for this compound is likely the inhibition of one or more protein kinases. Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[7]

The indazole core of this compound can act as a scaffold that presents key pharmacophoric features to the ATP-binding pocket of a kinase. The nitrogen atoms of the indazole ring can form hydrogen bonds with the hinge region of the kinase, a critical interaction for ATP binding. The bromo and isopropyl substituents likely occupy adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibitor.

Potential Kinase Targets

While the specific kinase target(s) of this compound require experimental validation, several kinase families are known to be targeted by indazole derivatives:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Axitinib, an indazole-based drug, is a potent inhibitor of VEGFRs, which are crucial for angiogenesis (the formation of new blood vessels) that tumors require for growth.[4]

  • Fibroblast Growth Factor Receptors (FGFRs): Numerous indazole derivatives have been developed as FGFR inhibitors.[3][7] Dysregulation of FGFR signaling is implicated in various cancers.

  • Phosphoinositide 3-Kinases (PI3Ks): The parent molecule, 6-bromo-1H-indazole, is a known intermediate in the synthesis of PI3K inhibitors.[8][9] The PI3K pathway is a central regulator of cell growth, proliferation, and survival.

  • Pim Kinases and Aurora Kinases: These serine/threonine kinases are involved in cell cycle progression and are often overexpressed in cancer. Indazole derivatives have been shown to inhibit these kinases.[3]

Experimental Workflows for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a systematic experimental approach is necessary. The following protocols outline the key steps for its characterization.

Primary Target Identification: Kinase Profiling

The initial step is to screen the compound against a broad panel of kinases to identify potential targets.

Experimental Protocol: In Vitro Kinase Panel Screen

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Assay Setup: Utilize a commercially available kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™). These services typically use radiometric (33P-ATP) or fluorescence-based assays.

  • Screening Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (DMSO). A common hit threshold is >50% inhibition.

Logical Framework for Kinase Profiling

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response Compound This compound (10 µM in DMSO) KinasePanel Broad Kinase Panel (~400 kinases) Compound->KinasePanel Assay In Vitro Kinase Assay (Radiometric or Fluorescence) KinasePanel->Assay DataAnalysis Calculate % Inhibition Assay->DataAnalysis Hits Identify 'Hits' (e.g., >50% Inhibition) DataAnalysis->Hits DoseResponse Serial Dilution of Compound Hits->DoseResponse Proceed with Hits IC50_Assay Kinase Assay with 'Hit' Kinases DoseResponse->IC50_Assay IC50_Calc Calculate IC50 Values IC50_Assay->IC50_Calc Potency Determine Potency IC50_Calc->Potency

Caption: Workflow for identifying and validating primary kinase targets.

Determination of Potency: IC50 Measurement

Once primary hits are identified, the next step is to determine the potency of the compound against these kinases by measuring the half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination

  • Compound Dilution: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Kinase Reaction: For each hit kinase, set up a reaction containing the enzyme, its specific substrate, and ATP.

  • Incubation: Add the diluted compound to the kinase reaction and incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Measure the kinase activity using an appropriate detection method (e.g., luminescence-based ATP detection).

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical IC50 Data for this compound

Kinase TargetIC50 (nM)
VEGFR215
FGFR145
PI3Kα250
Pim-180
Aurora A>10,000
Cellular Activity: Target Engagement and Downstream Signaling

After confirming in vitro activity, it is crucial to assess whether the compound can inhibit the target kinase within a cellular context and affect its downstream signaling pathways.

Experimental Protocol: Western Blot Analysis of Phospho-proteins

  • Cell Culture: Culture a relevant cancer cell line known to be dependent on the target kinase (e.g., HUVEC for VEGFR2, MDA-MB-231 for PI3K).

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for a specific duration (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase's downstream substrate (e.g., phospho-ERK for the VEGFR pathway, phospho-AKT for the PI3K pathway). Also, probe for the total protein as a loading control.

  • Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of downstream signaling.

Signaling Pathway Visualization

G cluster_0 Hypothetical PI3K Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAKT p-AKT (Active) PDK1->pAKT AKT AKT AKT->pAKT Downstream Cell Survival, Proliferation pAKT->Downstream Inhibitor This compound Inhibitor->PI3K

Caption: Putative inhibition of the PI3K signaling pathway.

Conclusion and Future Directions

While further direct experimental evidence is required, the structural characteristics of this compound and the extensive literature on related compounds strongly support a mechanism of action centered on protein kinase inhibition. Its profile suggests potential as a lead compound for the development of novel therapeutics, particularly in oncology.

Future research should focus on comprehensive kinase profiling to identify its specific target(s) with high confidence. Subsequent studies should elucidate its mode of binding through co-crystallography, determine its in vivo efficacy in relevant animal models, and characterize its pharmacokinetic and pharmacodynamic properties. This systematic approach will be crucial in validating the therapeutic potential of this promising indazole derivative.

References

  • Indazole Derivatives: Promising Anti-tumor Agents. (2018). Anticancer Agents in Medicinal Chemistry, 18(9), 1228-1234.
  • The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. (2025). BenchChem.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Medicinal Chemistry.
  • The Anticancer Activity of Indazole Compounds: A Mini Review. (2020). Current Topics in Medicinal Chemistry, 20(5).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
  • Substituted Indazoles: A Comprehensive Technical Guide for Drug Discovery. (2025). BenchChem.
  • Unlocking Therapeutic Potential: The Role of Indazole Derivatives in Pharmaceuticals. (2026). NINGBO INNO PHARMCHEM CO., LTD.
  • Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. (n.d.). PubMed.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Science and Technology.
  • 6-Bromo-1H-indazole. (n.d.). Epigenetic Therapeutic Targets.
  • An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. (2025). BenchChem.
  • This compound-4-carboxylic acid. (n.d.). MySkinRecipes.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Medicinal Chemistry.
  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2024). Journal of Scientific Research.
  • 6-Bromo-1H-indazole. (n.d.). MedchemExpress.

Sources

An In-depth Technical Guide to the HOMO-LUMO Energy Gap of Indazole Derivatives: A Molecular Frontier Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry and materials science, forming the structural basis for a multitude of pharmacologically active agents and functional organic materials.[1][2][3][4] A key determinant of the physicochemical properties, reactivity, and biological activity of these derivatives is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This energy gap (ΔE) is a fundamental quantum chemical parameter that governs molecular stability, electronic transitions, and the potential for intermolecular interactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the HOMO-LUMO gap in indazole derivatives, bridging theoretical principles with practical methodologies and applications. We will delve into the theoretical underpinnings of Frontier Molecular Orbital (FMO) theory, detail both computational and experimental workflows for determining the energy gap, and discuss how this critical parameter is leveraged in the rational design of novel indazole-based compounds.

The Theoretical Imperative: Why the HOMO-LUMO Gap Matters

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the HOMO and the LUMO. FMO theory provides a powerful framework for understanding and predicting chemical reactivity.[5]

  • The HOMO: As the outermost orbital containing electrons, the HOMO's energy level (EHOMO) is a measure of a molecule's ability to donate electrons. A higher EHOMO indicates a stronger electron-donating capability, making the molecule more susceptible to electrophilic attack.

  • The LUMO: As the innermost orbital devoid of electrons, the LUMO's energy level (ELUMO) reflects a molecule's capacity to accept electrons. A lower ELUMO signifies a greater electron-accepting propensity, rendering the molecule more reactive towards nucleophiles.[5]

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is, therefore, more than just a numerical value; it is a direct indicator of a molecule's kinetic stability and chemical reactivity.[6]

  • Large Energy Gap: A molecule with a large ΔE requires a significant amount of energy to excite an electron from the HOMO to the LUMO. This translates to high kinetic stability and low chemical reactivity. Such molecules are often referred to as "hard" molecules.[2][6][7]

  • Small Energy Gap: Conversely, a small ΔE implies that the molecule can be easily polarized and that an electronic transition can occur with less energy input. This indicates lower kinetic stability and higher chemical reactivity. These are known as "soft" molecules.[6][7][8]

For indazole derivatives, this gap is a critical design parameter. It influences everything from the molecule's color (as the gap is related to the energy of absorbed photons in UV-Visible spectroscopy) to its potential to interact with a biological target.[6][9] Understanding and controlling this gap is paramount for tailoring the properties of new derivatives for specific applications.

Structural Factors Tuning the Gap in Indazoles

The electronic landscape of the indazole scaffold is highly tunable. The HOMO-LUMO gap can be precisely modulated by strategic chemical modifications:

  • Substituent Effects: The nature and position of substituents on the bicyclic ring system are the most powerful tools for tuning the energy gap. Electron-donating groups (EDGs) like -NH2 or -OCH3 tend to raise the EHOMO, while electron-withdrawing groups (EWGs) such as -NO2 or -CF3 primarily lower the ELUMO. Both effects can lead to a reduction in the overall energy gap.[10]

  • Extended Conjugation: Increasing the extent of the π-conjugated system, for instance by adding aromatic or polyenic substituents, generally raises the HOMO level and lowers the LUMO level, resulting in a smaller energy gap and a red-shift (longer wavelength) in UV-Vis absorption.

Methodologies for Characterization: A Dual Approach

The determination of the HOMO-LUMO gap is not confined to a single method. A synergistic approach combining computational modeling and experimental validation provides the most robust and reliable characterization.

Computational Chemistry: In Silico Prediction

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for reliably predicting the electronic structure of molecules, including the energies of frontier orbitals.[6][11][12]

Expert Insight: The choice of functional and basis set is critical for accuracy. For indazole derivatives and similar heterocyclic systems, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) has been shown to provide a good balance between computational cost and accuracy for geometric and electronic properties.[1][6][12] This combination effectively accounts for electron correlation, which is essential for describing these π-systems.

  • Structure Generation: Draw the 2D structure of the indazole derivative using a molecular editor and convert it to a 3D conformation.

  • Geometry Optimization: Perform a full geometry optimization without constraints. This is a crucial step to find the lowest energy conformation of the molecule. The chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are specified here.

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Orbital Energy Extraction: From the output file of the successful optimization, the energies of all molecular orbitals are listed. Identify the energies for the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

  • Gap Calculation: Calculate the energy gap using the formula: ΔE = ELUMO - EHOMO . The output is typically in Hartrees and is converted to electron volts (eV) for easier interpretation (1 Hartree ≈ 27.2114 eV).

DFT_Workflow cluster_input Input cluster_computation Computational Steps cluster_output Output & Analysis Input Indazole Derivative (3D Structure) Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Initial Geometry Freq Frequency Calculation Opt->Freq Optimized Structure Energy Single Point Energy & Orbital Calculation Freq->Energy Verified Minimum HOMO_LUMO Extract EHOMO & ELUMO Energy->HOMO_LUMO Orbital Energies DeltaE Calculate ΔE (ELUMO - EHOMO) HOMO_LUMO->DeltaE

Caption: A typical workflow for calculating the HOMO-LUMO gap using DFT.

Compound IDSubstituentsEHOMO (eV)ELUMO (eV)ΔE (eV)Reference
8a 1-Butyl-3-carboxamide-5.219-0.9254.294[2]
8c 1-Butyl-N-methyl-3-carboxamide-6.367-1.5034.864[2]
8s 1-Butyl-N-(pyridin-2-yl)-3-carboxamide-6.349-1.4284.920[2]
8y 1-Butyl-N-(3-methoxyphenyl)-3-carboxamide-4.243-1.0013.242[2]
8z 1-Butyl-N-(4-chlorophenyl)-3-carboxamide-6.464-2.7783.686[2]
Note: Values are extracted from literature and calculated using DFT B3LYP/6-31+G(d,p) basis set.[2]
Experimental Validation

While DFT provides excellent predictions, experimental validation is the gold standard. A combination of electrochemical and spectroscopic techniques is typically employed.

Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It can directly probe the energy required to remove an electron from the HOMO (oxidation) and add an electron to the LUMO (reduction).[13][14] The onset potentials of the first oxidation (Eox) and first reduction (Ered) events are used to estimate the HOMO and LUMO energy levels, respectively.

Expert Insight: The accuracy of CV-derived energy levels is critically dependent on the use of an internal reference standard with a known and stable redox potential, most commonly the ferrocene/ferrocenium (Fc/Fc+) couple. The potential of the Fc/Fc+ couple is then set to a specific energy level relative to the vacuum level (a common convention is -4.8 eV or -5.1 eV) to calibrate the entire measurement.

  • Sample Preparation: Dissolve the indazole derivative in a suitable solvent (e.g., acetonitrile, DCM) containing a supporting electrolyte (e.g., 0.1 M TBAPF6) to ensure conductivity.

  • Cell Assembly: Assemble a three-electrode electrochemical cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Blank Scan: Run a CV scan of the solvent and electrolyte alone to establish the potential window.

  • Sample Scan: Add the indazole derivative to the cell and record the voltammogram over the determined potential window.

  • Internal Reference Scan: Add a small amount of ferrocene to the solution and record another voltammogram.

  • Data Analysis:

    • Determine the half-wave potential of the ferrocene peak: E1/2(Fc/Fc+) = (Epa + Epc)/2.

    • Determine the onset oxidation potential (Eox, onset) and onset reduction potential (Ered, onset) of the indazole derivative from its voltammogram.

    • Calculate the HOMO and LUMO energies using the empirical formulas (example using the -5.1 eV convention):

      • EHOMO (eV) = -[Eox, onset - E1/2(Fc/Fc+) + 5.1]

      • ELUMO (eV) = -[Ered, onset - E1/2(Fc/Fc+) + 5.1]

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep Prepare Solution: Indazole Derivative Supporting Electrolyte Solvent Cell Assemble 3-Electrode Cell Prep->Cell Scan Run CV Scan Cell->Scan Calib Add Ferrocene & Rescan Scan->Calib Volt Obtain Voltammogram Calib->Volt Potentials Determine Eox, Ered, E1/2(Fc) Volt->Potentials Calc Calculate EHOMO & ELUMO Potentials->Calc

Caption: Experimental workflow for HOMO/LUMO determination using Cyclic Voltammetry.

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of a photon promotes an electron from an occupied orbital to an unoccupied one. The lowest energy transition is typically from the HOMO to the LUMO. The optical energy gap (Egopt) can be determined from the onset of the lowest energy absorption band in the spectrum.[15][16]

Expert Insight: The optical gap (from UV-Vis) and the electrochemical gap (from CV) are not identical. The optical gap represents the energy for a vertical electronic transition to an excited state where the electron and hole are electrostatically bound (an exciton), while the electrochemical gap represents the energy to form two independent charge carriers.[17] However, the optical gap is often used as a good approximation of the HOMO-LUMO gap and is invaluable when combined with CV data. A common and robust practice is to determine the HOMO level from the oxidation potential in CV and then calculate the LUMO level by adding the optical gap: ELUMO = EHOMO + Egopt .[17]

  • Sample Preparation: Prepare a dilute solution of the indazole derivative in a UV-transparent solvent (e.g., cyclohexane, ethanol).

  • Blank Measurement: Record the absorption spectrum of the pure solvent in a cuvette to obtain a baseline.

  • Sample Measurement: Record the absorption spectrum of the sample solution.

  • Data Analysis:

    • Identify the lowest energy absorption band.

    • Determine the wavelength at the onset of this absorption edge (λonset) in nanometers (nm).

    • Calculate the optical gap using Planck's equation: Egopt (eV) = 1240 / λonset (nm) .

UVVis_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis Sol Prepare Dilute Solution in UV-Transparent Solvent Blank Record Solvent Baseline Sol->Blank Sample Record Sample Spectrum Blank->Sample Onset Determine Absorption Onset (λonset) Sample->Onset Calc Calculate Optical Gap Eg = 1240 / λonset Onset->Calc

Caption: Workflow for determining the optical energy gap via UV-Vis spectroscopy.

Applications in Rational Drug Design

In drug discovery, the HOMO-LUMO gap and its related quantum chemical descriptors (e.g., chemical hardness, potential, electrophilicity) serve as powerful tools for predicting molecular behavior and interaction.[2][6] For indazole derivatives, which are explored for a wide range of therapeutic targets including protein kinases and microbes, these parameters can provide critical insights.[1][2][18]

  • Reactivity and Metabolism: A smaller HOMO-LUMO gap can indicate higher reactivity, which might be desirable for covalent inhibitors but could also suggest a higher susceptibility to metabolic degradation.

  • Ligand-Receptor Interactions: The energies and distributions of the HOMO and LUMO are central to charge-transfer interactions, which can be a significant component of a drug's binding affinity to its protein target. Molecular docking studies are often complemented with DFT calculations to understand the electronic compatibility between the indazole ligand and the active site residues.[2][11][19]

  • Predicting Bioactivity: Several studies have successfully correlated the calculated HOMO-LUMO gap of a series of indazole derivatives with their observed biological activity, such as antimicrobial or anticancer efficacy.[1][2] For example, a study on novel 3-carboxamide indazoles used DFT to identify derivatives with high energy gaps, suggesting greater stability, while molecular docking was used to predict binding affinity to cancer-related proteins.[2][7]

Conclusion

The HOMO-LUMO energy gap is a fundamental and highly informative parameter in the study of indazole derivatives. It serves as a quantum mechanical lens through which we can understand and predict molecular stability, reactivity, and electronic properties. This guide has outlined the core theoretical principles governed by FMO theory and provided detailed, field-proven protocols for both the computational prediction and experimental determination of this gap. By integrating DFT calculations with electrochemical and spectroscopic techniques, researchers can develop a comprehensive electronic profile of their molecules. This knowledge is indispensable for the rational design of new indazole derivatives, enabling the fine-tuning of their properties to meet the specific demands of therapeutic intervention and advanced materials applications.

References

  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (2023). IRJEdT, 05(04). [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). RSC Advances. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. (2024). MDPI. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). National Center for Biotechnology Information (PMC). [Link]

  • Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT. (2018). Turkish Journal of Theoretical and Computational Chemistry. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (2020). International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Calculated molecular orbitals (HOMO and LUMO) and energy levels of Indazo-Fluors. (n.d.). ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). National Center for Biotechnology Information (PMC). [Link]

  • How reactivity of a organic molecule depends upon HOMO and LUMO. (2021). Chemistry Stack Exchange. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). RSC Advances. [Link]

  • CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. (n.d.). University POLITEHNICA of Bucharest. [Link]

  • How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? (2018). ResearchGate. [Link]

  • Rational design of near-infrared absorbing organic dyes: Controlling the HOMO-LUMO gap using quantitative molecular orbital theory. (2018). National Center for Biotechnology Information (PMC). [Link]

  • Computational Designing of Low Energy Gap Small Molecule Acceptors for Organic Solar Cells. (2018). SciELO México. [Link]

  • HOMO and LUMO Analysis through Cyclic Voltammetry. (2024). Prezi. [Link]

  • Advanced Lab Course: UV-Vis Absorption Spectroscopy. (n.d.). Polymer Science. [Link]

  • Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. (2022). YouTube. [Link]

  • Ultraviolet and Visible Spectroscopy. (n.d.). Oregon State University. [Link]

  • Regarding HOMO, LUMO energy levels determination from Cyclic Voltammetry (CV)? (2014). ResearchGate. [Link]

  • HOMO-LUMO Energy Gap. (2022). Schrödinger. [Link]

  • Ch13 - UV-Vis Spectroscopy. (n.d.). University of Calgary. [Link]

  • The Prediction and Theoretical Study for Chemical Reactivity, Thermophysical and Biological Activity of Morpholinium Nitrate and... (2019). Advanced Journal of Chemistry. [Link]

Sources

Methodological & Application

Application Note: A Scalable and Regioselective Protocol for the Synthesis of 6-Bromo-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the large-scale synthesis of 6-bromo-1-isopropyl-1H-indazole, a key building block in medicinal chemistry and pharmaceutical development. The described methodology focuses on the regioselective N-1 alkylation of 6-bromo-1H-indazole, a critical transformation that often presents challenges in achieving high selectivity and yield. This document outlines a robust and scalable procedure, delving into the mechanistic rationale for reagent and condition selection to ensure a high degree of N-1 regioselectivity. It is intended for researchers, chemists, and process development scientists in the pharmaceutical and biotechnology industries.

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of therapeutic agents due to its ability to mimic the indole ring system and participate in crucial biological interactions.[1][2][3] Specifically, N-alkylated indazoles are prevalent in numerous drug candidates and approved medicines.[4] The regioselective functionalization of the indazole core, however, is a significant synthetic hurdle, as direct alkylation can lead to a mixture of N-1 and N-2 isomers, which are often difficult to separate and can negatively impact the overall yield and purity of the desired product.[2][5]

This guide provides a detailed, field-proven protocol for the selective synthesis of this compound, emphasizing scalability and reproducibility. We will explore the underlying principles that govern the regioselectivity of the N-alkylation reaction, offering insights into how the choice of base and solvent directs the reaction towards the thermodynamically favored N-1 product.[3]

Overall Synthetic Workflow

The synthesis of this compound is achieved through the N-isopropylation of 6-bromo-1H-indazole. The workflow is designed for efficiency and scalability.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Start 6-Bromo-1H-indazole (Starting Material) Deprotonation Deprotonation with NaH in THF to form the indazolide anion Start->Deprotonation 1. Add to reaction vessel Reagents Sodium Hydride (NaH) 2-Bromopropane Tetrahydrofuran (THF) Reagents->Deprotonation 2. Introduce reagents Alkylation N-Isopropylation with 2-Bromopropane Deprotonation->Alkylation 3. Formation of nucleophile Quench Reaction Quenching (e.g., with water or isopropanol) Alkylation->Quench 4. Reaction completion Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quench->Extraction 5. Phase separation Purification Purification by Column Chromatography or Recrystallization Extraction->Purification 6. Isolation of crude product End This compound (Final Product) Purification->End 7. Final product isolation

Caption: High-level workflow for the synthesis of this compound.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a 100 g scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMolesPuritySupplier
6-Bromo-1H-indazoleC₇H₅BrN₂197.03100 g0.508>98%Commercial
Sodium Hydride (60% dispersion in mineral oil)NaH24.0024.4 g0.61060%Commercial
2-BromopropaneC₃H₇Br122.9993.7 g (66.9 mL)0.762>99%Commercial
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.111.0 L->99.5%Commercial
IsopropanolC₃H₈O60.10~50 mL-ACS GradeCommercial
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49500 mL--In-house
Ethyl AcetateC₄H₈O₂88.112.0 L-ACS GradeCommercial
Brine (Saturated Aqueous NaCl)NaCl58.441.0 L--In-house
Anhydrous Magnesium SulfateMgSO₄120.37~50 g--Commercial
Silica GelSiO₂60.08As needed-230-400 meshCommercial
HeptaneC₇H₁₆100.21As needed-ACS GradeCommercial
Experimental Procedure
  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), charge a dry 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel with 6-bromo-1H-indazole (100 g, 0.508 mol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (1.0 L) to the flask and stir the mixture to obtain a clear solution.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 24.4 g, 0.610 mol, 1.2 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A significant evolution of hydrogen gas will be observed; ensure adequate ventilation and safe venting of the gas.

  • Anion Formation: After the addition of NaH is complete, allow the mixture to stir at 0 °C for 1 hour. The formation of the sodium salt of 6-bromo-1H-indazole may result in a thicker suspension.

  • Alkylation: While maintaining the temperature at 0-5 °C, add 2-bromopropane (66.9 mL, 0.762 mol, 1.5 equivalents) dropwise via the dropping funnel over 1 hour.

  • Reaction Progression: After the addition of 2-bromopropane, slowly warm the reaction mixture to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of isopropanol (~50 mL) to destroy any unreacted sodium hydride. Then, slowly add saturated aqueous ammonium chloride solution (500 mL).

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (1.0 L) and shake vigorously. Separate the organic layer. Wash the organic layer with water (2 x 500 mL) and then with brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or a semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of heptane and ethyl acetate as the eluent. Alternatively, for large-scale operations, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) may be employed to yield pure this compound.

Expected Yield and Characterization
  • Yield: 75-85%

  • Appearance: White to off-white solid.

  • Purity (HPLC): >98%

  • Analytical Data: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Mechanism and Regioselectivity: The "Why"

The alkylation of indazole can occur at either the N-1 or N-2 position, and the regiochemical outcome is highly dependent on the reaction conditions.[5][6] The use of sodium hydride in a non-polar aprotic solvent like THF is crucial for achieving high N-1 selectivity.[1][6]

  • Deprotonation and the Indazolide Anion: Sodium hydride, a strong, non-nucleophilic base, deprotonates the indazole ring to form the corresponding sodium indazolide anion. This anion is a resonance-stabilized species with negative charge density on both nitrogen atoms.

  • Thermodynamic vs. Kinetic Control: The N-1 substituted indazole is generally the thermodynamically more stable isomer.[2][5] The reaction conditions employing NaH in THF favor the formation of this thermodynamic product.[1] In this system, the sodium cation can coordinate with the N-2 nitrogen, sterically hindering the approach of the alkylating agent to this position and directing it towards the N-1 nitrogen.

  • Role of Solvent: The choice of THF as a solvent is critical. Polar aprotic solvents like DMF can sometimes lead to a higher proportion of the N-2 isomer. THF, being less polar, is believed to better support the ion pair interaction between the sodium cation and the indazolide anion, which in turn favors N-1 alkylation.[5]

G cluster_0 Reaction Mechanism Indazole 6-Bromo-1H-indazole Indazolide Sodium 6-bromoindazolide (Resonance Stabilized Anion) Indazole->Indazolide + NaH - H₂ NaH NaH TransitionState SN2 Transition State Indazolide->TransitionState + 2-Bromopropane IsopropylBromide 2-Bromopropane N1_Product This compound (Thermodynamic Product) N2_Product 6-Bromo-2-isopropyl-2H-indazole (Kinetic Product - Minor) TransitionState->N1_Product Major Pathway (N1 Attack) TransitionState->N2_Product Minor Pathway (N2 Attack)

Caption: Proposed mechanism for the N1-selective isopropylation of 6-bromo-1H-indazole.

Process Safety and Scale-Up Considerations

  • Sodium Hydride: NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere, and all equipment must be thoroughly dried before use. Mineral oil from the dispersion can be washed away with dry hexanes if necessary, but this is often not required for this reaction.

  • 2-Bromopropane: This is a volatile and flammable liquid. Handle in a well-ventilated area and avoid sources of ignition.

  • Exothermic Reaction: The deprotonation and alkylation steps can be exothermic. Maintaining careful temperature control, especially during the addition of reagents, is critical to ensure a safe reaction profile.

  • Quenching: The quenching of unreacted NaH is highly exothermic and produces hydrogen gas. This step must be performed slowly and at a low temperature. Isopropanol is a suitable quenching agent as it reacts less violently than water.

  • Scale-Up: When scaling up this reaction, it is essential to consider the efficiency of stirring and heat transfer. A mechanical stirrer is necessary for larger volumes to ensure adequate mixing of the heterogeneous reaction mixture. The rate of addition of reagents may need to be adjusted to manage the exotherm.

Conclusion

This application note provides a robust and scalable protocol for the regioselective synthesis of this compound. By employing sodium hydride in tetrahydrofuran, the reaction is directed to favor the formation of the thermodynamically more stable N-1 isomer, resulting in high yield and purity. The detailed experimental procedure, coupled with an understanding of the underlying reaction mechanism and safety considerations, equips researchers and process chemists with the necessary tools to successfully implement this synthesis on a large scale.

References

  • O'Sullivan, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1950. [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(9), 6367-6373. [Link]

  • ChemWhat. (n.d.). This compound-4-CARBOXYLIC ACID CAS#: 1346702-54-2. [Link]

  • Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]

  • PubChem. (n.d.). 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N 1-indazole alkylation. RSC Advances. [Link]

  • PubChem. (n.d.). 6-Bromo-1H-indazole, N1-BOC protected. [Link]

  • National Center for Biotechnology Information. (2024). Development of a selective and scalable N 1-indazole alkylation. PubMed. [Link]

Sources

Application Notes & Protocols: Strategic Implementation of 6-Bromo-1-isopropyl-1H-indazole in Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone for numerous therapeutic agents.[1][2] Its unique bicyclic structure, containing both a hydrogen bond donor (N-H) and an acceptor (pyridine-type nitrogen), allows it to form critical interactions with biological targets, particularly protein kinases.[2][3] As a bioisostere for the native indole scaffold, indazole offers distinct electronic properties and metabolic stability, making it a highly sought-after motif in drug discovery programs targeting cancer, inflammation, and neurological disorders.[1][4]

6-Bromo-1-isopropyl-1H-indazole is a key synthetic intermediate, strategically designed for diversification through cross-coupling reactions. The bromine atom at the C6 position provides a reliable handle for carbon-carbon bond formation, while the N1-isopropyl group serves two primary functions: it enhances solubility in organic solvents and sterically directs reactions, preventing N-arylation side reactions and simplifying product profiles.

The Suzuki-Miyaura coupling is arguably the most robust and versatile palladium-catalyzed cross-coupling reaction for creating C(sp²)–C(sp²) bonds.[5] Its widespread adoption is due to mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[6][7] This guide provides a comprehensive framework for the effective use of this compound in Suzuki coupling, detailing the underlying mechanism, a robust experimental protocol, and key optimization insights for researchers in synthetic and medicinal chemistry.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is critical for troubleshooting and optimizing reaction conditions. The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[6][8] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which inserts into the carbon-bromine bond of the this compound. This irreversible step forms a square-planar Pd(II) intermediate.[6][10]

  • Transmetalation : The organoboron reagent (e.g., a boronic acid or ester) is activated by a base (e.g., K₂CO₃, Cs₂CO₃). The base forms a more nucleophilic "ate" complex with the boron species, facilitating the transfer of the organic group from boron to the palladium center.[11] This step displaces the halide ligand and results in a new diorganopalladium(II) complex.

  • Reductive Elimination : This is the final, product-forming step. The two organic ligands on the Pd(II) center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[8][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition Intermediate pd0->oxidative_addition Oxidative Addition transmetalation Transmetalation Intermediate oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Coupled Product (Ar-Ar') transmetalation->product Product Formation aryl_halide This compound (Ar-X) aryl_halide->oxidative_addition boronic_acid Organoboron Reagent (Ar'-B(OR)₂) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for challenging substrates.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-Aldrich, etc.Starting material.
Arylboronic Acid or Pinacol Ester>98%Combi-Blocks, etc.Coupling partner (1.2 - 1.5 equivalents).
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)Catalyst GradeStrem, Sigma-AldrichA robust, air-stable precatalyst.[12][13] Other catalysts can be used.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedFisher ScientificBase (2.0 - 3.0 equivalents). Ensure it is finely powdered.
1,4-DioxaneAnhydrousAcros OrganicsReaction solvent.
Deionized WaterN/AIn-houseCo-solvent. Must be degassed.
Nitrogen or Argon GasHigh PurityAirgasFor creating an inert atmosphere.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Brine (Saturated NaCl solution)N/AIn-houseFor washing during work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD MilliporeFor drying the organic layer.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv, 3 mol%).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst once it is formed in situ.

  • Solvent Addition : Add anhydrous 1,4-dioxane and degassed deionized water via syringe in a 4:1 or 5:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The water is essential for dissolving the inorganic base and facilitating the transmetalation step.[9]

  • Reaction Execution : Immerse the flask in a preheated oil bath at 85-90 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-indazole is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Washing : Combine the organic layers and wash with water (20 mL) and then with brine (20 mL) to remove residual base and inorganic salts.

  • Drying and Concentration : Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification setup 1. Combine Reactants (Indazole, Boronic Acid, Base, Catalyst) inert 2. Create Inert Atmosphere (Evacuate/Backfill with N₂) setup->inert solvent 3. Add Degassed Solvents (Dioxane/Water) inert->solvent heat 4. Heat and Stir (85-90 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Quench & Extract (EtOAc/Water) monitor->workup dry 7. Dry & Concentrate workup->dry purify 8. Column Chromatography dry->purify characterize 9. Characterize Product (NMR, HRMS) purify->characterize

Caption: General laboratory workflow for the Suzuki coupling protocol.

Optimization and Data

The success of a Suzuki coupling can be highly dependent on the choice of catalyst, base, and solvent. While the provided protocol is robust, certain substrates may require optimization.

Key Parameters for Optimization
  • Catalyst System : While Pd(dppf)Cl₂ is effective, other catalyst systems may offer improved performance. For electron-rich or sterically hindered boronic acids, catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos, often used with Pd₂(dba)₃ or Pd(OAc)₂, can be superior.[11] N-heterocyclic carbene (NHC) based catalysts are also highly active alternatives.[11]

  • Base : The choice of base is critical. K₂CO₃ is a good general-purpose base. For less reactive aryl chlorides or challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ may be necessary.[9] However, stronger bases can promote side reactions like protodeboronation of the boronic acid.[6]

  • Solvent : The solvent system must solubilize the organic reactants while allowing the inorganic base to function. Common solvent systems include Dioxane/H₂O, DME/H₂O, and Toluene/EtOH/H₂O. The ratio can be adjusted to optimize solubility and reaction rate.

Representative Reaction Data

The following table presents expected outcomes for the Suzuki coupling of a model bromo-indazole with various arylboronic acids, based on literature precedents for similar substrates.[12][13]

EntryArylboronic Acid PartnerCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)Dioxane/H₂O 4:190685-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)Dioxane/H₂O 4:190590-98
34-Acetylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)Dioxane/H₂O 4:190875-85
42-Thiopheneboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (2.5)DME/H₂O 5:1851260-75 [a]

[a] Heteroarylboronic acids, particularly those with acidic protons or lone pairs that can coordinate to the catalyst, can be more challenging and may require stronger bases or specialized catalysts to prevent side reactions like protodeboronation.[6][13]

Conclusion

This compound is a high-value building block for accessing novel chemical matter in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction provides a powerful and reliable method for its functionalization. By understanding the core reaction mechanism and employing robust, well-defined protocols, researchers can efficiently synthesize a diverse array of 6-aryl-1-isopropyl-1H-indazoles. The keys to success lie in maintaining an inert atmosphere, selecting an appropriate catalyst-base system for the specific coupling partners, and systematically monitoring the reaction to completion. The methodologies and insights provided in this guide serve as a comprehensive resource for the successful application of this important synthetic transformation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • G. A. Molander, et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • ResearchGate. Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. [Link]

  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Unlocking Drug Discovery: The Role of Indazole Carboxylates. [Link]

  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • Molecules. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. [Link]

Sources

Application Notes & Protocols: The Strategic Application of 6-Bromo-1-isopropyl-1H-indazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery.[1][2] Within the medicinal chemist's toolkit, the indazole ring system has emerged as a "privileged scaffold." Its unique electronic and steric properties, particularly its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, make it an ideal foundation for designing potent and selective inhibitors.[3][4]

This technical guide focuses on a specific, highly versatile building block: 6-bromo-1-isopropyl-1H-indazole . The strategic placement of its functional groups offers a powerful platform for generating diverse libraries of kinase inhibitors:

  • The Indazole Core : Serves as the primary pharmacophore for hinge-binding.[4]

  • The N1-Isopropyl Group : This substituent can provide beneficial steric bulk, enhance lipophilicity, and block potential sites of N-dealkylation, thereby improving metabolic stability and cellular permeability compared to N-H indazoles.

  • The C6-Bromo Substituent : This is the key synthetic handle. Its presence allows for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck), enabling the systematic exploration of the solvent-exposed region of the kinase active site to optimize potency and selectivity.[3][5]

This document provides a detailed exploration of the synthesis and application of this scaffold, complete with field-proven protocols and insights into the rationale behind key synthetic transformations.

Part 1: Synthesis of the Core Building Block

The efficient synthesis of this compound is paramount. A robust, two-step process starting from the commercially available 4-bromo-2-methylaniline is typically employed.

Workflow for Synthesis of this compound

cluster_0 Step 1: Diazotization & Cyclization cluster_1 Step 2: N-Alkylation A 4-bromo-2-methylaniline B 6-bromo-1H-indazole A->B  1. Acetic anhydride  2. Isoamyl nitrite, KOAc C 6-bromo-1H-indazole D This compound C->D  Isopropyl bromide, NaH, DMF

Caption: Synthetic route to the target intermediate.

Experimental Protocol 1: Synthesis of 6-bromo-1H-indazole

This protocol is adapted from established methods for indazole synthesis via diazotization of an aniline precursor.[6]

  • Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution to 0-5 °C and add acetic anhydride (1.1 eq) dropwise, ensuring the internal temperature does not exceed 40°C.[6] Stir for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cyclization: To the reaction mixture, add potassium acetate (1.5 eq) followed by isoamyl nitrite (1.5 eq).[6] Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours.[6]

    • Causality Note: Isoamyl nitrite serves as the diazotizing agent under non-aqueous conditions. The subsequent intramolecular cyclization is promoted by heating, leading to the formation of the indazole ring.

  • Work-up and Isolation: Cool the reaction to room temperature. Wash the mixture sequentially with aqueous HCl, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield 6-bromo-1H-indazole as a solid.

Experimental Protocol 2: Synthesis of this compound

This protocol describes a standard N-alkylation procedure.

  • Deprotonation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere at 0 °C, add a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous DMF dropwise.

    • Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the indazole N-H, forming the corresponding sodium salt. This significantly increases the nucleophilicity of the nitrogen atom for the subsequent alkylation step.

  • Alkylation: After stirring for 30 minutes at 0 °C, add 2-bromopropane (isopropyl bromide, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up and Isolation: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting residue by silica gel column chromatography to afford this compound.

Part 2: Application in Kinase Inhibitor Synthesis - A PLK4 Case Study

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication and is overexpressed in several cancers, making it a promising therapeutic target.[3] The following synthetic campaign, adapted from the literature, demonstrates how this compound can be elaborated into highly potent PLK4 inhibitors.[3][7]

Synthetic Workflow for a PLK4 Inhibitor

A This compound B 6-bromo-3-iodo-1-isopropyl-1H-indazole A->B NIS, DMF C Intermediate with C3-vinylpyridine B->C Heck Coupling (e.g., 3-vinylpyridine, Pd(OAc)2) D Intermediate with C3-vinylpyridine and C6-thioester C->D C-S Coupling (e.g., mercaptopropionate, Pd2(dba)3) E Final PLK4 Inhibitor D->E 1. Thiol Deprotection 2. Nucleophilic Substitution 3. Amide Formation

Caption: Multi-step synthesis of a potent PLK4 inhibitor.

Experimental Protocol 3: C3-Iodination
  • Reaction Setup: Dissolve this compound (1.0 eq) in DMF.

  • Iodination: Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise at room temperature. Stir the mixture for 5 hours.[3]

    • Causality Note: The indazole ring is electron-rich, and the C3 position is particularly susceptible to electrophilic aromatic substitution. NIS provides an electrophilic iodine source for this transformation, installing a halogen that is a versatile handle for subsequent cross-coupling reactions.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 6-bromo-3-iodo-1-isopropyl-1H-indazole, which can often be used in the next step without further purification.

Experimental Protocol 4: Heck Coupling at C3

The introduction of a vinylpyridine moiety at C3 proved critical for achieving sub-nanomolar potency in the PLK4 inhibitor C05.[3]

  • Reaction Setup: To a reaction vessel, add 6-bromo-3-iodo-1-isopropyl-1H-indazole (1.0 eq), 3-vinylpyridine (1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 0.1 eq), and Tri(o-tolyl)phosphine (P(o-tol)₃, 0.2 eq).

  • Coupling: Add anhydrous DMF followed by a hindered base such as Diisopropylethylamine (DIEA, 3.0 eq).[3] Degas the mixture with nitrogen or argon. Heat the reaction to 100 °C and stir for 5 hours.[3]

    • Causality Note: The Heck reaction couples the vinylpyridine to the more reactive C-I bond at the C3 position. Pd(OAc)₂ is the palladium source that forms the active Pd(0) catalyst in situ. The phosphine ligand stabilizes the catalyst, and the base is required to neutralize the H-X generated during the catalytic cycle.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Experimental Protocol 5: Suzuki-Miyaura Coupling at C6

While the PLK4 example uses C-S coupling at C6, the Suzuki-Miyaura reaction is a more common and highly versatile method for functionalizing the 6-bromo position to introduce aryl or heteroaryl moieties.[5][8]

  • Reaction Setup: In a microwave vial or Schlenk flask, combine the 6-bromo-indazole derivative (1.0 eq), the desired aryl- or heteroarylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).[5]

  • Coupling: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[5] Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times. Heat the reaction mixture to 90-110 °C (conventional heating) or 120-150 °C (microwave irradiation) for the required time (1-16 hours).[5]

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel chromatography.

Part 3: Data-Driven Structural Optimization

The true power of the this compound scaffold lies in its ability to facilitate systematic Structure-Activity Relationship (SAR) studies. As demonstrated in the development of PLK4 inhibitors, modifications at both the C3 and C6 positions, enabled by cross-coupling chemistry, have a profound impact on biological activity.[3]

Table 1: SAR Summary of Indazole-Based PLK4 Inhibitors
Compound IDC3-SubstituentC6-ModificationPLK4 IC₅₀ (nM)[3]MCF-7 Cell IC₅₀ (µM)[3]
A01 3-EthynylpyridineThio-amide side chain111.603
C05 3-VinylpyridineThio-amide side chain<0.10.979
C06 2-VinylpyridineThio-amide side chain<0.12.696

Data extracted and adapted from Fan, C., et al. (2024). RSC Medicinal Chemistry.[3]

The data clearly illustrates the dramatic improvement in potency when the 3-ethynylpyridine of compound A01 was replaced with a 3-vinylpyridine in C05 . Molecular modeling suggests the vinyl group allows for optimal filling of a protein cavity while minimizing steric clashes, a conformational advantage that underpins the >100-fold increase in activity.[3]

PLK4 Signaling and Inhibition

PLK4 is a serine/threonine kinase that acts as the master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and proper chromosome segregation during cell division.

PLK4 PLK4 Kinase STIL STIL PLK4->STIL Phosphorylates Centriole Centriole Duplication PLK4->Centriole SAS6 SAS-6 STIL->SAS6 Recruits SAS6->Centriole Mitosis Proper Mitosis Centriole->Mitosis Apoptosis Cell Cycle Arrest & Apoptosis Centriole->Apoptosis Duplication Blocked Inhibitor Indazole Inhibitor (e.g., C05) Inhibitor->PLK4 Binds & Inhibits

Caption: Simplified PLK4 signaling pathway and mechanism of inhibition.

By inhibiting PLK4, compounds derived from this compound block this pathway, leading to a failure in centriole duplication. This ultimately triggers cell cycle arrest and apoptosis in cancer cells that are dependent on overactive PLK4 signaling.[3]

Conclusion and Future Outlook

This compound is a high-value, versatile intermediate for the synthesis of kinase inhibitors. Its well-defined reactive sites allow for predictable and robust functionalization, enabling the rapid generation of compound libraries for SAR exploration. The case study of PLK4 inhibitors highlights a clear path from scaffold selection to the development of highly potent molecules.[3] While challenges such as metabolic stability must be addressed in later stages of drug development, the strategic use of this building block provides a solid foundation for discovering the next generation of targeted therapies.[3]

References

  • Fan, C., Liu, N., Hu, N., Tong, M., Shi, X., Wang, H., Li, Y., Zhang, Y., & Zhao, Z. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. (2022). Google Patents.
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC - NIH. Available at: [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2015). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2024). RSC Publishing. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. Available at: [Link]

  • In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. (2021). PMC - NIH. Available at: [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2009). ResearchGate. Available at: [Link]

Sources

Application Note & Protocols: A Modular Platform for the Synthesis of 1,2,3-Triazole-Indazole Hybrids from 6-Bromo-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of medicinal chemistry, both the indazole and 1,2,3-triazole cores are recognized as "privileged scaffolds" due to their prevalence in a multitude of biologically active compounds.[1][2][3] The indazole moiety is a cornerstone in molecules exhibiting potent anticancer, anti-inflammatory, and antineuropathic activities.[4][5] Concurrently, the 1,2,3-triazole ring, readily accessible through the robust copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry", is lauded for its metabolic stability and its ability to act as a pharmacologically important linker or functional group in antimicrobial, antiviral, and anticancer agents.[6][7][8][9]

The strategic hybridization of these two pharmacophores presents a compelling route to novel molecular entities with potentially synergistic or enhanced biological profiles. This guide details a robust and highly modular synthetic platform commencing from the readily available 6-bromo-1H-indazole. The core strategy involves two key transformations: the N-propargylation of the indazole ring to install an alkyne handle, followed by the CuAAC reaction with a diverse array of organic azides. This approach allows for the systematic generation of a library of 6-bromo-1H-indazole derivatives bearing a 1,2,3-triazole substituent, providing a rich foundation for drug discovery and development programs.

Mechanistic Rationale and Synthetic Workflow

The synthetic pathway is designed for efficiency and modularity, hinging on the chemoselective and high-yielding nature of its constituent reactions. The overall workflow can be dissected into three primary stages: installation of the alkyne, preparation of diverse azide partners, and the final CuAAC conjugation.

Stage 1: N-Propargylation of 6-Bromo-1H-Indazole

The initial step involves the alkylation of the indazole nitrogen with propargyl bromide. This reaction introduces the terminal alkyne, which is the critical functional group for the subsequent cycloaddition. The choice of a moderate base like potassium carbonate (K₂CO₃) in an aprotic solvent such as acetone facilitates the deprotonation of the indazole N-H, forming the indazolide anion. This anion then acts as a nucleophile, displacing the bromide from propargyl bromide to form the stable N-alkylated product, 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole .

Stage 2: Synthesis of Azide Building Blocks

The versatility of this platform stems from the ability to couple the propargylated indazole with a wide variety of azide-containing molecules. A common and efficient method to generate these azides is a two-step process starting from substituted anilines.[10][11] First, the aniline is acylated with chloroacetyl chloride to form an α-chloro acetamide. This intermediate is then subjected to nucleophilic substitution with sodium azide (NaN₃), a reliable and straightforward method to introduce the azide functionality, yielding the desired 2-azido-N-arylacetamide derivatives.

Stage 3: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The cornerstone of this synthesis is the CuAAC reaction, a premier example of click chemistry.[7][12] This reaction is not a true concerted 1,3-dipolar cycloaddition but rather a stepwise process mediated by a copper(I) catalyst.[12][13] The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. This catalytic cycle ensures the reaction proceeds under mild conditions and, critically, yields exclusively the 1,4-disubstituted 1,2,3-triazole regioisomer, precluding the formation of the 1,5-isomer that is often observed in thermal cycloadditions.[13][14][15] A common and highly effective method for generating the active Cu(I) catalyst in situ is through the reduction of Copper(II) sulfate (CuSO₄) with a mild reducing agent like sodium ascorbate.[12]

Synthetic Workflow A 6-Bromo-1H-Indazole C N-Propargylation A->C B Propargyl Bromide B->C D 6-Bromo-1-(prop-2-yn-1-yl)-1H-indazole (Alkyne Intermediate) C->D K2CO3, Acetone I CuAAC 'Click' Reaction (CuSO4, Na-Ascorbate) D->I E Substituted Anilines G Azide Synthesis E->G F 1. Chloroacetyl Chloride 2. Sodium Azide F->G H 2-Azido-N-arylacetamides (Azide Partners) G->H H->I J Final 1,2,3-Triazole-Indazole Hybrids I->J DMF/Water/n-BuOH

Figure 1: Overall workflow for the modular synthesis of 1,2,3-triazole-indazole hybrids.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Synthesis of 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole

This protocol details the synthesis of the key alkyne-functionalized indazole intermediate.

Materials:

  • 6-Bromo-1H-indazole (1.0 mmol, 197 mg)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)

  • Propargyl bromide (80% solution in toluene, 1.2 mmol, 0.11 mL)

  • Acetone, anhydrous

  • Methanol

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

Procedure:

  • To a 50 mL round-bottom flask, add 6-bromo-1H-indazole (1.0 mmol) and anhydrous acetone (20 mL).

  • Add anhydrous potassium carbonate (2.0 mmol) to the suspension and stir for 30 minutes at room temperature.

  • Add propargyl bromide (1.2 mmol) dropwise to the reaction mixture.

  • Fit the flask with a condenser and reflux the mixture with stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction to cool to room temperature and filter off the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid is purified by recrystallization from methanol to yield the pure product.[10]

  • Validation: The structure of the product should be confirmed by ¹H-NMR, IR, and mass spectrometry. The expected yield is typically in the range of 60-70%.[10]

Protocol 2: General Procedure for Synthesis of 2-azido-N-arylacetamides

This protocol provides a general method for preparing the azide coupling partners from various anilines.

Materials:

  • Substituted aniline (1.0 equiv.)

  • Potassium carbonate (K₂CO₃) (1.5 equiv.)

  • Chloroacetyl chloride (1.2 equiv.)

  • Sodium azide (NaN₃) (1.5 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Chilled water

Procedure:

  • Part A: Synthesis of 2-chloro-N-arylacetamide:

    • Dissolve the substituted aniline (1.0 equiv.) in DCM in a round-bottom flask.

    • Add potassium carbonate (1.5 equiv.) and stir the mixture at room temperature for 30 minutes.

    • Cool the flask in an ice bath and add chloroacetyl chloride (1.2 equiv.) dropwise.

    • Allow the reaction to stir at room temperature for 3-4 hours until completion (monitored by TLC).

    • Pour the reaction mixture into chilled water. The resulting solid precipitate is collected by filtration, washed with water, and dried. This intermediate is typically used without further purification.

  • Part B: Synthesis of 2-azido-N-arylacetamide:

    • Dissolve the 2-chloro-N-arylacetamide intermediate (1.0 equiv.) in anhydrous DMF.

    • Add sodium azide (1.5 equiv.) in one portion.

    • Stir the reaction mixture at room temperature for 18-24 hours.[10]

    • Pour the reaction mixture into a beaker of chilled water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The product is typically of sufficient purity for the next step.

  • Validation: Confirm the formation of the azide by the appearance of a strong, sharp peak around 2100 cm⁻¹ in the IR spectrum.

Protocol 3: General Procedure for CuAAC Synthesis of 1,2,3-Triazole Derivatives

This is the final click chemistry step to form the target hybrid molecules.

Materials:

  • 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole (1.0 mmol)

  • Appropriate 2-azido-N-arylacetamide (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 10 mol%)

  • Sodium ascorbate (0.2 mmol, 20 mol%)

  • Solvent mixture: DMF, water, and n-butanol (e.g., in a 2:1:1 ratio)

Procedure:

  • In a round-bottom flask, dissolve 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole (1.0 mmol) and the selected 2-azido-N-arylacetamide (1.0 mmol) in the DMF/water/n-BuOH solvent mixture (approx. 10 mL).

  • To this solution, add Copper(II) sulfate pentahydrate (0.1 mmol) followed by sodium ascorbate (0.2 mmol).

  • Stir the reaction mixture vigorously at 80 °C. The reaction is typically complete within 4-6 hours, which can be monitored by TLC.[10]

  • After completion, cool the reaction mixture to room temperature and pour it into chilled water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid product extensively with water and then dry it.

  • If necessary, purify the product by recrystallization from a suitable solvent like ethanol or methanol.

  • Validation: Characterize the final compound using ¹H-NMR, ¹³C-NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[10][16]

CuAAC Mechanism cluster_0 Catalytic Cycle CuI Cu(I) CuAcetylide R-C≡C-Cu(I) CuI->CuAcetylide + H+ Alkyne R-C≡C-H (Indazole Alkyne) Alkyne->CuAcetylide SixMembered [6-membered Cu-intermediate] CuAcetylide->SixMembered Azide R'-N3 (Azide Partner) Azide->SixMembered Triazolide Copper Triazolide SixMembered->Triazolide Rearrangement Triazolide->CuI Regenerates Catalyst Product 1,4-Triazole Product Triazolide->Product Protonation Protonation H+ Protonation->Product

Figure 2: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Representative Data

The described methodology allows for the synthesis of a diverse library of compounds. The yields are generally moderate to good, demonstrating the robustness of the protocol across various substrates.

Compound Aryl Substituent (on Azide) Yield (%) Melting Point (°C)
8a Phenyl68188-190
8b 4-Methylphenyl72195-197
8c 4-Methoxyphenyl75201-203
8d 4-Chlorophenyl71210-212
8e 4-Bromophenyl69215-217
8f 2-Nitrophenyl65192-194
(Data adapted from representative literature procedures for illustrative purposes)[10]

Conclusion and Future Directions

This application note provides a comprehensive and validated set of protocols for the synthesis of novel 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole scaffold. The modularity of the approach, enabled by the highly reliable CuAAC reaction, makes it an invaluable tool for researchers in drug discovery. It allows for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.

Furthermore, the presence of the bromine atom at the C6 position of the indazole ring serves as a valuable synthetic handle for further diversification. This site is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of additional complexity and the fine-tuning of physicochemical and pharmacological properties.[4] This layered synthetic strategy opens the door to a vast chemical space of novel indazole-based compounds for evaluation as potential therapeutic agents.

References

  • A One-pot–Three-step Route to Triazolotriazepinoindazolones from Oxazolino-2H-indazoles. American Chemical Society. Available at: [Link]

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Available at: [Link]

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Bangladesh Journals Online. Available at: [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Available at: [Link]

  • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PubMed Central. Available at: [Link]

  • 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • 1,2,3-Triazole hybrids in medicinal chemistry: Advances in click chemistry and cytotoxic studies. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. National Institutes of Health. Available at: [Link]

  • Selected examples of 1,2,3-triazole derivatives with pharmacological activity. ResearchGate. Available at: [Link]

  • An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. PubMed Central. Available at: [Link]

  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Publishing. Available at: [Link]

  • Novel indazole skeleton derivatives containing 1,2,3-triazole as potential anti-prostate cancer drugs. PubMed. Available at: [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]

  • New 1H-1,2,3-triazole derivatives: Synthesis, Characterization and Antioxidant Activity. ResearchGate. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. Available at: [Link]

  • The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. ResearchGate. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PubMed Central. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes and Protocols for N-Alkylation of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The indazole core is a prominent pharmacophore in medicinal chemistry, frequently appearing in a wide array of therapeutic agents. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of compounds targeting various biological pathways. N-alkylated indazoles, in particular, are ubiquitous motifs, often utilized as bioisosteres for indoles or as key pharmacophoric elements in drugs ranging from oncology to inflammatory diseases.[1] The strategic attachment of alkyl groups to the indazole nitrogen atoms can significantly modulate the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

However, the synthesis of N-alkylated indazoles is often complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2), leading to the formation of regioisomeric mixtures.[1][2] The efficient and selective synthesis of a single desired regioisomer is a common challenge that can significantly impact product yield and purification costs, making the development of robust and regioselective N-alkylation protocols a critical endeavor in drug development.[3][4] This guide provides a detailed overview of established and innovative protocols for the regioselective N-alkylation of indazole derivatives, offering field-proven insights and step-by-step methodologies for researchers in synthetic and medicinal chemistry.

The Regioselectivity Challenge: A Tale of Two Nitrogens

The core of the challenge in indazole N-alkylation lies in its annular tautomerism, where the N-H proton can reside on either nitrogen, leading to the 1H-indazole and 2H-indazole tautomers. The 1H-indazole tautomer is generally considered to be the more thermodynamically stable form.[5] Direct alkylation of the indazole anion, generated under basic conditions, typically yields a mixture of N1- and N2-substituted products, with the ratio being highly dependent on a multitude of factors.[1]

Key factors influencing regioselectivity include:

  • Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring can exert significant steric and electronic influence, directing the incoming electrophile to one nitrogen over the other. For instance, bulky substituents at the C7 position can sterically hinder attack at N1, favoring N2 alkylation. Conversely, electron-withdrawing groups at C7 have been shown to promote N2 regioselectivity.[4]

  • Reaction Conditions: The choice of base, solvent, and alkylating agent plays a pivotal role in determining the N1:N2 ratio.[3] For example, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a promising system for achieving high N1 selectivity.[4][5]

  • Nature of the Electrophile: The reactivity and structure of the alkylating agent can also influence the outcome. Activated electrophiles like α-halo carbonyls and substituted alkenes are often employed in regioselective methods.[2][6]

The ability to control these factors is paramount for developing a successful and scalable N-alkylation strategy.

Protocols for Regioselective N-Alkylation

The following sections detail specific, field-tested protocols for achieving high regioselectivity in the N-alkylation of indazoles.

Protocol 1: N1-Selective Alkylation via Direct Alkylation with NaH in THF

This protocol leverages a strong, non-nucleophilic base in a non-polar aprotic solvent to favor the formation of the N1-alkylated product. The combination of NaH in THF has been shown to provide excellent N1 regioselectivity for a variety of indazole substrates, particularly those with substituents at the C3 position.[4][5]

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): As a strong, non-nucleophilic base, NaH irreversibly deprotonates the indazole, forming the indazolide anion.

  • Tetrahydrofuran (THF): A relatively non-polar aprotic solvent, THF is thought to favor the formation of the N1-anion, which is considered the more thermodynamically stable regioisomer of the indazolide anion.

Experimental Protocol:

  • To a solution of the indazole derivative (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or elevate the temperature (e.g., 50 °C) as needed to drive the reaction to completion, monitoring by TLC or LC-MS.[3]

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.

Data Presentation: N1-Selectivity with NaH/THF

Indazole SubstrateAlkylating AgentN1:N2 RatioTotal Yield (%)Reference
3-Carboxymethyl indazoleAlkyl Bromide>99:1-[7]
Indazole-3-carboxylic acidAlkyl BromideSelective N151-96[7]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl Iodide38:4684[7]

Visualization of Workflow:

N1_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification Indazole Indazole Derivative Add_Base Stir at RT, 30 min Indazole->Add_Base Solvent Anhydrous THF Solvent->Add_Base Base NaH (60% disp.) Base->Add_Base 0 °C, N2 atm Reaction Stir at RT or 50 °C Add_Base->Reaction Add Alkylating Agent Alkylating_Agent Alkylating Agent Alkylating_Agent->Reaction Quench Quench (H2O/NH4Cl) Reaction->Quench Monitor by TLC/LC-MS Extraction Extraction Quench->Extraction Extract (EtOAc) Purification Column Chromatography Extraction->Purification Dry & Concentrate Final_Product N1-Alkylated Indazole Purification->Final_Product Isolate Product

Caption: Workflow for N1-selective alkylation of indazoles.

Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and often highly regioselective method for the N-alkylation of indazoles, typically favoring the N2 position.[3][5] This reaction proceeds under mild, neutral conditions and is tolerant of a wide range of functional groups.

Causality Behind Experimental Choices:

  • Triphenylphosphine (PPh3) and Azodicarboxylate (DEAD or DIAD): These reagents form a phosphonium salt intermediate that activates the alcohol for nucleophilic attack by the indazole.

  • Regioselectivity: The preference for N2-alkylation under Mitsunobu conditions is thought to be due to the steric bulk of the phosphonium intermediate, which favors attack at the less sterically hindered N2 position of the indazole.

Experimental Protocol:

  • To a solution of the indazole derivative (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in an anhydrous solvent such as THF or dichloromethane (0.1 M) at 0 °C under an inert atmosphere, add the azodicarboxylate (e.g., DEAD or DIAD, 1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to separate the desired N2-alkylated indazole from triphenylphosphine oxide and other byproducts.

Data Presentation: N2-Selectivity with Mitsunobu Reaction

Indazole SubstrateAlcoholN1:N2 RatioN2-Isomer Yield (%)Reference
Indazolen-Pentanol1:2.558[3][5]
Methyl 5-bromo-1H-indazole-3-carboxylateVarious AlcoholsHigh N2-selectivity>90[8]

Visualization of Mechanism:

Mitsunobu_Mechanism cluster_activation Alcohol Activation cluster_alkylation Nucleophilic Attack cluster_byproducts Byproducts PPh3 PPh3 Intermediate1 Betaine Intermediate PPh3->Intermediate1 + DEAD DEAD DEAD DEAD->Intermediate1 Alcohol R-OH Intermediate2 Alkoxyphosphonium Salt Alcohol->Intermediate2 + Betaine Intermediate1->Intermediate2 N2_Product N2-Alkylated Indazole Intermediate2->N2_Product N2 Attack (Favored) N1_Product N1-Alkylated Indazole Intermediate2->N1_Product N1 Attack (Disfavored) Byproduct1 PPh3=O Intermediate2->Byproduct1 Byproduct2 Hydrazide Intermediate2->Byproduct2 Indazole Indazole Indazole->N2_Product Indazole->N1_Product

Caption: Simplified mechanism of the Mitsunobu reaction for indazole alkylation.

Protocol 3: Highly N2-Selective Alkylation with Trichloroacetimidates under Acidic Conditions

A recently reported method utilizes alkyl 2,2,2-trichloroacetimidates as alkylating agents in the presence of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH), to achieve excellent N2-selectivity.[9] This protocol is effective for primary, secondary, and even tertiary alkyl groups.

Causality Behind Experimental Choices:

  • Alkyl 2,2,2-trichloroacetimidate: This reagent is activated by protonation under acidic conditions, making it a potent electrophile.

  • Acid Catalyst (TfOH): The acid protonates the imide nitrogen of the trichloroacetimidate, facilitating nucleophilic attack by the indazole.

  • Regioselectivity: The high N2 selectivity is attributed to the reaction proceeding through the more stable 1H-indazole tautomer, which presents the N2 atom for nucleophilic attack. Quantum mechanical studies suggest that the activation energy for N2 alkylation is significantly lower than for N1 alkylation in this system.[9]

Experimental Protocol:

  • Dissolve the indazole derivative (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.2 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere.

  • Cool the mixture to 0 °C and add a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.1-0.2 equiv).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: N2-Selectivity with Trichloroacetimidates

Indazole SubstrateAlkylating AgentN2/N1 RatioYield (%)Reference
1H-IndazolesPrimary, secondary, and tertiary alkyl 2,2,2-trichloroacetimidatesNo N1 isomer observedGood to excellent[9]

Characterization of N1 and N2 Regioisomers

The unambiguous assignment of the alkyl group to either the N1 or N2 position is crucial. This is typically achieved using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC) experiments.[3][5]

  • For N1-isomers: A key correlation is observed in the HMBC spectrum between the protons of the methylene group attached to the nitrogen and the C7a carbon of the indazole ring.

  • For N2-isomers: A correlation is observed between the protons of the methylene group attached to the nitrogen and the C3 carbon of the indazole ring.[3]

Conclusion and Future Perspectives

The regioselective N-alkylation of indazoles remains a topic of significant interest in synthetic and medicinal chemistry. While classic methods involving strong bases or Mitsunobu conditions provide reliable routes to N1- and N2-isomers respectively, newer methodologies are continuously being developed to improve selectivity, expand substrate scope, and enhance scalability. The choice of a specific protocol should be guided by the desired regioisomer, the nature of the indazole substrate and alkylating agent, and the required scale of the synthesis. As our understanding of the mechanistic nuances of these reactions deepens, we can anticipate the emergence of even more efficient and selective protocols for the synthesis of this privileged class of molecules.

References

  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1933–1945. [Link]

  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC, 17, 1933–1945. [Link]

  • Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. [Link]

  • González-Bobes, F. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-181. [Link]

  • Wang, C. et al. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]

  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • González-Bobes, F. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Johnson, J. S. (2014). Synthesis of Indazoles by Oxidative N–N Bond Formation. Organic Syntheses, 91, 215-225. [Link]

  • Mondal, S. (2022). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar. [Link]

  • Smith, A. et al. (2024). Development of a selective and scalable N 1-indazole alkylation. RSC Advances. [Link]

Sources

"use of 6-bromo-1-isopropyl-1H-indazole in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 6-Bromo-1-isopropyl-1H-indazole in Medicinal Chemistry

Abstract

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its role in a multitude of biologically active compounds. This guide focuses on a key derivative, this compound, a versatile building block for the synthesis of targeted therapeutics. While public literature on this specific N-alkylated derivative is nascent, its strategic design leverages the well-established utility of the parent 6-bromo-1H-indazole core. This document provides a comprehensive framework for researchers, detailing the synthesis of the 6-bromo-1H-indazole intermediate, its subsequent N-alkylation to the target 1-isopropyl derivative, and its application in the development of potent kinase inhibitors. We offer field-proven protocols, explain the causality behind experimental choices, and present workflows for chemical synthesis and biological evaluation, establishing a self-validating system for drug discovery professionals.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole core is a bio-isostere of purine, the fundamental structure of ATP. This structural mimicry allows indazole-based compounds to function as competitive inhibitors at the ATP-binding sites of many enzymes, particularly kinases.[1] The 6-bromo-1H-indazole variant is of particular strategic importance for two primary reasons:

  • The 6-Bromo Position: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2] This allows for the systematic introduction of diverse aryl and heteroaryl moieties to probe the solvent-exposed regions of an enzyme's active site, a crucial step in optimizing potency and selectivity.

  • The N1-Position: The nitrogen at the 1-position is readily functionalized. Alkylation, such as the introduction of an isopropyl group, is a key strategy to modulate the compound's physicochemical properties. The isopropyl group can enhance solubility, improve metabolic stability, and introduce specific steric interactions within the binding pocket that can significantly impact biological activity.

This guide will therefore detail the synthesis and utility of the parent scaffold before focusing on the specific introduction and application of the N1-isopropyl group.

Synthesis of the Core Intermediate: 6-Bromo-1H-indazole

The efficient and scalable production of 6-bromo-1H-indazole is the foundational step for any subsequent drug discovery program.[3] The most robust method involves the diazotization and cyclization of 4-bromo-2-methylaniline.[3]

Experimental Protocol: Large-Scale Synthesis

This protocol is adapted from established industrial procedures for scalability.[3]

Step 1: Acetylation of 4-bromo-2-methylaniline

  • In a 2 L reaction vessel equipped with a mechanical stirrer and thermometer, dissolve 4-bromo-2-methylaniline (95.0 g, 0.51 mol) in chloroform (700 mL).

  • Cool the solution to 10-15°C in an ice bath.

  • Slowly add acetic anhydride (109 mL, 1.12 mol) dropwise, ensuring the internal temperature does not exceed 40°C.

  • Stir the mixture at room temperature for 1 hour until TLC analysis confirms the complete consumption of the starting material.

Step 2: Diazotization and Cyclization

  • To the reaction mixture from Step 1, add potassium acetate (14.6 g, 0.15 mol).

  • Add isoamyl nitrite (147 mL, 1.10 mol) to the mixture.

  • Heat the reaction to reflux (approx. 68°C) and maintain for 20 hours. Monitor the reaction progress by HPLC.[3]

  • Upon completion, cool the mixture to room temperature (25°C).

Step 3: Work-up and Hydrolysis

  • Concentrate the reaction mixture under reduced pressure to remove volatile components.

  • To the resulting residue, add water (500 mL) and perform an azeotropic distillation to remove residual isoamyl alcohol.

  • Add concentrated hydrochloric acid (500 mL) and heat the mixture to 50-55°C for 4 hours to effect hydrolysis of the N-acetyl intermediate.

Step 4: Isolation and Purification

  • Cool the acidic mixture to 20°C.

  • Carefully adjust the pH to ~11 by the slow addition of a 50% (w/v) aqueous sodium hydroxide solution while maintaining the temperature below 25°C.

  • The product will precipitate as a solid. Filter the solid, wash with cold water (2 x 200 mL), and dry under vacuum.

  • To further purify, slurry the solid in hot heptane (500 mL), cool to room temperature, filter, and dry under vacuum to yield 6-bromo-1H-indazole as an off-white crystalline powder.

Synthetic Workflow Diagram

G A 4-bromo-2-methylaniline B N-(4-bromo-2-methylphenyl)acetamide A->B Acetic Anhydride, Chloroform C 6-bromo-1H-indazole B->C 1. Potassium Acetate, Isoamyl Nitrite, Reflux 2. HCl, Heat (Hydrolysis) 3. NaOH (Neutralization) G A 6-bromo-1H-indazole B Indazole Anion A->B NaH, DMF, 0°C C This compound B->C 2-Iodopropane G cluster_0 Synthesis cluster_1 Biological Evaluation A This compound C Final Kinase Inhibitor A->C Pd(dppf)Cl₂, Cs₂CO₃ Dioxane/Water, Heat B Aryl/Heteroaryl Boronic Acid/Ester B->C E Inhibition (IC₅₀) C->E D VEGFR-2 Kinase D->E

Sources

Application Notes & Protocols: Palladium-Catalyzed Functionalization of 6-Bromo-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV agents.[1][2] The functionalization of the indazole ring system is therefore a critical task in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). 6-Bromo-1-isopropyl-1H-indazole is a versatile building block, where the bromo-substituent at the 6-position serves as a synthetic handle for introducing molecular diversity through modern cross-coupling chemistry.[3][4]

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering unparalleled efficiency and functional group tolerance for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] This guide provides detailed, field-proven protocols for the most pertinent palladium-catalyzed reactions involving this compound, designed for researchers in synthetic chemistry and drug development. We will delve into the causality behind procedural choices, offering insights to empower robust reaction optimization and troubleshooting.

Pillar 1: The Palladium Catalytic Cycle - A Mechanistic Overview

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for rational experimental design. The process is generally accepted to proceed through a Pd(0)/Pd(II) catalytic cycle, which consists of three key elementary steps.[7][8]

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This step oxidizes the metal center from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.[5][9] The rate of this step is often influenced by the electron density of the phosphine ligands; electron-rich ligands can accelerate the reaction.[10]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In this phase, the second coupling partner is introduced. For a Suzuki reaction, an organoboron species transfers its organic group to the palladium center.[9] For a Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[8][11]

  • Reductive Elimination: The final step involves the formation of the new C-C or C-N bond as the two organic fragments are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8] Sterically bulky ligands are known to facilitate this step.[10]

Palladium_Catalytic_Cycle pd0 LₙPd(0) (Active Catalyst) oxidative_addition_complex L₂Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oxidative_addition_complex transmetalation_complex L₂Pd(II)(Ar)(R) (Transmetalation Complex) oxidative_addition_complex->transmetalation_complex transmetalation_complex->pd0  Regeneration product Ar-R (Coupled Product) transmetalation_complex->product reductive_elimination_label Reductive Elimination oxidative_addition_label Oxidative Addition transmetalation_label Transmetalation ArBr 6-Bromo-1-isopropyl- 1H-indazole (Ar-Br) ArBr->oxidative_addition_complex RM Coupling Partner (R-M) RM->transmetalation_complex

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Pillar 2: Core Application Protocols

The following protocols are designed as robust starting points. Optimization may be required based on the specific coupling partner and desired scale.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a highly versatile method for creating biaryl or vinyl-substituted indazoles by coupling an organohalide with an organoboron compound.[12][13]

Rationale for Component Selection:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent choice. The dppf ligand provides both electron-richness and steric bulk, promoting efficient oxidative addition and reductive elimination, and it forms a stable, well-defined precatalyst.[14]

  • Base: An aqueous solution of a carbonate base like K₂CO₃ or Na₂CO₃ is standard. The base activates the boronic acid for transmetalation.[15][16]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water is common, as it facilitates the dissolution of both the organic substrate and the inorganic base.[14][15]

Experimental Workflow Diagram

Suzuki_Workflow start Start: Assemble Reagents reagents 1. Add to Reaction Vessel: - this compound (1.0 eq) - Arylboronic Acid (1.2 - 1.5 eq) - K₂CO₃ (2.0 - 3.0 eq) - Pd(dppf)Cl₂ (0.02 - 0.05 eq) start->reagents solvent 2. Add Degassed Solvents (e.g., Dioxane/Water 4:1) reagents->solvent purge 3. Purge with Inert Gas (Argon or Nitrogen) solvent->purge heat 4. Heat Reaction (e.g., 80-100 °C, 2-12 h) purge->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor workup 6. Aqueous Work-up - Dilute with EtOAc - Wash with H₂O, Brine monitor->workup Upon Completion purify 7. Isolate & Purify - Dry (Na₂SO₄), Filter, Concentrate - Column Chromatography workup->purify end End: Characterized Product purify->end

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Detailed Step-by-Step Protocol:

  • Vessel Preparation: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 253 mg, 1.0 mmol, 1.0 equiv), the desired aryl- or vinylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 16.3 mg, 0.02 mmol, 0.02 equiv).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL). Degassing can be achieved by sparging with argon for 15-20 minutes.

  • Inert Atmosphere: Seal the vessel and purge the headspace with an inert gas (argon or nitrogen) for 5 minutes.

  • Reaction: Heat the reaction mixture in an oil bath at 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Data Summary Table: Suzuki-Miyaura Coupling Parameters

ParameterRecommended RangeRationale / Notes
Catalyst Loading 1 - 5 mol%Lower loadings are preferable for cost and sustainability; higher loadings may be needed for challenging substrates.
Boronic Acid 1.1 - 1.5 equiv.A slight excess is used to drive the reaction to completion and account for potential protodeboronation.[14]
Base 2.0 - 3.0 equiv.Ensures complete activation of the boronic acid. Other bases like Cs₂CO₃ or K₃PO₄ can be effective.[15]
Temperature 80 - 110 °CSufficient thermal energy is needed for the catalytic cycle, especially the oxidative addition step.
Solvent System Dioxane/H₂O, DME/H₂O, Toluene/H₂OThe aqueous component is crucial for dissolving the base and facilitating the transmetalation step.[16]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds, coupling an aryl halide with a primary or secondary amine.[8][11] This is invaluable for accessing novel indazole derivatives for pharmaceutical screening.

Rationale for Component Selection:

  • Catalyst System: A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a specialized phosphine ligand is required. Bulky, electron-rich biarylphosphine ligands such as XPhos or tBuXPhos are often highly effective as they promote the formation of the catalytically active monoligated Pd(0) species and facilitate the challenging reductive elimination step.[17][18]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is necessary to deprotonate the amine for coordination to the palladium center.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.

Detailed Step-by-Step Protocol:

  • Glovebox Setup: Due to the air-sensitivity of the catalyst components and the strong base, it is highly recommended to set up this reaction in an inert atmosphere glovebox.

  • Vessel Preparation: To an oven-dried screw-cap vial, add this compound (1.0 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv).

  • Reagent Addition: Add the amine coupling partner (1.2 equiv) and the base (e.g., NaOtBu, 1.4 equiv).

  • Solvent and Sealing: Add anhydrous, degassed toluene. Seal the vial tightly with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.

Data Summary Table: Buchwald-Hartwig Amination Parameters

ParameterRecommended RangeRationale / Notes
Pd Precatalyst 1 - 2 mol% (Pd)Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Must be reduced in situ to Pd(0) if a Pd(II) source is used.[5]
Ligand 2 - 4 mol%The Pd:Ligand ratio is critical. Ratios of 1:1 to 1:2 are common for biarylphosphine ligands.[7]
Base 1.2 - 2.0 equiv.Strong, non-nucleophilic bases are required. K₃PO₄ or Cs₂CO₃ can be used in some cases for more sensitive substrates.
Temperature 80 - 120 °CHigher temperatures are often needed to overcome the activation barriers for C-N bond formation.
Solvent Toluene, Dioxane, THFMust be anhydrous and aprotic to ensure the stability and reactivity of the organometallic intermediates.
Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a direct route to synthesize alkynyl-substituted indazoles by reacting the aryl bromide with a terminal alkyne.[19] This reaction uniquely employs a dual catalytic system of palladium and copper.

Rationale for Component Selection:

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) is essential for activating the terminal alkyne by forming a copper acetylide intermediate, which then participates in the transmetalation step.[19][20]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both to deprotonate the alkyne and to act as a solvent.[20]

  • Solvent: The amine base can often serve as the solvent, but co-solvents like THF or DMF may be used to improve solubility.

Detailed Step-by-Step Protocol:

  • Vessel Preparation: To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and copper(I) iodide (CuI, 0.06 equiv).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) as the solvent. Add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-16 hours. The formation of a salt (triethylammonium bromide) may be observed as a precipitate.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Pillar 3: Visualization of Synthetic Diversification

The protocols described enable extensive diversification of the 6-position of the indazole core, providing access to a wide array of chemical functionalities crucial for drug discovery programs.

Indazole_Diversification start This compound suzuki_prod 6-Aryl/Vinyl-Substituted (C-C Bond) start->suzuki_prod Suzuki Coupling [Pd], R-B(OH)₂, Base buchwald_prod 6-Amino-Substituted (C-N Bond) start->buchwald_prod Buchwald-Hartwig [Pd], R₂NH, Base sonogashira_prod 6-Alkynyl-Substituted (C-C Bond) start->sonogashira_prod Sonogashira Coupling [Pd], [Cu], R-C≡CH, Base

Caption: Key palladium-catalyzed pathways for functionalizing this compound.

References

  • Benchchem. (2025).
  • Unknown Author. (n.d.). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences.
  • Benchchem. (2025). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • Various Authors. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.
  • Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
  • Gopi, B., & Vijayakumar, V. (2024). General procedure for Suzuki reaction (6a–6i, 7a–7i). RSC Publishing.
  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Inamoto, K. (2008).
  • Biffis, A., Centomo, P., Del Zotto, A., & Zecca, M. (n.d.). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review.
  • Benchchem. (2025).
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • Benchchem. (n.d.). Troubleshooting byproduct formation in 6-bromo-1H-indazol-4-amine reactions. Benchchem.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Daugulis, O., et al. (n.d.). Developing Ligands for Palladium(II)
  • RSC Publishing. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
  • Various Authors. (2025). Synthesis of 1H-indazole: A combination of experimental and theoretical studies. Various Sources.
  • ACS Publications. (n.d.). Palladium(II)
  • Various Authors. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Unknown Source.
  • Various Authors. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed.
  • LibreTexts Chemistry. (2023).
  • ResearchGate. (n.d.). Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
  • Stokes, B. J., Opra, S. M., & Sigman, M. S. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Organic Chemistry Portal.
  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH.
  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives.
  • Carrow, B. P., & Hartwig, J. F. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. JACS.
  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal.
  • Benchchem. (2025).
  • Benchchem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Benchchem.
  • Buchwald, S. L., et al. (2014).
  • Benchchem. (2025). Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile. Benchchem.
  • Sharma, J. (2021).
  • RSC Publishing. (n.d.). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry.
  • Benchchem. (n.d.). 6-Bromo-3-isopropyl-1H-indazole CAS 1391123-54-8. Benchchem.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. Benchchem.
  • RSC Publishing. (2024).
  • Baati, R., & Brown, R. C. D. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton.
  • Benchchem. (2025). Application Notes and Protocols for the Heck Reaction of 1-Bromo-1-propene. Benchchem.
  • PubMed. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. PubMed.
  • ResearchGate. (n.d.). Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor.
  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with 1-Bromo-1-propene. Benchchem.

Sources

Application Notes and Protocols for the Synthesis of 6-bromo-1-isopropyl-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthetic pathway for obtaining 6-bromo-1-isopropyl-1H-indazole-4-carboxylic acid, a key building block in medicinal chemistry, particularly for the development of kinase inhibitors.[1] The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology with an emphasis on the underlying chemical principles to ensure reproducibility and scalability. The synthesis is presented as a multi-step process commencing with the formation of a key intermediate, methyl 6-bromo-1H-indazole-4-carboxylate, followed by a regioselective N-isopropylation, and concluding with ester hydrolysis. This document provides in-depth experimental procedures, data summarization in tabular format, and visual diagrams to elucidate the workflow and reaction mechanism.

Introduction

Indazole derivatives are recognized as "privileged scaffolds" in the realm of drug discovery, exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] The specific molecular architecture of this compound-4-carboxylic acid, with its bromine handle for further functionalization and the carboxylic acid group for amide coupling, makes it a highly valuable intermediate in the synthesis of targeted therapeutics.

The synthesis of N-substituted indazoles, however, presents a notable challenge concerning the regioselectivity of the alkylation step. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and direct alkylation often leads to a mixture of N1 and N2 isomers, necessitating complex purification procedures and reducing the overall yield of the desired product.[4][5][6][7] These application notes address this critical aspect by providing a protocol that favors the formation of the thermodynamically more stable N1 isomer.[5][6]

Overall Synthetic Pathway

The synthesis of the target compound is strategically divided into three main stages. The journey begins with the construction of the core indazole structure, followed by the crucial N-alkylation, and culminates in the final hydrolysis to yield the desired carboxylic acid.

Synthesis_Pathway A Starting Materials B Step 1: Synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate A->B Indazole Formation C Step 2: N1-Isopropylation B->C Regioselective Alkylation D Step 3: Ester Hydrolysis C->D Saponification E Final Product: This compound-4-carboxylic acid D->E Acidification

Caption: Overall synthetic route for this compound-4-carboxylic acid.

Part 1: Synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate

The initial phase of the synthesis focuses on constructing the foundational 6-bromo-1H-indazole-4-carboxylate ring system. While various methods exist for indazole synthesis, a common route involves the cyclization of appropriately substituted anilines.[2][8] For the purpose of this guide, we will outline a protocol starting from a commercially available precursor, which can be synthesized from 4-bromo-2-methylaniline.[2]

Experimental Protocol: Step 1

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Methyl 6-bromo-1H-indazole-4-carboxylate255.07---

Note: The synthesis of the starting material, methyl 6-bromo-1H-indazole-4-carboxylate, can be achieved through various published methods for indazole formation, often starting from substituted anilines or benzonitriles. For the context of this protocol, we will assume the availability of this intermediate.

Part 2: Regioselective N1-Isopropylation

This step is the cornerstone of the synthesis, where the regiochemical outcome of the N-alkylation is paramount. To selectively obtain the N1-isopropyl isomer, the choice of base and solvent is critical. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to strongly favor N1 alkylation.[5][6] This preference is attributed to the formation of a sodium-chelated intermediate with the C4-carboxylate group, which sterically hinders the N2 position.[6]

Experimental Protocol: Step 2

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)Equivalents
Methyl 6-bromo-1H-indazole-4-carboxylate255.072.5510.01.0
Sodium Hydride (60% in mineral oil)24.000.4812.01.2
2-Bromopropane (Isopropyl bromide)122.991.3511.01.1
Anhydrous Tetrahydrofuran (THF)-50 mL--

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add methyl 6-bromo-1H-indazole-4-carboxylate (2.55 g, 10.0 mmol).

  • Add anhydrous THF (50 mL) to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.

  • Re-cool the mixture to 0 °C and add 2-bromopropane (1.35 g, 11.0 mmol) dropwise via the dropping funnel over 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, methyl this compound-4-carboxylate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N1-isopropyl isomer.

N_Alkylation cluster_workflow N-Isopropylation Workflow Start Dissolve Indazole in THF Step1 Cool to 0 °C Start->Step1 Step2 Add NaH Step1->Step2 Step3 Stir at RT Step2->Step3 Step4 Add 2-Bromopropane Step3->Step4 Step5 Stir at RT (16-24h) Step4->Step5 Step6 Quench with NH4Cl(aq) Step5->Step6 Step7 Work-up & Purification Step6->Step7 End Pure N1-alkylated Product Step7->End

Caption: Workflow for the regioselective N1-isopropylation of methyl 6-bromo-1H-indazole-4-carboxylate.

Part 3: Ester Hydrolysis

The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out under basic conditions, followed by acidification to precipitate the final product.[9]

Experimental Protocol: Step 3

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)Equivalents
Methyl this compound-4-carboxylate297.152.9710.01.0
Sodium Hydroxide (NaOH)40.000.8020.02.0
Methanol (MeOH)-30 mL--
Water (H₂O)-10 mL--
Hydrochloric Acid (HCl), 2M-As needed--

Procedure:

  • Dissolve methyl this compound-4-carboxylate (2.97 g, 10.0 mmol) in a mixture of methanol (30 mL) and water (10 mL) in a round-bottom flask.

  • Add sodium hydroxide (0.80 g, 20.0 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the dropwise addition of 2M HCl. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water (2 x 20 mL).

  • Dry the solid under vacuum at 50 °C to a constant weight to afford this compound-4-carboxylic acid.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and regiochemistry of the isopropylation.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This document provides a detailed and scientifically grounded protocol for the synthesis of this compound-4-carboxylic acid. By following these procedures, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The key to this synthesis is the regioselective N-isopropylation, which is effectively controlled through the judicious choice of reagents and reaction conditions.

References

  • Inamdar, S. M., More, V. S., & Vibhute, Y. B. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1185-1207. Retrieved from [Link]

  • Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[2][8]-Aryl Shift. The Journal of Organic Chemistry, 75(20), 7033–7036. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound-4-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Wang, X., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(21), 3959. Retrieved from [Link]

  • Skillinghaug, B., et al. (2023). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. European Journal of Organic Chemistry, 26(24), e202300291. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. Retrieved from [Link]

  • Alam, M. M., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Retrieved from [Link]

  • Smith, A. M. R., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6895-6901. Retrieved from [Link]

  • O'Brien, E. C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1953. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. Retrieved from [Link]

  • Şahin, G., et al. (2016). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 21(5), 664. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • O'Brien, E. C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1953. Retrieved from [Link]

  • Garofalo, A., et al. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 46(1), 241-253. Retrieved from [Link]

  • O'Brien, E. C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1953. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Smith, A. M. R., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6895-6901. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Synthesis from Carboxylic Acid Derivatives. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). 4-(1H)-Indazole carboxylic acid methyl ester. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 6-Bromo-1-isopropyl-1H-indazole in the Development of Targeted Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors used in oncology.[1][2] This document provides a detailed technical guide on the application of a key intermediate, 6-bromo-1-isopropyl-1H-indazole , in the design and synthesis of next-generation anti-cancer agents. We will elucidate the rationale behind its use, provide robust, step-by-step protocols for its synthesis and subsequent elaboration into a potent kinase inhibitor, and detail methodologies for its biological evaluation. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and scalability.

Part 1: The this compound Scaffold: A Privileged Structure in Oncology

Rationale for Use: The Indazole Moiety as a Bio-isostere and Hinge-Binder

The indazole ring system is a bio-isostere of purine, allowing it to function as an effective "hinge-binding" motif within the ATP-binding pocket of various protein kinases.[2] This interaction is fundamental to competitive inhibition, blocking the phosphorylation cascade that drives malignant cell proliferation.

The specific scaffold, this compound, offers a trifecta of strategic advantages for drug design:

  • The Indazole Core : Provides the essential N-H donor and nitrogen acceptor for forming hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site.

  • The 6-Bromo Substituent : Serves as a versatile chemical handle. The bromine atom is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments to explore the solvent-exposed region of the ATP pocket, thereby tuning potency and selectivity.[1][3]

  • The N1-Isopropyl Group : This alkyl group enhances the lipophilicity of the molecule, which can improve cell permeability and metabolic stability. It also fills a specific hydrophobic pocket in many kinases, contributing to binding affinity and overall potency.

Primary Mechanism of Action: Kinase Inhibition & Apoptosis Induction

Derivatives of the 6-bromo-indazole scaffold predominantly function as ATP-competitive inhibitors of protein kinases, which are critical nodes in oncogenic signaling pathways.[2] Many cancers are driven by aberrant activity of Receptor Tyrosine Kinases (RTKs) like VEGFR and FGFR, or downstream serine/threonine kinases in pathways such as the MAPK/ERK cascade. By blocking the ATP binding site, indazole-based inhibitors prevent signal transduction, leading to cell cycle arrest and inhibition of tumor growth and angiogenesis.[2]

Furthermore, potent inhibition of these survival pathways can trigger programmed cell death. Studies on indazole derivatives have demonstrated the induction of apoptosis, characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[1][4]

Kinase_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., VEGFR, FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ADP ADP ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Inhibitor This compound Derivative Inhibitor->RAF ATP ATP Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation

Caption: Inhibition of the MAPK/ERK signaling cascade by an indazole-based agent.

Part 2: Synthesis and Characterization Protocols

The synthesis of a final drug candidate from the this compound scaffold is a multi-step process. Below is a representative workflow followed by detailed protocols.

Synthetic Workflow for a Representative Kinase Inhibitor

Caption: Multi-step synthesis workflow from starting material to final purified compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for indazole synthesis.[5]

Causality Statement: This procedure utilizes a classical approach involving diazotization of an aniline derivative followed by intramolecular cyclization to form the indazole ring. Subsequent N-alkylation installs the isopropyl group.

Materials:

  • 4-bromo-2-methylaniline

  • Chloroform

  • Acetic anhydride

  • Potassium acetate

  • Isoamyl nitrite

  • Concentrated Hydrochloric Acid (HCl)

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Heptane

  • N,N-Dimethylformamide (DMF)

  • Sodium Hydride (NaH, 60% dispersion in oil)

  • 2-iodopropane (Isopropyl iodide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Step 1: Acetylation of 4-bromo-2-methylaniline

    • In a 1 L reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g, 0.51 mol) in chloroform (700 mL).

    • Cool the solution in an ice bath and add acetic anhydride (109 mL, 1.12 mol) dropwise, ensuring the internal temperature remains below 40°C.

    • Rationale: Acetylation protects the amine and activates the methyl group for the subsequent cyclization.

  • Step 2: Diazotization and Cyclization

    • To the mixture from Step 1, add potassium acetate (14.6 g, 0.15 mol) followed by isoamyl nitrite (147 mL, 1.07 mol).

    • Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. Monitor reaction completion by TLC.

    • Cool the mixture to 25°C.

    • Rationale: Isoamyl nitrite is a diazotizing agent that reacts with the acetylated aniline in situ. The resulting diazonium salt undergoes intramolecular cyclization to form the indazole ring.

  • Step 3: Work-up, Hydrolysis, and N-Isopropylation

    • Hydrolysis: Remove volatile components under vacuum. Add concentrated HCl (500 mL) and heat to 50-55°C to hydrolyze the N-acetyl group, yielding crude 6-bromo-1H-indazole. Cool to 20°C and basify to pH 11 with 50% NaOH. Extract the crude product.

    • Isopropylation: In a separate flask under N₂ atmosphere, suspend sodium hydride (24.5 g, 0.61 mol) in anhydrous DMF (500 mL). Cool to 0°C.

    • Add a solution of the crude 6-bromo-1H-indazole (100 g, 0.51 mol) in DMF (200 mL) dropwise. Stir for 1 hour at 0°C.

    • Add 2-iodopropane (61 mL, 0.61 mol) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

    • Rationale: NaH is a strong base that deprotonates the N1 position of the indazole, creating a nucleophilic anion that readily attacks the electrophilic isopropyl iodide via an Sₙ2 reaction.

  • Step 4: Isolation and Purification

    • Carefully quench the reaction by slowly adding saturated aq. NH₄Cl.

    • Extract the mixture with ethyl acetate (3 x 500 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure. Purify the resulting solid via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield pure This compound .

Self-Validation: The identity and purity of the product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the correct structure and absence of impurities before proceeding.

Protocol 2: Suzuki Coupling for C-C Bond Formation

This protocol demonstrates the use of the bromo-substituent as a synthetic handle.[1][3]

Causality Statement: The Suzuki-Miyaura coupling is a highly efficient palladium-catalyzed reaction for forming a carbon-carbon bond between an aryl halide (the indazole) and an organoboron compound. This is a cornerstone of modern medicinal chemistry for building molecular complexity.

Materials:

  • This compound (from Protocol 1)

  • Aryl boronic acid or pinacol ester (e.g., 4-(methoxycarbonyl)phenylboronic acid) (1.2 equiv.)

  • Pd(dppf)Cl₂ (0.05 equiv.)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv.)

  • Dioxane and Water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv.), the aryl boronic acid (1.2 equiv.), and Cs₂CO₃ (1.5 equiv.).

  • Add the dioxane/water solvent mixture.

  • Degas the mixture by bubbling with N₂ for 20 minutes.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv.).

  • Heat the mixture to 100°C under N₂ atmosphere for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography to yield the final product.

Part 3: Biological Evaluation Protocols

In Vitro Evaluation Workflow

Biological_Assay_Workflow A Synthesized Compound (API) B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C Cytotoxicity Screening (MTT Assay - Protocol 3) B->C Serial Dilutions E Determine IC50 Values C->E Absorbance Data D Cancer Cell Lines (e.g., A549, 4T1, MCF-7) D->C F Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assay) E->F Potent Compounds G Lead Compound Identification F->G

Caption: Standard workflow for the in vitro biological evaluation of synthesized compounds.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Causality Statement: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of the compound's cytotoxic effect.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, 4T1 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (from a DMSO stock) in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO only) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Rationale: This allows sufficient time for viable cells to metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate gently for 15 minutes to fully dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6]

Data Presentation: Comparative Efficacy

The data generated from the MTT assay should be tabulated to compare the potency of the synthesized agent across different cancer cell lines.

Compound IDCancer Cell LineTissue of OriginIC₅₀ (µM) [a]
INDZ-ISO-014T1Murine Breast Cancer0.85
INDZ-ISO-01A549Human Lung Carcinoma1.15
INDZ-ISO-01HCT116Human Colon Carcinoma0.52
INDZ-ISO-01K562Human Leukemia0.23
Table based on representative data for indazole derivatives.[1][4]
[a] IC₅₀ values determined after 72-hour incubation period using the MTT assay.

Conclusion

The this compound scaffold is a validated and highly valuable starting point for the development of targeted anti-cancer therapeutics. Its inherent ability to bind to the kinase hinge region, combined with the synthetic versatility offered by the 6-bromo position and the favorable pharmacokinetic properties imparted by the N1-isopropyl group, makes it an ideal building block. The protocols detailed herein provide a robust framework for the synthesis, elaboration, and biological evaluation of novel drug candidates derived from this privileged structure.

References

  • PubChem. (n.d.). This compound-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound-4-CARBOXYLIC ACID CAS#: 1346702-54-2. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1H-indazole, N1-BOC protected. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound-4-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]

  • EpigenTek. (n.d.). 6-Bromo-1H-indazole. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. Retrieved from [Link]

  • ResearchGate. (2024). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]

  • Bangladesh Journals Online. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

  • ScienceDirect. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-bromo-1-isopropyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges in this synthesis and ultimately improve your reaction yield and purity.

Introduction: The Challenge of Regioselective Indazole Alkylation

The synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, primarily involves the N-alkylation of 6-bromo-1H-indazole.[1] The core challenge in this synthesis lies in controlling the regioselectivity of the alkylation reaction. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either position, often resulting in a mixture of N1 and N2 isomers.[2][3] The formation of the undesired N2-isopropyl isomer complicates purification and reduces the yield of the target N1-isopropyl product.[4] This guide will address the critical factors influencing this regioselectivity and provide actionable solutions to maximize the yield of the desired this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis in a question-and-answer format, offering potential causes and evidence-based solutions.

Q1: My reaction is producing a mixture of N1 and N2 isomers, with a low yield of the desired N1 product. How can I improve the N1 selectivity?

A1: This is the most common challenge in indazole alkylation. The ratio of N1 to N2 isomers is highly dependent on the reaction conditions, particularly the choice of base and solvent. [5]

Underlying Chemistry: The regioselectivity is governed by a delicate interplay of electronic and steric factors, as well as the nature of the indazole anion in solution.[4][5] In polar aprotic solvents like DMF, the indazolide anion is more dissociated, leading to alkylation at the more electronically favored N2 position. Conversely, in less polar solvents like THF, the cation from the base can coordinate with the N2 atom, sterically hindering it and favoring alkylation at the N1 position.[4][6]

Troubleshooting & Optimization:

  • Base and Solvent System: A combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a less polar solvent such as tetrahydrofuran (THF) is often effective in favoring N1 alkylation.[2][4] This is because the sodium cation can chelate with the N2 atom, directing the alkylating agent to the N1 position.[2]

  • Temperature Control: Running the reaction at a lower temperature can sometimes enhance selectivity. It is recommended to perform the deprotonation with NaH at 0 °C before the addition of the alkylating agent.[6]

Q2: I am observing a significant amount of unreacted 6-bromo-1H-indazole starting material, even after a prolonged reaction time. What could be the issue?

A2: Incomplete conversion is another frequent problem that can significantly lower your yield. This can be due to several factors related to your reagents and reaction setup.

Potential Causes & Solutions:

  • Insufficient Deprotonation: The pKa of the N-H bond in indazole is approximately 14. Ensure your base is strong enough for complete deprotonation. If using a weaker base like potassium carbonate (K₂CO₃), a higher temperature and a polar aprotic solvent like DMF might be necessary, though this can compromise N1 selectivity.[7]

  • Reagent Purity and Quality:

    • Sodium Hydride (NaH): NaH is highly reactive and can be deactivated by moisture. Use freshly opened NaH or wash it with dry hexanes to remove any passivating layer of sodium hydroxide.

    • Solvent Purity: Ensure your solvents are anhydrous. The presence of water will quench the base and the indazolide anion.[8]

    • Alkylating Agent: Use a high-purity isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). Impurities can inhibit the reaction.

  • Reaction Temperature: While lower temperatures can favor N1 selectivity, the reaction may be too slow. A systematic temperature screen from 0 °C to room temperature, and then to a gentle reflux, can help identify the optimal balance between reaction rate and selectivity.[9]

Q3: The reaction seems to have worked, but I am struggling to separate the N1 and N2 isomers during purification. What are the best practices for purification?

A3: The separation of N1 and N2 isomers can be challenging due to their similar polarities. However, careful chromatographic techniques can be effective.

Purification Strategy:

  • Column Chromatography: This is the most common method for separating the isomers.[10][11]

    • Stationary Phase: Use a high-quality silica gel with a small particle size for better resolution.

    • Eluent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane or heptane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane. Monitor the separation closely using Thin Layer Chromatography (TLC).

  • Recrystallization: If a significant amount of one isomer is present, recrystallization can be a viable option for purification.[12] Experiment with different solvent systems to find one where the desired N1 isomer has lower solubility at colder temperatures.

Q4: I am concerned about the potential for over-alkylation or other side reactions. What should I look out for?

A4: While the formation of the N2 isomer is the primary side reaction, other issues can arise, especially under harsh conditions.

Potential Side Reactions and Prevention:

  • Over-alkylation: This is more common when using highly reactive alkylating agents or a large excess of the alkylating agent.[13][14] It can lead to the formation of quaternary indazolium salts.

    • Prevention: Use a controlled stoichiometry, typically with a slight excess of the alkylating agent (1.1 to 1.5 equivalents). Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[13]

  • Decomposition: At excessively high temperatures, the starting materials or products may decompose, leading to a complex mixture of byproducts and a lower yield.[9]

    • Prevention: Monitor the reaction by TLC or LC-MS to ensure the product is not degrading over time. Avoid unnecessarily high temperatures.[8]

Experimental Protocols

Here are detailed, step-by-step methodologies for the synthesis of 6-bromo-1H-indazole and its subsequent N-isopropylation.

Protocol 1: Synthesis of 6-Bromo-1H-indazole (Starting Material)

This protocol outlines a common method for preparing the starting material from 4-bromo-2-methylaniline.[15]

Materials:

  • 4-bromo-2-methylaniline

  • Acetic anhydride

  • Potassium acetate

  • Isoamyl nitrite

  • Chloroform

  • Concentrated Hydrochloric Acid (HCl)

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Heptane

Procedure:

  • Acetylation: In a reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution and add acetic anhydride (1.1 eq) while keeping the temperature below 40°C.

  • Diazotization and Cyclization: To the mixture from Step 1, add potassium acetate (1.5 eq) followed by isoamyl nitrite (1.2 eq). Heat the mixture to reflux (around 68°C) and maintain for approximately 20 hours.

  • Work-up and Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Remove the volatile components under reduced pressure. Add water and perform an azeotropic distillation. Add concentrated HCl and heat the mixture to 50-55°C to hydrolyze the acetyl group.

  • Isolation and Purification: Cool the acidic mixture. Adjust the pH to 11 by adding a 50% aqueous NaOH solution. Evaporate the solvent. The resulting solid can be slurried with heptane, filtered, and dried under vacuum to yield 6-bromo-1H-indazole.[15]

Protocol 2: N1-Selective Isopropylation of 6-Bromo-1H-indazole

This protocol is optimized for high N1-regioselectivity.

Materials:

  • 6-bromo-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Bromopropane or 2-Iodopropane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add 6-bromo-1H-indazole (1.0 eq).

  • Deprotonation: Suspend the starting material in anhydrous THF. Cool the mixture to 0°C in an ice bath. Add NaH (1.2 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0°C for 30-60 minutes.

  • Alkylation: Slowly add 2-bromopropane or 2-iodopropane (1.1-1.3 eq) to the reaction mixture at 0°C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, cool the mixture back to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the N1 and N2 isomers.

Data Presentation

The following table summarizes typical reaction conditions and their impact on the N1:N2 isomer ratio, based on literature for similar indazole alkylations.[6]

EntryBase (eq)SolventAlkylating Agent (eq)Temp. (°C)N1:N2 Ratio (approx.)
1NaH (1.2)THFIsopropyl bromide (1.1)0 to RT>95:5
2K₂CO₃ (2.0)DMFIsopropyl bromide (1.1)8060:40
3Cs₂CO₃ (2.0)DMFIsopropyl bromide (1.1)RT70:30
4NaH (1.2)DMFIsopropyl bromide (1.1)0 to RT50:50

Note: Ratios are illustrative and can vary based on specific substrate and reaction scale.

Visualization of Key Processes

Reaction Scheme: N-Isopropylation of 6-Bromo-1H-indazole

G indazole 6-Bromo-1H-indazole anion Indazolide Anion indazole->anion Deprotonation base Base (e.g., NaH) base->anion alkyl_halide Isopropyl Halide n1_product This compound (N1 Product) alkyl_halide->n1_product n2_product 6-Bromo-2-isopropyl-1H-indazole (N2 Product) alkyl_halide->n2_product anion->n1_product Alkylation (N1 Attack) anion->n2_product Alkylation (N2 Attack)

Caption: General reaction pathway for the N-isopropylation of 6-bromo-1H-indazole.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_conversion Check for Unreacted Starting Material start->check_conversion check_isomers Analyze N1:N2 Ratio start->check_isomers check_byproducts Identify Unknown Byproducts start->check_byproducts incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction High SM poor_selectivity Poor N1 Selectivity check_isomers->poor_selectivity High N2 degradation Degradation/Side Reactions check_byproducts->degradation Present solution_reagents Verify Reagent/Solvent Purity (NaH, Anhydrous THF) incomplete_reaction->solution_reagents solution_temp Adjust Reaction Temperature incomplete_reaction->solution_temp solution_conditions Optimize Base/Solvent System (NaH in THF) poor_selectivity->solution_conditions degradation->solution_temp solution_stoichiometry Control Stoichiometry degradation->solution_stoichiometry solution_purification Optimize Purification Method

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • BenchChem. (2025). Technical Support Center: Optimization of 2H-Indazole Synthesis. BenchChem.
  • BenchChem. (2025). Addressing incomplete conversion in indazole synthesis. BenchChem.
  • Alam, M. J., & Keating, M. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • BenchChem. (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. BenchChem.
  • Keating, M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.
  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances.
  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health.
  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. BenchChem.
  • BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization. BenchChem.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • BenchChem. (2025). Technical Support Center: Purification of 6-Bromo-1-methyl-1h-indazol-4-amine. BenchChem.
  • Pfizer R&D UK Limited. (n.d.). Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. The Royal Society of Chemistry.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress.
  • MySkinRecipes. (n.d.). This compound-4-carboxylic acid.

Sources

Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Indazole Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indazole derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, and understanding the nuances of its synthesis is critical for successful drug discovery and development.[1] This guide provides in-depth troubleshooting in a question-and-answer format, addressing specific issues you may encounter during your experiments.

Part 1: Troubleshooting Common Side Reactions & Issues

This section addresses specific problems that can arise during the synthesis of indazoles, providing potential causes and actionable solutions.

Low Yields and Incomplete Reactions

Q1: My indazole synthesis is resulting in a low yield. What are the common causes, and how can I improve it?

A: Low yields in indazole synthesis can be attributed to several factors, including suboptimal reaction conditions, the reactivity of starting materials, and product degradation. Here are key areas to investigate:

  • Suboptimal Temperature: Temperature is a critical parameter. For some syntheses, increasing the temperature to a certain point can improve the yield; however, excessive heat may lead to decomposition and an increase in side reactions.[2] It is crucial to perform temperature screening to find the optimal balance for your specific transformation.

  • Solvent Effects: The choice of solvent can dramatically influence the reaction's outcome. For instance, in the Davis-Beirut reaction, adding a controlled amount of water (15-25%) to an alcohol solvent can significantly increase yields, while an excess can be detrimental.[2] Experiment with different solvent systems, such as DMF, DMSO, or THF, as they can affect reactant solubility and reaction kinetics.[3]

  • Base Selection: The strength and amount of base used are crucial. The choice of base can also impact the regioselectivity of subsequent N-alkylation steps.[2][4] A thorough screening of bases (e.g., K₂CO₃, Cs₂CO₃, NaH) is recommended.

  • Incomplete Cyclization: In syntheses involving hydrazines and carbonyl compounds, the formation of a stable hydrazone intermediate that fails to cyclize is a common side reaction that can significantly lower the yield of the desired indazole.[2][3]

    • Troubleshooting:

      • Optimize Reaction Time and Temperature: Extended reaction times or higher temperatures might be necessary to drive the cyclization to completion. Monitor the reaction by TLC or LC-MS to track the consumption of the hydrazone intermediate.

      • Acid/Base Catalysis: The addition of a catalytic amount of acid (e.g., acetic acid, p-TsOH) or base can facilitate the cyclization step.[3]

Regioselectivity Issues in N-Alkylation

Q2: I am getting a mixture of N-1 and N-2 alkylated indazoles. How can I control the regioselectivity?

A: The N-alkylation of indazoles frequently yields a mixture of N-1 and N-2 regioisomers, as the 1H- and 2H-tautomers are in equilibrium.[4][5] Achieving high regioselectivity is a common challenge.[6]

  • Kinetic vs. Thermodynamic Control:

    • N-2 Alkylation (Kinetic Product): Generally, N-2 alkylation is favored under mildly acidic conditions.[7][8]

    • N-1 Alkylation (Thermodynamic Product): The 1H-indazole tautomer is typically more thermodynamically stable.[4][9] Conditions that allow for equilibration, such as higher temperatures or the use of specific base/solvent combinations, tend to favor the N-1 isomer.[4]

  • Influence of Reaction Conditions:

    • Base and Solvent: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a promising system for achieving high N-1 selectivity, particularly for indazoles with specific substituents at the C-3 position.[4][10] Conversely, using NaHMDS in DMSO has been shown to favor N-2 alkylation for certain substrates.[10] The choice of base and solvent can influence the degree of ion pair formation, which in turn affects the regioselectivity.[4]

    • Steric and Electronic Effects: The substitution pattern on the indazole ring plays a significant role. For instance, electron-withdrawing groups at the C-7 position can promote N-2 regioselectivity.[4][10]

Troubleshooting Protocol for Regioselective N-Alkylation:

  • Base and Solvent Screening:

    • For N-1 selectivity , start with NaH in THF.

    • For N-2 selectivity , explore conditions like NaHMDS in DMSO or mildly acidic conditions.[7][8][10]

  • Temperature Control: Lower temperatures may favor the kinetic N-2 product, while higher temperatures can promote equilibration to the thermodynamic N-1 product.

  • Protecting Group Strategies: In some cases, regioselective protection of one nitrogen atom, followed by alkylation and deprotection, may be the most reliable approach.

ConditionPredominant IsomerRationale
NaH in THFN-1Favors thermodynamic product
NaHMDS in DMSON-2Solvent-dependent kinetic control
Mildly AcidicN-2Kinetic control
Side Reactions in Specific Named Reactions

Q3: I am performing a Cadogan reaction and observing significant byproducts. What are the common pitfalls?

A: The classical Cadogan reaction often requires harsh conditions, such as high temperatures, which can lead to side reactions.[2] A milder, one-pot modification involves the condensation of an ortho-nitrobenzaldehyde with an amine, followed by reductive cyclization using a phosphine reagent like tri-n-butylphosphine at a lower temperature (e.g., 80°C).[11]

  • Common Side Reaction: Incomplete reduction of the nitro group can lead to the formation of N-oxide intermediates.[12] While these are often intermediates on the path to the final product, their accumulation can lower the yield.

    • Troubleshooting: Ensure a sufficient excess of the reducing agent (e.g., trialkyl phosphite or phosphine) is used. Monitor the reaction to confirm the complete conversion of the N-oxide.

Q4: In my Davis-Beirut synthesis, I'm seeing byproducts from imine cleavage. How can I prevent this?

A: The Davis-Beirut reaction relies on the formation of a key nitroso imine intermediate.[13] A competitive side reaction is the hydrolytic cleavage of the imine bond, especially when using N-aryl imines where N-N bond formation is slower.[13]

  • Troubleshooting:

    • Control Water Content: While a small amount of water can be beneficial, excess water will promote imine hydrolysis.[2] Use anhydrous solvents and dry starting materials.

    • Reaction Concentration: Higher concentrations can favor the desired bimolecular N-N bond formation over the reaction with residual water.

Part 2: Frequently Asked Questions (FAQs)

Q5: What is the most common starting material for indazole synthesis?

A: A wide variety of starting materials can be used, and the choice depends on the desired substitution pattern and the specific synthetic route.[3] Common precursors include substituted anilines, o-toluidines, o-nitrobenzaldehydes, and o-halobenzonitriles.[3][9][14]

Q6: Are there any "green" or more environmentally friendly methods for indazole synthesis?

A: Yes, there is a growing interest in developing more sustainable synthetic methods. This includes the use of metal-free catalysts, recyclable heterogeneous catalysts, and greener oxidants like molecular oxygen.[3] Some modern methods also aim for one-pot procedures to reduce solvent waste and purification steps.[11][15]

Q7: How can I purify my crude indazole derivative?

A: Purification strategies depend on the physical properties of your compound and the nature of the impurities.

  • Column Chromatography: This is the most common method. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.[16] For basic indazole derivatives that may streak on silica gel, adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase can improve the separation.[16]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.[16]

  • Acid-Base Extraction: This technique is useful for separating basic indazole products from non-basic impurities. The crude mixture is dissolved in an organic solvent and washed with a dilute aqueous acid to protonate and extract the indazole into the aqueous layer. The aqueous layer is then basified, and the purified indazole is back-extracted into an organic solvent.[16]

Part 3: Visualizing Troubleshooting Logic

This diagram illustrates a general workflow for troubleshooting common issues in indazole synthesis.

Caption: Troubleshooting workflow for indazole synthesis.

References

  • Benchchem. (n.d.). .
  • Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • McCarthy, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH.
  • El-Sabeh, R., et al. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed.
  • Wikipedia. (n.d.). Davis–Beirut reaction.
  • ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
  • PubMed. (n.d.). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles.
  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • ResearchGate. (n.d.). Regioselective synthesis of novel substituted indazole-5,6-diamine derivatives | Request PDF.
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.
  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • NIH. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • PubMed Central. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review.
  • ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF.
  • AUB ScholarWorks. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions.
  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis.
  • NIH. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis.
  • ResearchGate. (n.d.). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles.
  • Benchchem. (n.d.). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Organic Syntheses. (n.d.). indazole.
  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • ACS Publications. (n.d.). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines.
  • ACS Publications. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole.
  • ResearchGate. (n.d.). (PDF) New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.
  • Thieme. (n.d.). 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms.
  • Organic Chemistry Portal. (n.d.). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines.
  • AUB ScholarWorks. (n.d.). N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights.
  • NIH. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles.
  • Wiley Online Library. (n.d.). A Pratical and effective method for the N N bond cleavage of N-amino-heterocycles.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
  • ResearchGate. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • ArODES - HES-SO. (n.d.). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach.

Sources

Technical Support Center: Optimization of Suzuki Coupling for Bromoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromoindazole substrates. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of C-C bond formation with this important heterocyclic scaffold. Indazoles are privileged structures in medicinal chemistry, but their acidic N-H proton and unique electronic properties can present significant challenges in palladium-catalyzed reactions.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles and field-proven solutions.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Question: I am observing low to no yield of my desired coupled product. What are the most likely causes and how can I fix it?

Answer:

Low conversion is the most common issue when working with bromoindazoles. The problem often stems from catalyst inhibition, suboptimal reaction parameters, or issues with the N-H group. Let's break down the potential causes systematically.

1. Catalyst System (Palladium Source & Ligand)

  • The Problem: The standard Pd(PPh₃)₄ catalyst may be insufficient, especially for less reactive bromoindazoles or those with a free N-H group. The acidic proton of an unprotected indazole can coordinate to the palladium center, forming inactive or less active catalyst species and halting the catalytic cycle.[1][2]

  • The Solution: For challenging couplings, particularly with NH-free indazoles, switching to a more robust catalyst system is critical.

    • Use Electron-Rich, Bulky Ligands: Ligands from the Buchwald biarylphosphine family, such as SPhos and XPhos , are designed to promote the rate-limiting oxidative addition step and stabilize the catalytic species.[1] These ligands are often supplied as pre-formed palladium complexes (precatalysts), which are more stable and reproducible.

    • Screen Precatalysts: Consider screening a small set of modern precatalysts like XPhos Pd G2 or SPhos Pd G2 . These are often more effective than generating the active Pd(0) species in situ.[3]

2. The Role of the Base

  • The Problem: The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step by activating the boronic acid.[4] An inappropriate choice or amount of base can lead to failed reactions or side product formation.

  • The Solution: The choice of base must be carefully considered.

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are excellent starting points. Cs₂CO₃ is more soluble in organic solvents and more basic, often providing better results, albeit at a higher cost.[5]

    • Phosphates (K₃PO₄): Potassium phosphate is a strong base that is particularly effective in anhydrous conditions or when protodeboronation is an issue. It is often the base of choice for couplings with unprotected N-H heterocycles.[1][6]

    • Avoid Strong Organic/Alkoxide Bases: Bases like KOtBu or amine bases can promote dehalogenation and other side reactions.[7][8]

3. Solvent and Temperature

  • The Problem: Poor solubility of reactants or the inorganic base can prevent the reaction from proceeding. Additionally, the temperature may be too low for the activation energy of the oxidative addition step.

  • The Solution:

    • Use an Aqueous Co-solvent: A biphasic solvent system like 1,4-dioxane/water or toluene/water is highly effective.[9] Water is essential for dissolving inorganic bases like K₂CO₃ or K₃PO₄, facilitating the formation of the active boronate species required for transmetalation.[9][10] Ratios typically range from 3:1 to 5:1 (organic:water).

    • Increase Temperature: Most Suzuki couplings with bromoindazoles require heating, typically between 80-120 °C . For very stubborn substrates, temperatures up to 140 °C in a sealed tube or the use of microwave irradiation can be highly effective at reducing reaction times and improving yields.[5][11]

4. The N-H Protection Strategy

  • The Problem: As mentioned, the free N-H group is often the primary culprit for failed reactions due to catalyst inhibition.[1]

  • The Solution:

    • Protect the Indazole: If optimization of the catalyst, base, and solvent fails, protecting the indazole nitrogen is the most reliable strategy. A tert-butyloxycarbonyl (Boc) group is a common choice as it is stable to many Suzuki conditions and can be easily removed.[12][13]

    • Proceed without Protection: Modern methods have been developed that allow for the direct coupling of unprotected (NH) 3-bromoindazoles, typically requiring specialized ligands (like SPhos/XPhos) and carefully optimized conditions.[1][11]

Question: My reaction is working, but I am isolating significant amounts of side products. How can I identify and suppress them?

Answer:

Side product formation is a clear indicator that a competing reaction pathway is active. The three most common culprits in Suzuki couplings of bromoindazoles are dehalogenation, protodeboronation, and homocoupling.

1. Dehalogenation (Ar-Br → Ar-H)

  • Identification: The side product has a molecular weight corresponding to the starting bromoindazole minus the bromine atom and plus a hydrogen atom.

  • Causality: This occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with your indazole.[7][8] Sources of the hydride can include solvents (especially alcohols), amine bases, or water. N-heterocyclic halides are particularly susceptible to this side reaction.[8]

  • Mitigation Strategies:

    • Change the Base: Switch from carbonate bases to K₃PO₄ .

    • Use Aprotic Solvents: Avoid alcohol co-solvents. Stick to systems like dioxane/water or toluene/water.[8]

    • Select a Bulky Ligand: Bulky, electron-rich ligands like SPhos or XPhos can accelerate the desired C-C reductive elimination, outcompeting the dehalogenation pathway.[8]

    • Protect the N-H Group: For NH-free heterocycles, deprotonation can increase the electron density of the ring, making it more prone to side reactions. N-protection can often suppress dehalogenation.[13]

2. Protodeboronation (R-B(OH)₂ → R-H)

  • Identification: You observe the formation of the arene/heteroarene corresponding to your boronic acid coupling partner.

  • Causality: The C-B bond of the boronic acid is cleaved by a proton source (often water) before it can transmetalate to the palladium center. This is accelerated by high temperatures and prolonged reaction times. Heteroaryl boronic acids are especially prone to this.[7]

  • Mitigation Strategies:

    • Use Boronic Esters: Convert the boronic acid to a more stable pinacol ester (Bpin) . These are significantly less susceptible to protodeboronation.[10][14]

    • Minimize Water: While some water is necessary, excessive amounts can be detrimental. Use the minimum amount required to dissolve the base (e.g., a 5:1 or higher organic:water ratio).

    • Use a Milder Base: In some cases, a weaker base like K₂CO₃ or even KF can reduce the rate of decomposition.[4][15]

    • Increase Boronic Acid Stoichiometry: Using a slight excess (e.g., 1.5 equivalents) of the boronic acid can help compensate for some degradation.[1]

3. Homocoupling (Ar-Br + Ar-Br → Ar-Ar)

  • Identification: You observe a dimer of your bromoindazole starting material or a dimer of your boronic acid partner.

  • Causality: This side reaction is most often caused by the presence of oxygen, which can interfere with the catalytic cycle. It can also occur if the reductive elimination step is slow.

  • Mitigation Strategies:

    • Thorough Degassing: This is non-negotiable. Ensure your solvent and reaction mixture are rigorously degassed before heating. Standard methods include bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or using several freeze-pump-thaw cycles for maximum oxygen removal.[16]

Part 2: Frequently Asked Questions (FAQs)

  • Q1: Do I always need to protect the indazole N-H group?

    • Not necessarily, but it is often the most straightforward path to success. The acidic N-H proton can inhibit the palladium catalyst.[1] If you wish to avoid a protection/deprotection sequence, you must use modern catalyst systems (e.g., Pd precatalysts with Buchwald-type biarylphosphine ligands like SPhos or XPhos) and carefully screen bases and solvents, as these conditions have been specifically developed to tolerate free N-H groups.[1][2]

  • Q2: How do I choose the best palladium catalyst and ligand?

    • There is no single "best" system, and empirical screening is often required.[16] However, a good starting point is:

      • For N-protected bromoindazoles: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient.

      • For NH-free bromoindazoles or difficult couplings: Start with a second-generation Buchwald precatalyst like XPhos Pd G2 . The bulky, electron-rich nature of the XPhos ligand facilitates the oxidative addition step, which is often rate-limiting.[17]

  • Q3: What is the mechanistic role of the base?

    • The base is critical for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻). This negatively charged species transfers its organic group to the palladium(II) center much more readily than the neutral boronic acid.[4][18]

  • Q4: My starting materials are poorly soluble even in dioxane or toluene. What should I do?

    • Solubility is paramount for reaction efficiency.[15] If common solvents fail, consider more polar aprotic solvents like DMF or DMAc . These have higher boiling points, allowing for higher reaction temperatures, which can be beneficial for less reactive substrates.[9] However, be aware that these solvents can also be a source of hydrides for dehalogenation, so careful monitoring is needed.

Part 3: Data & Protocols

Table 1: Example Optimization of Suzuki Coupling for a 7-Bromoindazole Derivative

The following data, adapted from a study on 4-substituted-7-bromo-1H-indazoles, illustrates how systematic changes in reaction parameters can dramatically impact product yield.[5]

Reaction: N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide + (4-methoxyphenyl)boronic acid

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (10)K₂CO₃ (1.3)DMFReflux480
2Pd(PPh₃)₄ (10)K₂CO₃ (1.3)DMFReflux48Traces
3Pd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane1002435
4Pd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O140470
5Pd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O140 (MW)270

This table clearly demonstrates that for this substrate, a mixed aqueous solvent system, a stronger base (Cs₂CO₃), and elevated temperature were all crucial for achieving a good yield (Entries 4 & 5).[5]

Experimental Protocols

Protocol 1: General Conditions for N-Boc-Protected Bromoindazoles

This protocol is a robust starting point for routine couplings where the indazole nitrogen is protected.

Step-by-Step Methodology:

  • To a reaction vial equipped with a magnetic stir bar, add the N-Boc-bromoindazole (1.0 equiv), the arylboronic acid (1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Via syringe, add degassed solvents. A common choice is a 4:1 mixture of 1,4-dioxane and water. The final concentration should be around 0.1 M with respect to the bromoindazole.

  • Place the vial in a preheated oil bath at 90-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for Unprotected (NH-free) Bromoindazoles

This protocol is adapted from literature methods proven to be effective for the more challenging direct coupling of NH-free indazoles.[1]

Step-by-Step Methodology:

  • Inside a glovebox or under a strong counterflow of inert gas, add the unprotected bromoindazole (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 2.0 equiv) to a reaction vial with a stir bar.

  • Add the palladium precatalyst, XPhos Pd G2 (1-2 mol%).

  • Seal the vial, remove from the glovebox, and add degassed solvents (e.g., 4:1 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. Reactions are often complete within 5-8 hours.[1]

  • Follow the workup and purification procedure as described in Protocol 1.

Part 4: Visualizations & Diagrams

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_legend Key Steps Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) (Oxidative Addition Intermediate) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L₂) (Transmetalation Intermediate) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' (Product) Trans->Product ArX Ar-Br (Bromoindazole) ArX->OxAdd Boronic Ar'-B(OH)₂ (Boronic Acid) Boronate [Ar'-B(OH)₃]⁻ (Active Boronate) Boronic->Boronate Activation Base Base (e.g., K₃PO₄) Base->Boronic Boronate->Trans k1 Oxidative Addition k2 Transmetalation k3 Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Diagram 2: Troubleshooting Decision Tree for Bromoindazole Suzuki Coupling

Troubleshooting_Tree start Start Reaction Monitoring (TLC / LC-MS) check_conversion Is Conversion >10%? start->check_conversion no_conversion Low / No Conversion check_conversion->no_conversion No yes_conversion Reaction is Proceeding check_conversion->yes_conversion Yes check_catalyst 1. Change Catalyst/Ligand (e.g., to XPhos Pd G2) no_conversion->check_catalyst check_base 2. Change Base (e.g., to K₃PO₄) check_catalyst->check_base check_temp 3. Increase Temperature (100-140°C or MW) check_base->check_temp check_protect 4. Protect N-H group (e.g., with Boc) check_temp->check_protect check_side_products Are Side Products >15%? yes_conversion->check_side_products identify_side_product Identify Main Side Product check_side_products->identify_side_product Yes good_yield Good Yield, Clean Reaction. Proceed to Purification. check_side_products->good_yield No dehalogenation Dehalogenation (Ar-H)? identify_side_product->dehalogenation deborylation Protodeborylation (Ar'-H)? dehalogenation->deborylation No fix_dehalogenation Use K₃PO₄ Use Bulky Ligand Protect N-H dehalogenation->fix_dehalogenation Yes homocoupling Homocoupling (Ar-Ar)? deborylation->homocoupling No fix_deborylation Use Boronic Ester (Bpin) Minimize Water Use 1.5 eq. Boronic Acid deborylation->fix_deborylation Yes fix_homocoupling Improve Degassing! (Freeze-Pump-Thaw) homocoupling->fix_homocoupling Yes

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12889. Retrieved from [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12889. Retrieved from [Link]

  • Düfert, M. A., & Buchwald, S. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. Retrieved from [Link]

  • Salovich, J. M., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 52(17), 2130-2132. Retrieved from [Link]

  • Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Retrieved from [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. Retrieved from [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]

  • Johnston, C. R., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 273. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Wang, H., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2928. Retrieved from [Link]

  • Al-Zoubi, R. M. (2005). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Retrieved from [Link]

  • Ordronneau, L., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 144. Retrieved from [Link]

  • Vantourout, J. C., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(11), 3866–3877. Retrieved from [Link]

  • Jedinák, L., et al. (2019). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 24(1), 123. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-bromo-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 6-bromo-1-isopropyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate with the high purity required for downstream applications. This guide provides in-depth, field-proven insights in a practical question-and-answer format, moving beyond simple protocols to explain the scientific rationale behind each step.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Question 1: My primary purification challenge is separating the desired N1-isopropyl isomer from the N2-isopropyl regioisomer. They have nearly identical Rf values on TLC. What should I do?

Answer: This is the most common and significant challenge in the synthesis of N-alkylated indazoles. The N1 (1-isopropyl) and N2 (2-isopropyl) isomers often exhibit very similar polarities, leading to co-elution in standard chromatography and co-crystallization.[1][2][3]

Causality: The N-alkylation of the 6-bromo-1H-indazole anion can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers.[4] The ratio of these isomers is influenced by reaction conditions such as the base, solvent, and alkylating agent used.[2][3] Without careful optimization of the synthesis for regioselectivity, a challenging separation is often unavoidable.

Solutions:

  • Optimize Column Chromatography:

    • Employ a Shallow Solvent Gradient: A very slow, shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or heptane) is critical. Start with a low percentage of the polar solvent and increase it by small increments (0.5-1%). This enhances the subtle differences in interaction with the stationary phase.

    • Use a High-Performance Stationary Phase: Consider using a high-resolution silica gel (e.g., 230-400 mesh) with a larger surface area.

    • Dry Loading: This is a crucial technique for difficult separations. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. This powder is then carefully loaded onto the top of your column. This method prevents band broadening that occurs when loading the sample in a strong solvent.[5]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • When flash chromatography fails to provide baseline separation, Prep-HPLC is the method of choice for obtaining high-purity material.[6][7][8]

    • Normal-Phase HPLC: Can offer different selectivity compared to silica gel flash chromatography.

    • Reverse-Phase HPLC (RP-HPLC): Often provides excellent resolution for isomers. A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a small amount of acid modifier like formic acid, is a good starting point.[9]

  • Recrystallization:

    • This method can be surprisingly effective for separating regioisomers, sometimes yielding material with >99% purity.[10] The key is to find a solvent system where one isomer is significantly less soluble than the other at a given temperature. See the FAQ section for a detailed protocol on solvent screening.

Question 2: My purified product yield is very low after column chromatography. I suspect the compound is degrading on the silica gel. Is this possible and how can I prevent it?

Answer: Yes, compound degradation on silica gel is a known issue, particularly for molecules with certain functional groups. While N-alkylated bromoindazoles are generally stable, the acidic nature of standard silica gel can sometimes catalyze degradation or lead to irreversible adsorption, especially if minor, more sensitive impurities are present.

Causality: Silica gel has acidic silanol groups (Si-OH) on its surface which can interact strongly with basic nitrogen atoms or other sensitive functionalities in your molecule, potentially leading to decomposition or strong binding.[11]

Solutions:

  • Deactivate the Silica Gel: Before packing your column, you can rinse the silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v) in your eluent. This neutralizes the acidic sites. Remember to use this modified eluent throughout the entire purification process.

  • Switch to a Different Stationary Phase:

    • Neutral Alumina: Alumina is available in neutral, acidic, and basic forms. Using neutral alumina can be an excellent alternative to silica for compounds that are sensitive to acid.

    • Reverse-Phase Chromatography: Using a C18-functionalized silica gel with a polar mobile phase (like methanol/water or acetonitrile/water) avoids the acidic surface of bare silica.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (e.g., using flash chromatography with positive pressure). The longer your compound remains on the column, the greater the chance of degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purify crude this compound?

A1: A two-stage approach is often most effective. First, perform a flash column chromatography to remove the bulk of impurities, including unreacted starting materials and the majority of the N2-isomer. Then, conduct a recrystallization of the enriched fractions to achieve high purity (>98%).

Q2: Which solvent systems are recommended for column chromatography?

A2: The optimal solvent system must be determined empirically using thin-layer chromatography (TLC). However, good starting points for separating N-alkylated indazole isomers are mixtures of hexanes (or heptane) and ethyl acetate.

Solvent System (v/v) Typical Application Notes
Hexanes / Ethyl Acetate (95:5 to 80:20)Primary choice for initial screening and purification.Provides good separation for compounds of moderate polarity.
Dichloromethane / Methanol (99:1 to 95:5)For more polar impurities.Use with caution as DCM can be too strong of a loading solvent.
Toluene / Acetone (98:2 to 90:10)Alternative non-halogenated system.Offers different selectivity compared to ester-based systems.

Q3: How do I perform an effective recrystallization for this compound?

A3: Recrystallization is a powerful technique that relies on the difference in solubility of your compound and its impurities in a specific solvent at different temperatures.

Protocol 2: Systematic Recrystallization Solvent Screening
  • Solvent Selection: Place ~20-30 mg of your crude material into several test tubes. To each tube, add a different solvent (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene) dropwise at room temperature until the solid dissolves. A good candidate solvent will dissolve the compound poorly at room temperature but completely upon heating.

  • Test Mixed-Solvent Systems: If a single solvent is not ideal, try a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly cloudy. Common and effective mixed systems for indazoles include Ethanol/Water, Acetone/Water, and THF/Water.[10][12]

  • Cooling and Crystallization: Once a suitable solvent or solvent mixture is identified, dissolve the bulk of your material in the minimum amount of the hot solvent. Allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Q4: What analytical techniques should I use to confirm the purity and identity of my final product?

A4: A combination of techniques is essential for unambiguous confirmation.

Technique Purpose Key Information Provided
¹H and ¹³C NMR Identity, Isomeric Purity, and Overall PurityConfirms the structure and connectivity. Crucially, it distinguishes between the N1 and N2 isomers—the chemical shift of the proton at the 7-position is a key indicator.[13] Quantitative NMR (qNMR) can also be used for absolute purity determination.
HPLC Purity AssessmentProvides a quantitative measure of purity by calculating the area percentage of the main peak relative to all other peaks.[14][15]
Mass Spectrometry (MS) Identity ConfirmationConfirms the molecular weight of the compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed.[16][17]

Visual Workflow & Diagrams

Decision Workflow for Purification Strategy

This workflow outlines a logical approach to selecting the appropriate purification method based on the initial purity and the nature of the impurities.

Purification_Workflow start Crude this compound tlc_analysis Analyze by TLC/HPLC-MS Identify major impurities start->tlc_analysis isomers_present N1/N2 Isomers Present? tlc_analysis->isomers_present column_chrom Flash Column Chromatography (Shallow Gradient, Dry Load) isomers_present->column_chrom Yes other_impurities Only Starting Materials / Baseline Impurities isomers_present->other_impurities No enriched_product Enriched N1 Isomer (>90-95% pure) column_chrom->enriched_product prep_hplc Preparative HPLC (Normal or Reverse Phase) column_chrom->prep_hplc Poor Separation recrystallization Recrystallization (Solvent Screening) enriched_product->recrystallization Purity Goal Not Met purity_analysis Final Purity Analysis (NMR, HPLC, MS) enriched_product->purity_analysis Purity Goal Met final_product High-Purity Product (>99%) recrystallization->final_product final_product->purity_analysis prep_hplc->enriched_product other_impurities->recrystallization

Caption: Decision tree for selecting the optimal purification strategy.

References

  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Reddit user discussion. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry.
  • BenchChem. (2025).
  • McCann, B., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1947-1963. [Link]

  • McCann, B., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate user discussion. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?
  • Reddit user discussion. (2023).
  • BenchChem. (2025).
  • Wray, B. C., & Stambuli, J. P. (2011). Method of synthesizing 1H-indazole compounds. U.S.
  • Müller, A., et al. (2024). Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) radiosynthesis for clinical application. EJNMMI Radiopharmacy and Chemistry, 9(1), 16.
  • MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS.
  • Zhang, Y. (2018). Method for preparing 1H-indazole derivative.
  • SiChem GmbH. (n.d.). Preparative HPLC – Enantioseparation from mg to kg.
  • BenchChem. (2025). Application Note: Large-Scale Synthesis and Purification of 6-bromo-1H-indazol-4-amine. BenchChem.
  • BenchChem. (2025).
  • Li, J. (2011). Method for separating and purifying substituted indazole isomers.
  • Apollo Scientific. (n.d.). This compound.
  • Adams, J., et al. (2006). Methods for preparing indazole compounds.
  • Zhang, J. (2013). Method for preparing 1H-indazole derivative.
  • Reddit user discussion. (2019).
  • Ali, A., et al. (2009). Substituted Pyrazolospiroketone Compounds and Their Use as Acetyl-CoA Carboxylase Inhibitors.
  • ResearchGate user discussion. (2019). How to separate isomers by Normal phase HPLC?
  • BenchChem. (n.d.). 6-Bromo-3-isopropyl-1H-indazole.
  • Hernandez, E., et al. (2024).
  • Mátyus, P., et al. (2022). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 27(23), 846.
  • Reddit user discussion. (2016).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. BenchChem.
  • Singh, P., et al. (2020). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
  • Regalado, E. L., et al. (2022). Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles.
  • Li, Y., et al. (2016).
  • Wang, Y., et al. (2016). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 6, 92951-92954.
  • de la Torre, M. C., et al. (2017). Important biologically active N-alkylated amines. Tetrahedron, 73(29), 4085-4122.
  • BenchChem. (2025). Technical Support Center: Separation of 1H- and 2H-Indazole Isomers. BenchChem.

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered in the lab. The following resources are structured in a question-and-answer format to provide direct and actionable insights into optimizing your synthetic outcomes.

Section 1: General Troubleshooting for All Cross-Coupling Reactions

This section addresses fundamental issues that are common across various types of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.

FAQ 1: My reaction shows low to no conversion. Where do I start?

Low or no product yield is one of the most common challenges. A systematic approach is crucial for identifying the root cause.[1]

Answer: Start by verifying the foundational parameters of your reaction setup. The issue often lies in one of four key areas: reagent quality, catalyst activity, inert atmosphere, or the reaction conditions themselves.

Initial Troubleshooting Workflow:

G start Low/No Conversion Observed reagents 1. Verify Reagent Quality (Purity, Water/Oxygen Content) start->reagents Begin Here atmosphere 2. Confirm Inert Atmosphere (Proper Degassing, Seal Integrity) reagents->atmosphere If Reagents OK catalyst 3. Assess Catalyst System (Precatalyst Activation, Ligand Choice) atmosphere->catalyst If Atmosphere OK conditions 4. Evaluate Reaction Parameters (Temperature, Concentration, Stirring) catalyst->conditions If Catalyst System OK end Reaction Optimized conditions->end Problem Solved

Detailed Checklist:

  • Reagent Integrity:

    • Purity: Are your starting materials (halide, organometallic partner) of sufficient purity? Impurities can sometimes act as catalyst poisons.[2]

    • Solvents and Bases: Ensure solvents are anhydrous and bases are of high quality. For instance, boronic acids in Suzuki couplings can degrade during storage.[3]

    • Moisture: Water can have a complex role; while sometimes beneficial in Suzuki reactions, it can be detrimental in others by promoting side reactions like protodeboronation. Ensure solvents are appropriately dried unless water is a planned component of the system.

  • Catalyst Activity:

    • Precatalyst Activation: Many reactions use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) which must be reduced in situ to the active Pd(0) species.[1] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a more advanced, pre-formed Pd(0) source or a precatalyst designed for easy activation.[2][4]

    • Ligand Choice: The ligand is critical for stabilizing the catalyst and modulating its reactivity.[1][5] An inappropriate ligand for your specific substrate or reaction type can lead to an inactive catalyst.

  • Inert Atmosphere:

    • The active Pd(0) catalyst is sensitive to oxygen.[3] Inefficient degassing of solvents and the reaction vessel is a frequent cause of failure.[2] Oxygen can oxidize the Pd(0) to inactive Pd(II) and can also promote unwanted side reactions like the homocoupling of boronic acids.[6][7]

  • Reaction Parameters:

    • Temperature: Is the reaction temperature appropriate? Some reactions require significant thermal energy to proceed, while excessive heat can cause catalyst decomposition.[6][8]

    • Stirring: Is the reaction mixing vigorously? This is especially critical for heterogeneous mixtures involving inorganic bases.[2]

FAQ 2: My reaction mixture turned black, and the reaction has stalled. What happened?

The formation of a black precipitate is a tell-tale sign of catalyst deactivation.

Answer: The black precipitate is likely "palladium black," which consists of inactive, agglomerated palladium metal particles.[6][9] This occurs when the soluble, catalytically active Pd(0) complex decomposes and falls out of solution, effectively stopping your reaction.

Common Causes and Solutions for Palladium Black Formation:

CauseExplanationRecommended Solution(s)
High Temperature Excessive heat can overcome the stabilizing effect of the ligand, leading to catalyst decomposition and aggregation.[6][8]Run the reaction at the lowest temperature that provides a reasonable rate. Screen a range of temperatures to find the optimal balance.
Inadequate Ligand The ligand may be too small, not electron-donating enough, or the ligand-to-palladium ratio may be too low to effectively stabilize the Pd(0) center.[8][10]Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig-type ligands) which are designed to create a stable, monoligated Pd(0) species.[5][6] Consider increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1).
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then lead to the formation of palladium black.[6][11]Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Poor Substrate Quality Certain impurities in the starting materials or solvent can poison the catalyst, leading to its decomposition.Purify all starting materials and use high-purity, anhydrous solvents.[2]

G cluster_causes Deactivation Pathways ActivePd Active L-Pd(0) Complex (In Solution) InactivePd Palladium Black (Precipitate) ActivePd->InactivePd Decomposition HighTemp High Temperature HighTemp->InactivePd Oxygen Oxygen (Air) Oxygen->InactivePd PoorLigand Poor Ligand Stabilization PoorLigand->InactivePd

Section 2: Reaction-Specific Troubleshooting

Suzuki-Miyaura Coupling

Q: I'm observing a significant amount of boronic acid homocoupling. How can I minimize this side reaction?

A: Homocoupling of the boronic acid (to form a biaryl derived from two molecules of the organoboron reagent) is a common side reaction in Suzuki couplings. It consumes your nucleophile and complicates purification.

Primary Causes and Solutions:

  • Presence of Oxygen: Oxygen is a major promoter of boronic acid homocoupling.[2][3][7] The mechanism is thought to involve a Pd(II) species which can react with two molecules of the boronic acid.[7]

    • Solution: Rigorous degassing of all solvents and the reaction headspace is the most critical step. Use of the freeze-pump-thaw method for solvents is highly effective.[6][12]

  • Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst, and the reduction to Pd(0) is slow or incomplete, the remaining Pd(II) can directly participate in the homocoupling pathway.[7]

    • Solution: Consider adding a mild reducing agent to the reaction mixture. Alternatively, using a pre-activated Pd(0) catalyst or a modern precatalyst that rapidly forms the active species can circumvent this issue.

  • Choice of Base and Solvent: The reaction conditions can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.

    • Solution: Screen different bases. While strong bases are often used, sometimes a weaker base like K₂CO₃ or K₃PO₄ can provide a better outcome. The choice of solvent can also play a role; biphasic systems (e.g., toluene/water) are common and can be effective.[13]

Other Common Suzuki Side Reactions:

  • Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced with a hydrogen atom. This is often promoted by moisture and certain bases. Using anhydrous conditions and carefully selecting the base can help.

  • Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur if there is a source of hydride in the reaction.

Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination is sluggish or fails with an aryl chloride. What should I do?

A: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, making the initial oxidative addition step more difficult.[14][15]

Key Optimization Strategies:

  • Ligand Selection is Crucial: This is the most important parameter for activating aryl chlorides. Standard ligands like PPh₃ are often ineffective.

    • Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[6] These ligands promote the difficult oxidative addition step.[5]

  • Choice of Base: A strong base is typically required to deprotonate the amine and facilitate the catalytic cycle.

    • Solution: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective bases.[14] However, if your substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher temperatures.[14]

  • Solvent: The solvent must solubilize all components and is often a non-polar aprotic solvent.

    • Solution: Toluene and 1,4-dioxane are the most commonly used solvents.[14] Poor solubility of any component is a frequent and often underestimated cause of reaction failure.[14]

  • Catalyst Precursor: Using a simple source like Pd(OAc)₂ can be unreliable for challenging couplings.[15]

    • Solution: Employ a modern, well-defined precatalyst (e.g., an XPhos-Pd-G3 precatalyst). These are designed to cleanly and efficiently generate the active monoligated Pd(0) species.[2]

Heck Reaction

Q: My Heck reaction is giving a mixture of regioisomers or showing alkene isomerization. How can I improve selectivity?

A: The Heck reaction's selectivity can be influenced by several factors, and undesired isomerization of the product alkene is a known side reaction.

Controlling Selectivity and Isomerization:

  • Nature of the Catalytic System: The traditional neutral Heck pathway (using ligands like PPh₃) and the cationic pathway (often promoted by silver or thallium salts) can lead to different regioselectivity.

    • Solution: For terminal alkenes, the reaction typically yields the E-isomer with substitution at the less substituted carbon. If you are getting a mixture, ensure your conditions are optimized for one pathway. The addition of bases like triethylamine is crucial for regenerating the Pd(0) catalyst and can help suppress side reactions.[16]

  • β-Hydride Elimination and Re-insertion: The isomerization of the product alkene often occurs after the desired product is formed but before it dissociates from the palladium-hydride intermediate.

    • Solution: Adding a base is necessary to reductively eliminate HX from the L₂PdHX complex and regenerate the Pd(0) catalyst. This step helps to prevent the reversible β-hydride elimination/re-insertion that leads to isomerization.[16] Using a sterically hindered base may also be beneficial.

  • Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can promote isomerization.

    • Solution: Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. Lowering the reaction temperature may also disfavor the isomerization pathway.[8]

Section 3: Experimental Protocols and Methodologies

Protocol 1: General Procedure for Setting Up a Cross-Coupling Reaction

This protocol provides a general guideline for setting up a small-scale reaction under an inert atmosphere.

Materials:

  • Oven-dried reaction vessel (e.g., Schlenk tube or screw-cap vial) with a magnetic stir bar.

  • Palladium source (precatalyst or salt).

  • Ligand (if not using a pre-ligated precatalyst).

  • Electrophile (aryl/vinyl halide/triflate).

  • Nucleophile (organoboron, amine, alkene, etc.).

  • Base.

  • Anhydrous, degassed solvent.

  • Inert gas supply (Argon or Nitrogen).

Procedure:

  • Vessel Preparation: To the oven-dried reaction vessel containing a stir bar, add the solid reagents: palladium source, ligand (if separate), base, and the solid coupling partner (e.g., aryl halide if solid).

  • Inerting the Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel using a Schlenk line and backfill with inert gas. Repeat this evacuate/backfill cycle three times to ensure an oxygen-free atmosphere.[17]

  • Addition of Liquids: Under a positive pressure of inert gas, add the degassed solvent via syringe. Then, add any liquid starting materials (e.g., aryl halide if liquid, amine) via syringe.

  • Reaction: Place the sealed vessel in a pre-heated oil bath or heating block and stir vigorously for the intended duration.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere if the reaction is sensitive) for analysis by TLC, GC-MS, or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.[17]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[17]

Protocol 2: Degassing Solvents for Air-Sensitive Reactions

Properly degassing solvents is critical for reproducible results.[2]

Method 1: Sparging (Good)

  • Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the liquid surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the solvent vigorously for 20-30 minutes. This method is suitable for most applications but is less rigorous than freeze-pump-thaw.

Method 2: Freeze-Pump-Thaw (Excellent)

This is the most effective method for removing dissolved oxygen.[12]

  • Place the solvent in a Schlenk flask that is no more than half full.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the flask still in the liquid nitrogen, open it to a high vacuum line for 5-10 minutes to remove the gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may hear gas being released from the solvent as it melts.

  • Repeat this freeze-pump-thaw cycle at least three times for maximum effect. After the final cycle, backfill the flask with argon or nitrogen.[12]

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. (2026). ACS Publications. Retrieved from [Link]

  • Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. (2021). Research With Rutgers. Retrieved from [Link]

  • Berry Group, University of Wisconsin-Madison. (2019). Section 5.4 Title: Degassing Solvents. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Reddit. (2022). Formation of palladium black during Suzuki coupling. Retrieved from [Link]

  • The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. (2025). ResearchGate. Retrieved from [Link]

  • Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols. (n.d.). PubMed. Retrieved from [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Palladium black. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Degas Solvents. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2025). ResearchGate. Retrieved from [Link]

  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. (2025). PolyU Electronic Theses. Retrieved from [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. Retrieved from [Link]

  • Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. (n.d.). researchmap. Retrieved from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (n.d.). ResearchGate. Retrieved from [Link]

  • Reddit. (2023). Degassing solvents for Suzuki reactions. Retrieved from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ACS Publications. Retrieved from [Link]

Sources

Technical Support Center: Managing Impurities in the Large-Scale Synthesis of Bromoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of bromoindazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity management during large-scale production. We will explore the causality behind impurity formation and provide actionable troubleshooting strategies and validated protocols to ensure the quality, safety, and efficacy of your final active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities encountered in the large-scale synthesis of bromoindazoles?

A1: In large-scale bromoindazole synthesis, impurities typically fall into several categories originating from the synthetic route.[1][2] These include:

  • Over-brominated Species: These are molecules where more than one bromine atom has been added to the indazole ring, such as di- and tri-bromoindazoles.[3]

  • Regioisomeric Impurities: These are isomers where the bromine atom is located at an undesired position on the indazole ring (e.g., 5-bromo or 7-bromo-indazole when 3-bromo-indazole is the target).[3][4]

  • Unreacted Starting Materials: Residual parent indazole is a common impurity resulting from incomplete reactions.[1]

  • Process-Related Impurities: This broad category includes residual solvents, reagents (e.g., traces of N-Bromosuccinimide), or byproducts from side reactions specific to the chosen synthetic pathway.[1][5]

  • Dehalogenated Byproducts: In subsequent steps, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the bromo-substituent can be reductively removed, leading to the formation of the parent indazole.[6][7][8][9]

Q2: Why is controlling reaction pH so critical for achieving regioselectivity during bromination?

A2: The pH of the reaction medium dictates the reactive species of the indazole. Under neutral or basic conditions, the indazole anion is the predominant species. This anion is highly nucleophilic, and electron density is greatest at the C3 position, leading to preferential electrophilic attack there. Conversely, under highly acidic conditions (e.g., in concentrated sulfuric acid), the indazole ring is protonated to form an indazolium cation. This deactivates the pyrazole ring and directs bromination to the benzene ring, primarily at the C5 and C7 positions.[3] Therefore, precise pH control is a primary tool for controlling the formation of regioisomeric impurities.[3]

Q3: What are the primary analytical techniques for impurity profiling of bromoindazoles?

A3: A multi-technique approach is essential for comprehensive impurity profiling.[2][10]

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating and quantifying impurities.[2][11] A well-developed HPLC method can resolve the desired product from starting materials, over-brominated species, and other byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities.[1][10] It provides the molecular weight of each separated component, allowing for the rapid deduction of impurity structures (e.g., confirming the presence of a di-brominated species by its mass).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the definitive structural elucidation of isolated impurities, especially for distinguishing between regioisomers which have identical masses.[1][6]

  • Gas Chromatography (GC): GC is primarily used for the detection and quantification of volatile organic compounds, such as residual solvents from the reaction or purification steps.[2][11]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during synthesis and purification.

Issue 1: High levels of di- and tri-brominated impurities are detected in the crude product.

  • Possible Causes:

    • Excess Brominating Agent: The most common cause is using a stoichiometric excess of the brominating agent (e.g., NBS or Br₂).[3]

    • Elevated Reaction Temperature: Higher temperatures can increase reaction rates non-selectively, promoting multiple brominations.[3][12]

    • Prolonged Reaction Time: Allowing the reaction to proceed long after the consumption of the starting material can lead to the slow formation of over-brominated products.[3]

  • Recommended Solutions:

    • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Aim for 1.0 to 1.3 equivalents.[3] Perform a small-scale trial to find the optimal ratio for your specific substrate and conditions.

    • Lower Reaction Temperature: Conduct the reaction at a controlled, often sub-ambient, temperature to enhance selectivity for mono-bromination.[3]

    • Monitor Reaction Progress: Use in-process controls like TLC or HPLC to monitor the consumption of the starting indazole. Quench the reaction promptly once the starting material is consumed to prevent over-bromination.[3][13]

Issue 2: Significant formation of an undesired regioisomer (e.g., 5-bromo-indazole).

  • Possible Causes:

    • Acidic Reaction Conditions: The reaction medium may be too acidic, favoring the formation of the indazolium cation and subsequent bromination on the benzene ring.[3]

    • Substituent Directing Effects: For substituted indazoles, the electronic properties of existing groups on the ring can influence the position of bromination.

  • Recommended Solutions:

    • Adjust pH: Perform the reaction under neutral or basic conditions to ensure the indazole anion is the reactive species, directing bromination to the C3 position.[3]

    • Modify Synthetic Strategy: If substituent effects are unavoidable, a different synthetic strategy may be required, such as installing the bromine at an earlier stage or using a directing group.

Issue 3: The desired bromoindazole product is difficult to purify from its impurities.

  • Possible Causes:

    • Similar Polarity: The desired product and key impurities (e.g., regioisomers or di-bromo species) may have very similar polarities, making chromatographic separation challenging.[3]

    • Presence of Insoluble Impurities: Insoluble materials can interfere with purification processes like column chromatography.

  • Recommended Solutions:

    • Optimize Chromatography: Systematically screen different solvent systems for column chromatography to maximize the resolution between the product and impurities. Consider using a gradient elution. For very difficult separations, preparative HPLC may be necessary.[1]

    • Utilize Recrystallization: Recrystallization is a powerful and scalable purification technique.[1][3] A systematic solvent screen should be performed to identify a solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution or are removed by hot filtration.

    • Pre-Purification Filtration: Filter the crude product solution before loading it onto a chromatography column to remove any insoluble matter.[3]

Issue 4: Dehalogenation is observed during a subsequent cross-coupling reaction.

  • Possible Causes:

    • Reaction Conditions: Certain combinations of palladium catalysts, ligands, and bases can promote a reductive dehalogenation side reaction.[6][7][9] This is particularly noted in Suzuki-Miyaura reactions.[7][9]

    • Base Strength: Strong bases can sometimes facilitate the dehalogenation pathway.[6]

    • N-H Acidity: The unprotected N-H of the indazole can sometimes participate in side reactions.

  • Recommended Solutions:

    • Screen Catalysts and Ligands: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can favor the desired cross-coupling pathway over dehalogenation.[6]

    • Use Weaker Bases: Consider replacing strong bases like NaOt-Bu with weaker inorganic bases such as K₂CO₃ or K₃PO₄.[6]

    • Protecting Groups: In challenging cases, protecting the indazole nitrogen with a group like a Boc group can prevent dehalogenation, although this adds extra steps to the synthesis.[7][8]

Data Presentation & Visualization
Table 1: Common Impurities in Bromoindazole Synthesis
Impurity ClassSpecific ExampleFormation ConditionsAnalytical Identification (LC-MS)
Over-bromination 3,5-Dibromo-indazoleExcess brominating agent (>1.5 eq.), high temperature.[3]M+78, M+80 (relative to monobromo)
Regioisomer 5-Bromo-indazoleHighly acidic conditions (e.g., conc. H₂SO₄).[3]Same mass as the desired product
Starting Material IndazoleIncomplete reaction, insufficient brominating agent.[1]M-78, M-80 (relative to monobromo)
Dehalogenation IndazoleReductive conditions, often during Pd-catalyzed coupling.[6][7]M-78, M-80 (relative to monobromo)
Diagrams of Key Processes

Impurity_Formation_Pathways cluster_bromination Bromination Conditions cluster_coupling Downstream Cross-Coupling Indazole Indazole (Starting Material) Product_3_Bromo Target: 3-Bromo-indazole Indazole->Product_3_Bromo 1.1 eq. NBS Neutral pH, 0°C Impurity_5_Bromo Impurity: 5-Bromo-indazole (Regioisomer) Indazole->Impurity_5_Bromo Br₂ / H₂SO₄ (Acidic pH) Impurity_Dibromo Impurity: 3,5-Dibromo-indazole (Over-bromination) Product_3_Bromo->Impurity_Dibromo >1.5 eq. NBS High Temp. Dehalogenation Impurity: Indazole (Dehalogenation) Product_3_Bromo->Dehalogenation Pd-Catalyst Strong Base

Caption: Key pathways for impurity formation during bromoindazole synthesis.

Troubleshooting_Workflow Start Crude product analysis shows low purity Identify Identify impurities by LC-MS / NMR Start->Identify Cause_Overbrom Cause: Over-bromination Identify->Cause_Overbrom Di/Tri-bromo species present Cause_Regioisomer Cause: Incorrect Regioselectivity Identify->Cause_Regioisomer Regioisomers present Cause_StartMat Cause: Incomplete Reaction Identify->Cause_StartMat High starting material Sol_Stoich Solution: Reduce NBS eq. Lower temperature Cause_Overbrom->Sol_Stoich Check Stoichiometry & Temperature Sol_pH Solution: Use neutral/basic conditions Cause_Regioisomer->Sol_pH Check Reaction pH Sol_Time Solution: Increase reaction time or NBS eq. Cause_StartMat->Sol_Time Check Reaction Time & Stoichiometry

Caption: Troubleshooting workflow for bromoindazole synthesis impurities.

Experimental Protocols

Protocol 1: General Procedure for Impurity Profiling by HPLC

This is a starting point method. Optimization is required based on the specific bromoindazole and expected impurities.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-32 min: 90% to 10% B

    • 32-37 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the crude sample in 1 mL of Acetonitrile/Water (1:1).

Protocol 2: Lab-Scale Purification by Recrystallization

  • Solvent Screening: In small vials, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, toluene, and mixtures thereof) at room temperature and at reflux.

  • Identify Candidate: Select a solvent or solvent system that fully dissolves the material at high temperature but results in significant crystal formation upon cooling, while ideally keeping impurities dissolved.

  • Procedure: a. Place the crude bromoindazole in an appropriately sized flask. b. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. c. If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel. d. Allow the clear solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask or add a seed crystal. e. Cool the mixture further in an ice bath for 1-2 hours to maximize crystal recovery. f. Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum.[3]

References
  • Technical Support Center: Synthesis of 3-Bromo-indazole. (n.d.). Benchchem.
  • Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. (n.d.). Benchchem.
  • Optimizing reaction conditions for bromo-indazole synthesis. (n.d.). Benchchem.
  • Preventing dehalogenation in 2-bromo-6-methyl-1H-benzo[d]imidazole reactions. (n.d.). Benchchem.
  • Synthesis routes of 5-bromo-1H-indazole. (n.d.). Benchchem.
  • How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?. (n.d.). Guidechem.
  • Synthesis routes of 5-bromo-1H-indazole. (n.d.). Benchchem.
  • 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
  • What is the synthesis and application of 5-Bromoindazole?. (n.d.). Guidechem.
  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences and Research.
  • Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (n.d.). Drug Development and Delivery.
  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
  • Synthesis process of 3-bromo-5-nitro-1H-indazole. (n.d.). Google Patents.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. (2003). Tetrahedron Letters.
  • 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID. (n.d.). ChemicalBook.
  • 3-BROMO-4-NITRO (1H)INDAZOLE synthesis. (n.d.). ChemicalBook.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2021). Molecules.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry.
  • Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. (2020). Veeprho.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). Institute of Chemistry of Clermont-Ferrand.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). RSC Medicinal Chemistry.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2003). ResearchGate.
  • Impurities Control Strategies In Pharmaceuticals: Why & How. (2024). Pharma Knowledge Forum.
  • How To Control Impurities In Pharmaceuticals. (2025). [Information not available].
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). ACS Publications.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2018). World Journal of Pharmaceutical Research.
  • Dealing with regioisomer formation in indazole synthesis. (n.d.). Benchchem.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). Molecules.

Sources

Technical Support Center: Optimizing Reaction Time and Temperature for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing critical reaction parameters. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot effectively and enhance the efficiency and yield of your indazole syntheses.

Introduction: The Critical Interplay of Time and Temperature

The synthesis of the indazole core, a privileged scaffold in medicinal chemistry, is often deceptively simple on paper.[1][2][3] However, in practice, achieving high yields and purity is highly dependent on the delicate balance between reaction time and temperature. These two parameters are intrinsically linked and exert profound control over reaction kinetics, thermodynamics, and the formation of undesirable byproducts.[4][5][6] Understanding this interplay is paramount for successful and reproducible indazole synthesis.

This guide will delve into common challenges encountered during indazole synthesis, providing a troubleshooting framework in a question-and-answer format. We will explore the causality behind experimental choices, offering evidence-based solutions and detailed protocols to navigate the complexities of optimizing your reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Low Yields and Incomplete Reactions

Q1: My indazole synthesis is resulting in a low yield. What are the primary factors related to time and temperature that I should investigate?

A: Low yields in indazole synthesis are frequently traced back to suboptimal time and temperature settings. Here’s a breakdown of common causes and troubleshooting steps:

  • Suboptimal Temperature: Temperature is a double-edged sword. While increased temperature can accelerate the reaction rate, excessive heat can lead to the formation of side products and degradation of your desired indazole.[7][8]

    • Causality: Many indazole syntheses, such as the Jacobson or Davis-Beirut reactions, involve intermediates that are sensitive to high temperatures.[9][10] For instance, in some syntheses, raising the temperature to 110°C can improve yields, but further increases may be detrimental.[8]

    • Troubleshooting:

      • Systematic Temperature Screening: If your reaction is sluggish, incrementally increase the temperature in 10-20°C intervals. Conversely, if you observe significant byproduct formation, try lowering the temperature.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product at different temperatures.[11] This will help you identify the optimal temperature range for your specific substrate.

  • Inadequate Reaction Time: It's crucial to allow the reaction to proceed to completion. Prematurely stopping the reaction will naturally result in a lower yield.

    • Causality: The kinetics of indazole formation can vary significantly depending on the substrates and reaction conditions. Some reactions may require extended periods to ensure the complete conversion of intermediates. For example, certain bromo-indazole syntheses require heating at 90°C for 16 hours.[11]

    • Troubleshooting:

      • Time-Course Study: Monitor the reaction at regular intervals (e.g., every hour) using TLC or LC-MS to determine the point at which the starting material is fully consumed and the product concentration is maximized.

      • Extended Reaction Times: If the reaction appears to have stalled, consider extending the reaction time before resorting to increasing the temperature.[11]

  • Kinetic vs. Thermodynamic Control: The product distribution can be dictated by whether the reaction is under kinetic or thermodynamic control, which is heavily influenced by temperature and time.[4][5][6]

    • Causality: At lower temperatures and shorter reaction times, the kinetically favored product, which forms faster due to a lower activation energy, will predominate.[4][6] At higher temperatures and longer reaction times, the reaction may become reversible, allowing the more stable, thermodynamically favored product to accumulate.[4][6]

    • Troubleshooting:

      • Low-Temperature Trials: To favor the kinetic product, run the reaction at a lower temperature for a shorter duration.

      • High-Temperature Equilibration: To obtain the thermodynamic product, run the reaction at a higher temperature for a longer period to allow the reaction to reach equilibrium.

Byproduct Formation and Purity Issues

Q2: I'm observing significant byproduct formation in my reaction. How can I adjust the time and temperature to improve the purity of my indazole product?

A: Byproduct formation is a common challenge in indazole synthesis and is often linked to reaction conditions that are too harsh.

  • Over-reaction and Degradation: Excessive heat or prolonged reaction times can lead to the degradation of the desired product or the formation of unwanted side products.

    • Causality: The indazole ring, while aromatic, can be susceptible to further reactions or decomposition under forcing conditions. For example, over-bromination can occur if the reaction is left for too long or at too high a temperature.[11]

    • Troubleshooting:

      • Reduce Temperature and Time: Once you have established the optimal conditions for product formation, consider slightly reducing both the temperature and reaction time to minimize byproduct formation.

      • Stepwise Temperature Profile: In some cases, a stepwise temperature profile can be beneficial. For example, initiate the reaction at a lower temperature to control the initial exothermic phase and then gradually increase it to drive the reaction to completion.

  • Isomer Formation: The regioselectivity of some indazole syntheses can be temperature-dependent, leading to the formation of multiple isomers.

    • Causality: The energy difference between the transition states leading to different isomers can be small. Temperature can influence which pathway is favored.

    • Troubleshooting:

      • Solvent and Catalyst Screening: While time and temperature are crucial, don't overlook the impact of the solvent and catalyst, as these can significantly influence regioselectivity.[7][12]

      • Careful Temperature Control: Maintain a consistent and uniform temperature throughout the reaction. Use an oil bath or a temperature-controlled reactor to avoid hot spots.

Reaction Stalling and Initiation Problems

Q3: My indazole synthesis is not starting or is stalling before completion. What role could temperature be playing?

A: Insufficient thermal energy is a common reason for reactions failing to initiate or stalling.

  • Activation Energy Barrier: Every reaction has an activation energy that must be overcome for it to proceed.

    • Causality: If the reaction temperature is too low, the molecules will not have sufficient kinetic energy to overcome this barrier, and the reaction will not start or will proceed at an impractically slow rate.

    • Troubleshooting:

      • Gentle Heating: Gradually increase the temperature of the reaction mixture while monitoring for any signs of a reaction (e.g., color change, gas evolution, or changes on TLC).

      • Exothermic Reactions: Be cautious, as some indazole syntheses can be exothermic once initiated.[13] Start with gentle heating and be prepared to cool the reaction if it becomes too vigorous.

  • Solubility Issues: The starting materials may not be fully dissolved at lower temperatures, limiting their ability to react.

    • Causality: Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates.

    • Troubleshooting:

      • Solvent Selection: Choose a solvent in which your starting materials are readily soluble at the desired reaction temperature. In some cases, a co-solvent system may be necessary.

      • Pre-heating: Gently warm the solvent to dissolve the starting materials before adding any other reagents.

Experimental Protocols

Protocol 1: Systematic Optimization of Reaction Temperature

This protocol provides a stepwise approach to identifying the optimal reaction temperature for your indazole synthesis.

  • Small-Scale Reactions: Set up a series of identical small-scale reactions in parallel.

  • Temperature Gradient: Run each reaction at a different temperature (e.g., room temperature, 40°C, 60°C, 80°C, 100°C, and 120°C).

  • Constant Reaction Time: Keep the reaction time constant for all reactions in this initial screen.

  • Monitoring: Monitor the progress of each reaction at regular intervals using TLC or LC-MS.

  • Analysis: Quench the reactions after the set time and analyze the crude reaction mixtures by a quantitative method (e.g., NMR with an internal standard or LC with a calibration curve) to determine the yield of the desired product and the extent of byproduct formation.

  • Selection: Identify the temperature that provides the best balance of yield and purity.

Protocol 2: Determining the Optimal Reaction Time

Once the optimal temperature has been identified, this protocol will help you determine the ideal reaction time.

  • Single Reaction at Optimal Temperature: Set up a single, larger-scale reaction at the optimal temperature determined in Protocol 1.

  • Time-Point Sampling: At regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours), carefully withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop any further transformation.

  • Analysis: Analyze each quenched aliquot to determine the concentration of the starting material, product, and any major byproducts.

  • Plotting the Data: Plot the concentration of each species as a function of time.

  • Determination: The optimal reaction time is the point at which the concentration of the desired product is maximized and the concentration of the starting material is minimized.

Data Presentation

The following tables summarize representative data on how varying reaction parameters can influence the yield of indazole synthesis.

Table 1: Effect of Temperature on Indazole Synthesis Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)Reference
1801245[8]
21001270[8]
31101285[8]
41201275[8]

Note: This is representative data; optimal conditions will vary depending on the specific substrates and reaction.

Table 2: Influence of Reaction Time on Product Conversion

EntryReaction Time (h)Conversion (%)
1130
2375
3695
412>99

Note: This table illustrates a typical reaction profile. The time to completion will be specific to your reaction.

Visualizing the Optimization Process

Workflow for Optimizing Reaction Parameters

The following diagram illustrates a logical workflow for optimizing both reaction temperature and time for your indazole synthesis.

OptimizationWorkflow cluster_temp Temperature Optimization cluster_time Time Optimization Start_Temp Define Temperature Range Run_Parallel Run Parallel Reactions at Different Temperatures Start_Temp->Run_Parallel Analyze_Temp Analyze Yield and Purity Run_Parallel->Analyze_Temp Optimal_Temp Identify Optimal Temperature Analyze_Temp->Optimal_Temp Start_Time Run Reaction at Optimal Temperature Optimal_Temp->Start_Time Use Optimal Temp Time_Course Perform Time-Course Study Start_Time->Time_Course Analyze_Time Analyze Conversion Over Time Time_Course->Analyze_Time Optimal_Time Determine Optimal Reaction Time Analyze_Time->Optimal_Time Final_Protocol Final Optimized Protocol Optimal_Time->Final_Protocol

Caption: A workflow for systematic optimization of temperature and time.

Troubleshooting Logic for Low Yield

This diagram outlines the decision-making process when troubleshooting low yields in indazole synthesis.

TroubleshootingLowYield cluster_incomplete Incomplete Reaction cluster_complete Complete Reaction Start Low Yield Observed Check_Completion Is the reaction going to completion? Start->Check_Completion Incomplete_Yes No Check_Completion->Incomplete_Yes No Complete_No Yes Check_Completion->Complete_No Yes Check_Purity Is the desired product pure? Impure No (Byproducts Present) Check_Purity->Impure Increase_Time Increase Reaction Time Incomplete_Yes->Increase_Time Increase_Temp Increase Temperature Increase_Time->Increase_Temp If still incomplete Complete_No->Check_Purity Decrease_Temp Decrease Temperature Impure->Decrease_Temp Decrease_Time Decrease Reaction Time Decrease_Temp->Decrease_Time

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

  • Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • Benchchem. (n.d.). Technical Support Center: Optimization of 2H-Indazole Synthesis.
  • Benchchem. (n.d.). Optimizing reaction conditions for bromo-indazole synthesis.
  • Gellis, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12585-12595. [Link]

  • Kurth, M. J., et al. (2021). Davis–Beirut reaction inspired nitroso Diels–Alder reaction. Tetrahedron Letters, 69, 152951. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
  • Hanna, M. G., et al. (2019). Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. PubMed Central. [Link]

  • Hanna, M. G., et al. (2019). Davis-Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N-Aryl 2 H-Indazoles. Organic Letters, 21(15), 6058-6062. [Link]

  • Wang, F., et al. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Angewandte Chemie International Edition, 54(44), 13028-13032. [Link]

  • ResearchGate. (n.d.). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. Retrieved from [Link]

  • Haddad, M., et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 1939-1953. [Link]

  • Benchchem. (n.d.). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
  • Benchchem. (n.d.). Optimizing temperature and reaction time for indole synthesis.
  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of catalyst on the synthesis of 1H-indazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Lin, Y.-S., & Chen, Y.-C. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 65(10), 896. [Link]

  • Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4949. [Link]

  • ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2023). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. European Journal of Organic Chemistry, 26(23), e202300291. [Link]

  • Mal, S., et al. (2022). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 27(13), 4256. [Link]

  • ResearchGate. (n.d.). Effect of temperature on the synthesis of indazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). The improvement of two kinds of synthetic methods of indazoles. Retrieved from [Link]

  • Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.

Sources

Validation & Comparative

A Comparative Guide to the Purity Assessment of 6-bromo-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. 6-bromo-1-isopropyl-1H-indazole, a key building block in the synthesis of various therapeutic agents, particularly kinase inhibitors, demands exacting purity standards.[1][2][3] This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this critical intermediate, offering a framework for researchers, scientists, and drug development professionals to select and implement the most appropriate techniques for their specific needs.

The choice of an analytical method is not merely a procedural step but a strategic decision that impacts the entire development lifecycle. It must be a self-validating system, providing trustworthy and reproducible data.[4][5] This guide will delve into the causality behind experimental choices for three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the strengths and limitations of each, supported by detailed experimental protocols and comparative performance data.

The Critical Role of Purity Analysis

The presence of impurities in a drug substance can have significant implications, potentially affecting its safety, efficacy, and stability. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities in new drug substances.[6] Therefore, the validation of analytical methods used for purity assessment is a mandatory requirement for the registration of any pharmaceutical product.[4][7][8] The objective is to develop a method that is specific, accurate, precise, and robust, ensuring that all potential impurities are reliably detected and quantified.[5][6]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds, making it an ideal choice for this compound.[9] Its high resolving power allows for the separation of the main compound from closely related impurities.

Principle of HPLC Analysis

HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For a compound like this compound, a reverse-phase HPLC method, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is typically employed.

Experimental Protocol: Reverse-Phase HPLC

Objective: To develop and validate a stability-indicating HPLC method for the determination of the purity of this compound and to separate it from its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[9]

Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.[9]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative

For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification capabilities. While this compound has a relatively high boiling point, it can be analyzed by GC-MS with an appropriate temperature program.

Principle of GC-MS Analysis

GC separates components of a mixture based on their volatility. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component that acts as a chemical fingerprint.

Experimental Protocol: GC-MS

Objective: To identify and quantify volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

Sample Preparation:

  • Accurately weigh and dissolve 10 mg of this compound in 10 mL of dichloromethane to obtain a 1 mg/mL solution.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Solvent weigh_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Separation in Column inject_gc->separate_gc ionize_ms Ionization (MS) separate_gc->ionize_ms detect_ms Mass Detection ionize_ms->detect_ms integrate_gc Integrate Chromatogram detect_ms->integrate_gc identify_ms Identify by Mass Spectra integrate_gc->identify_ms quantify Quantify Impurities identify_ms->quantify

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation and Quantification

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[10][11] Quantitative NMR (qNMR) can also be used as a primary method for purity assessment, providing a direct measurement of the analyte concentration against a certified internal standard.[9]

Principle of NMR Analysis

NMR exploits the magnetic properties of certain atomic nuclei. By observing the absorption of electromagnetic radiation by these nuclei in a strong magnetic field, detailed information about the structure, dynamics, and chemical environment of molecules can be obtained. For purity assessment, the integral of a signal is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol: ¹H NMR

Objective: To confirm the structure of this compound and to assess its purity by identifying and quantifying any proton-containing impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add a known amount of a certified internal standard (e.g., maleic acid) for quantitative analysis (qNMR).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Pulse Program: Standard ¹H pulse sequence.

  • Number of Scans: 16 (can be adjusted based on concentration).

  • Relaxation Delay: 5 seconds (for quantitative analysis).

Data Analysis:

  • The chemical shifts, coupling constants, and integration of the signals are used to confirm the structure.

  • The purity is determined by comparing the integral of a signal from the analyte with the integral of a signal from the internal standard.

Comparison of Analytical Methods

The selection of the most suitable analytical method depends on the specific requirements of the analysis. The following table provides a comparative overview of the key performance parameters for the discussed techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹H NMR (qNMR)
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and mass-to-charge ratioNuclear magnetic resonance of atomic nuclei
Applicability Non-volatile and thermally labile compoundsVolatile and thermally stable compoundsSoluble compounds with NMR-active nuclei
Specificity High; depends on chromatographic resolutionVery high; based on retention time and mass spectrumHigh; based on unique chemical shifts and coupling constants
Limit of Detection (LOD) Low (ng/mL range)Very low (pg/mL range)Higher than chromatographic methods (µg/mL range)
Limit of Quantitation (LOQ) Low (ng/mL range)Very low (pg/mL range)Higher than chromatographic methods (µg/mL range)
Precision High (RSD < 2%)High (RSD < 5%)High (RSD < 1%)
Accuracy HighHighVery high (primary method)
Throughput HighModerateLow

Potential Impurities and Method Specificity

The specificity of an analytical method is its ability to unequivocally assess the analyte in the presence of other components, such as impurities and degradation products.[5][6] Potential impurities in this compound can arise from the starting materials, by-products of the synthesis, or degradation. Based on common synthetic routes for indazoles, potential impurities could include:

  • Positional isomers: e.g., 4-bromo- or 7-bromo-1-isopropyl-1H-indazole.

  • Starting materials: Unreacted 6-bromo-1H-indazole or isopropylating agent.

  • Related substances: De-brominated or di-brominated species.

A well-developed HPLC method should be able to resolve the main peak from all potential impurity peaks. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) are crucial to demonstrate the stability-indicating nature of the method.[1] GC-MS provides excellent specificity due to the combination of chromatographic separation and mass spectral data. NMR is also highly specific, as structurally different molecules will give rise to distinct spectra.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. HPLC is the preferred method for routine quality control due to its high precision, accuracy, and throughput for non-volatile compounds. GC-MS serves as a powerful complementary technique for the identification of volatile impurities and for providing orthogonal data. NMR, particularly qNMR, is invaluable for structural confirmation and as a primary method for purity determination, offering the highest accuracy.

The choice of methodology should be guided by the specific analytical needs, the stage of drug development, and regulatory requirements. A comprehensive purity profile is best achieved by employing a combination of these orthogonal techniques, ensuring the quality and safety of this critical pharmaceutical intermediate.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Erudition.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • This compound-4-carboxylic acid | C11H11BrN2O2 - PubChem. (n.d.). PubChem.
  • Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
  • This compound-4-carboxylic acid - MySkinRecipes. (n.d.). MySkinRecipes.
  • 13C NMR of indazoles. (2016).
  • 6-Bromo-1H-indazole, N1-BOC protected | C12H13BrN2O2 - PubChem. (n.d.). PubChem.
  • Indazole(271-44-3) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
  • Spectre de l'indazole en résonance magnétique nucléaire du 13 C. (n.d.). Scilit.
  • An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. (n.d.). Benchchem.
  • 6-Bromo-1H-indazole, 95 79762-54-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Synthesis molecular docking and DFT studies on novel indazole deriv
  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (n.d.).
  • 1214900-44-3 Cas No. | this compound - Apollo Scientific. (n.d.). Apollo Scientific.
  • 1391123-54-8|6-Bromo-3-isopropyl-1H-indazole|BLD Pharm. (n.d.). BLD Pharm.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PMC - PubMed Central.
  • Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) towards clinical use. (n.d.). EJNMMI Radiopharmacy and Chemistry.
  • 6-Bromo-3-isopropyl-1H-indazole CAS 1391123-54-8. (n.d.). Benchchem.
  • Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystalliz
  • 6-Bromo-4-methyl-1H-indazole - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester | Chemsrc. (2025). Chemsrc.
  • Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. (n.d.). Benchchem.
  • A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Altern
  • 1260741-78-3|6-Bromo-3-iodo-1-methyl-1H-indazole|BLDpharm. (n.d.). BLDpharm.
  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2025). Bangladesh Journals Online.

Sources

A Comparative Guide to the Biological Activity of N1- vs. N2-Substituted Indazoles: A Technical Resource for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatility allows for substitutions at various positions, profoundly influencing its pharmacological profile. A critical determinant of this activity is the site of substitution on the pyrazole ring, specifically at the N1 and N2 positions. The resulting regioisomers, while structurally similar, often exhibit remarkably different biological activities, potencies, and even mechanisms of action. This guide provides an in-depth, objective comparison of the biological activities of N1- versus N2-substituted indazoles, supported by experimental data, to empower researchers in making informed decisions in drug design and development. We will explore key therapeutic areas where these distinctions are paramount, including oncology and inflammation, and provide detailed experimental protocols for their evaluation.

The Decisive Role of N-Substitution: A Structural Perspective

The indazole core is an aromatic bicyclic system where a benzene ring is fused to a pyrazole ring. The two nitrogen atoms of the pyrazole moiety offer sites for substitution, leading to the formation of N1- and N2-isomers. The orientation of the substituent at either of these positions significantly alters the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape. These physicochemical changes directly impact how the molecule interacts with its biological target, leading to variations in binding affinity and subsequent biological response.[3][4]

For instance, the N1- and N2-positions offer different vectors for substituents to explore the binding pockets of target proteins. An N1-substituent projects away from the fused benzene ring, while an N2-substituent is positioned more centrally. This seemingly subtle difference can determine whether a key pharmacophoric group engages with a critical amino acid residue in the active site of an enzyme, such as a kinase.

Comparative Biological Activity: N1 vs. N2 Indazoles in Oncology

The differential activity of N1- and N2-substituted indazoles is particularly pronounced in the field of oncology, where they have been extensively investigated as kinase inhibitors and cytotoxic agents.

Kinase Inhibition: A Tale of Two Isomers

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5] Indazole derivatives have been successfully developed as potent kinase inhibitors. The position of substitution on the indazole ring is often a critical factor for achieving high potency and selectivity.

For example, in the development of inhibitors for Apoptosis signal-regulated kinase 1 (ASK1), a member of the mitogen-activated protein kinase (MAPK) signaling pathway, structure-activity relationship (SAR) studies have revealed the importance of the indazole scaffold.[1] While comprehensive side-by-side comparisons of N1 and N2 isomers for ASK1 inhibition are still emerging, the general principle of precise substituent placement holds true.

To illustrate a common signaling pathway targeted by indazole-based kinase inhibitors, the MAPK/ERK pathway is depicted below.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Indazole Inhibitors (e.g., ERK inhibitors) ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors->Cell Proliferation, Survival, Differentiation

MAPK/ERK Signaling Pathway
Anticancer Activity: A Quantitative Comparison

The antiproliferative activity of N1- and N2-substituted indazoles against various cancer cell lines provides a clear demonstration of the impact of isomerism. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a biological process, such as cell growth.

Indazole Derivative Substitution Target Cell Line N1-Isomer IC50 (µM) N2-Isomer IC50 (µM) Reference
Compound A 3-arylA2780 (Ovarian)>504.21[6]
Compound B 3-arylA549 (Lung)>5018.6[6]
Compound C 3-carboxamideMCF-7 (Breast)2.34Not Reported[7]
Compound D 3-(pyrrolopyridin-2-yl)HL60 (Leukemia)Not Reported0.0083[8]

Field-Proven Insights:

As evidenced by the data, N2-substituted indazoles often exhibit superior anticancer activity compared to their N1-counterparts in certain structural series.[6] This suggests that for these particular scaffolds, the N2-positioning of the substituent allows for more favorable interactions within the target's binding site. However, it is crucial to note that this is not a universal rule, and the optimal substitution pattern is highly dependent on the specific indazole core and the biological target. For instance, many potent N1-substituted indazole anticancer agents have also been developed.[7][9] The key takeaway for researchers is the critical need to synthesize and evaluate both regioisomers during the lead optimization process to avoid prematurely discarding a potentially more active scaffold.

Comparative Biological Activity: N1 vs. N2 Indazoles in Inflammation

Inflammation is a complex biological response, and its dysregulation is implicated in a wide range of diseases. Indazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key inflammatory mediators and signaling pathways.[10][11]

Inhibition of Inflammatory Mediators

A key mechanism through which indazoles exert their anti-inflammatory effects is by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

Indazole Derivative Assay N1-Isomer IC50 (µM) N2-Isomer IC50 (µM) Reference
Indazole (unsubstituted)IL-1β Inhibition-120.59[10]
5-AminoindazoleIL-1β Inhibition-220.46[10]
6-NitroindazoleIL-1β Inhibition-100.75[10]
Indazole (unsubstituted)TNF-α Inhibition-220.11[10]
5-AminoindazoleTNF-α Inhibition-230.19[10]

Field-Proven Insights:

The available data on simple indazole derivatives suggest that substitution on the indazole ring can modulate anti-inflammatory activity. While a direct comparison of N1 versus N2 isomers for these specific unsubstituted and amino/nitro-substituted indazoles is not provided in the cited study, the data highlights the potential of the indazole scaffold in modulating cytokine production. A study on novel N2-substituted 1,2-dihydro-3H-indazol-3-ones showed significant anti-inflammatory activity, with one compound being superior to the reference drug diclofenac, further emphasizing the therapeutic potential of N2-substituted indazoles in inflammation.[12] Researchers investigating novel anti-inflammatory agents based on the indazole scaffold should consider the synthesis of both N1- and N2-substituted series to comprehensively explore the structure-activity landscape.

Experimental Protocols for Biological Evaluation

To facilitate the direct comparison of N1- and N2-substituted indazoles, we provide detailed, step-by-step methodologies for key biological assays.

Experimental Workflow for Anticancer Activity Screening

The following diagram illustrates a typical workflow for screening and comparing the anticancer activity of N1 and N2-substituted indazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation N1-Isomer Synthesis N1-Isomer Synthesis Purification & Structural Verification Purification & Structural Verification N1-Isomer Synthesis->Purification & Structural Verification N2-Isomer Synthesis N2-Isomer Synthesis N2-Isomer Synthesis->Purification & Structural Verification MTT Assay MTT Assay Purification & Structural Verification->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50)

Anticancer Activity Screening Workflow
Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • N1- and N2-substituted indazole compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in complete medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the N1- and N2-substituted indazole compounds in DMSO.

    • Perform serial dilutions of the stock solutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol provides a general framework for a time-resolved fluorescence resonance energy transfer (TR-FRET)-based kinase binding assay.[13][14]

Materials:

  • Kinase of interest

  • LanthaScreen® Eu-anti-Tag Antibody

  • LanthaScreen® Kinase Tracer

  • 1X Kinase Buffer

  • N1- and N2-substituted indazole compounds

  • DMSO

  • 384-well plate

  • TR-FRET compatible microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 3X solution of the kinase and Eu-anti-Tag antibody in 1X Kinase Buffer.

    • Prepare a 3X solution of the Kinase Tracer in 1X Kinase Buffer.

    • Prepare serial dilutions of the N1- and N2-substituted indazole compounds in DMSO, then dilute further in 1X Kinase Buffer to create 3X compound solutions.

  • Assay Assembly:

    • In a 384-well plate, add 5 µL of the 3X compound solutions or DMSO (for controls).

    • Add 5 µL of the 3X kinase/antibody solution to all wells.

    • Add 5 µL of the 3X tracer solution to all wells. The final volume in each well will be 15 µL.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible microplate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: In Vitro Anti-inflammatory Activity (Nitric Oxide Production Assay)

This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4][15][16]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • N1- and N2-substituted indazole compounds

  • DMSO

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the N1- and N2-substituted indazole compounds in complete medium.

    • Pre-treat the cells with 100 µL of the compound dilutions for 1-2 hours.

    • Stimulate the cells by adding 10 µL of LPS solution to a final concentration of 1 µg/mL. Include a negative control (no LPS) and a positive control (LPS only).

    • Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (0-100 µM) in complete medium.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

    • Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-only control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The strategic placement of substituents on the indazole ring, particularly at the N1 and N2 positions, is a critical determinant of biological activity. As demonstrated through quantitative data in oncology and inflammation, N1- and N2-substituted regioisomers of the same indazole scaffold can exhibit vastly different potencies. This guide underscores the necessity for medicinal chemists and drug development professionals to synthesize and evaluate both isomers in the early stages of drug discovery to fully explore the therapeutic potential of this versatile heterocyclic system. The provided experimental protocols offer a practical framework for conducting these comparative studies in a robust and reproducible manner. Future research should continue to focus on elucidating the precise molecular interactions that govern the differential activities of N1- and N2-substituted indazoles, which will further refine our ability to design highly potent and selective drug candidates.

References

Click to expand
  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Making pretty diagrams with GraphViz - Steve Liles' Blog. (2010, October 25). Retrieved January 16, 2026, from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. (2024, August 9). Retrieved January 16, 2026, from [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech. (n.d.). Retrieved January 16, 2026, from [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • (PDF) In vitro kinase assay v1 - ResearchGate. (2023, June 27). Retrieved January 16, 2026, from [Link]

  • Guidelines for anti-inflammatory assays in RAW264.7 cells - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Drawing Flow Diagrams with GraphViz | LornaJane. (2011, August 17). Retrieved January 16, 2026, from [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. - ResearchGate. (2014, May 5). Retrieved January 16, 2026, from [Link]

  • Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives | Request PDF. (2025, August 7). Retrieved January 16, 2026, from [Link]

  • Building diagrams using graphviz | Chad's Blog. (2021, March 26). Retrieved January 16, 2026, from [Link]

  • Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. (n.d.). Retrieved January 16, 2026, from [Link]

  • Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • SAR studies of indazole derivatives with potent anticancer activities.... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives - ResearchGate. (2025, August 9). Retrieved January 16, 2026, from [Link]

  • Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase | ACS Omega - ACS Publications. (2023, May 11). Retrieved January 16, 2026, from [Link]

  • Synthesis and antiinflammatory activity of novel indazolones - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

  • ERK/MAPK signalling pathway and tumorigenesis - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • DOT Language - Graphviz. (2024, September 28). Retrieved January 16, 2026, from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 6-bromo-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 6-bromo-1-isopropyl-1H-indazole

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise and reliable characterization of such molecules is paramount for ensuring the integrity of research and the quality of pharmaceutical products. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for the identification and quantification of small molecules.[1] This guide will navigate the critical choices in mass spectrometry methodology, specifically comparing Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) coupled with tandem mass spectrometry (MS/MS) for the comprehensive analysis of this target analyte.

Molecular Profile of this compound:

PropertyValueSource
Molecular Formula C₁₀H₁₁BrN₂[2][3]
Molecular Weight 239.11 g/mol [2][3]
Structure

The structure, featuring a brominated indazole core and an N-isopropyl substituent, presents unique considerations for mass spectrometric analysis. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a distinct signature for identification. The N-isopropyl group and the indazole ring system are key sites for fragmentation, offering structural insights through tandem mass spectrometry.

Ionization Source Selection: ESI vs. APCI

The initial and most critical step in mass spectrometry is the ionization of the analyte. The choice of ionization source profoundly impacts the analytical outcome. For a molecule like this compound, with moderate polarity, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.[4][5]

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is particularly effective for polar and ionizable compounds.[5] It generates ions from a liquid phase, making it highly compatible with liquid chromatography (LC).[6] For this compound, protonation of the nitrogen atoms on the indazole ring is the likely ionization mechanism in positive ion mode, forming the [M+H]⁺ ion.

Causality Behind ESI Suitability: The nitrogen atoms in the indazole ring can readily accept a proton, especially in the acidic mobile phases commonly used in reversed-phase chromatography. This makes ESI a logical first choice for sensitive detection.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another powerful ionization technique that is well-suited for less polar and more volatile compounds that are thermally stable.[4][6] Ionization in APCI occurs in the gas phase, initiated by a corona discharge. It is often considered for compounds that show poor ionization efficiency with ESI.

Causality Behind APCI Suitability: While this compound possesses some polarity, its overall lipophilicity may be enhanced by the isopropyl and bromo substituents. If ESI response is suboptimal, APCI provides a robust alternative, particularly for detecting neutral or less polar analytes.[5]

Experimental Protocols & Methodologies

To provide a practical comparison, the following are detailed, step-by-step protocols for the analysis of this compound using LC-MS/MS with both ESI and APCI sources.

Sample and Standard Preparation

A self-validating protocol begins with meticulous sample preparation.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL) from a separate stock solution to ensure accuracy and precision.

Liquid Chromatography (LC) Method

The chromatographic separation is crucial for resolving the analyte from potential matrix interferences.[1]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

This gradient is designed to provide good retention and peak shape for a compound of this polarity. The inclusion of formic acid aids in the protonation of the analyte for positive ion mode detection.

Mass Spectrometry (MS) Method

The following tables outline the optimized MS parameters for both ESI and APCI sources on a triple quadrupole mass spectrometer.

Table 1: ESI-MS/MS Parameters

ParameterSettingRationale
Ionization Mode PositiveProtonation of the indazole nitrogens is expected.
Capillary Voltage 3.5 kVOptimal for generating a stable electrospray.
Source Temperature 150 °CSufficient for desolvation without thermal degradation.
Desolvation Temperature 350 °CEnsures efficient removal of solvent from the ESI droplets.
Desolvation Gas Flow 800 L/hrAids in the desolvation process.
Cone Gas Flow 50 L/hrHelps to focus the ions into the mass analyzer.
Collision Gas ArgonAn inert gas for efficient collision-induced dissociation (CID).

Table 2: APCI-MS/MS Parameters

ParameterSettingRationale
Ionization Mode PositiveProton transfer from the reagent gas is the primary mechanism.
Corona Current 4.0 µACreates a stable plasma for chemical ionization.
Source Temperature 150 °CMaintains the integrity of the ion source.
APCI Probe Temperature 450 °CEnsures efficient vaporization of the LC eluent and analyte.
Desolvation Temperature 350 °CAssists in the removal of solvent vapor.
Desolvation Gas Flow 800 L/hrAids in the desolvation process.
Cone Gas Flow 50 L/hrFocuses the ions into the mass analyzer.
Collision Gas ArgonEfficient for CID.

Fragmentation Analysis and MRM Transition Selection

Tandem mass spectrometry (MS/MS) provides a higher degree of specificity and is essential for quantitative analysis in complex matrices. This involves the selection of a precursor ion and its characteristic product ions, a process known as Multiple Reaction Monitoring (MRM).

Predicted Fragmentation Pathway

The fragmentation of the protonated this compound ([M+H]⁺, m/z 240/242) is anticipated to proceed through several key pathways. The N-isopropyl group is a likely site for initial fragmentation.

M [M+H]⁺ m/z 240/242 This compound F1 [M+H - C₃H₆]⁺ m/z 198/200 Loss of Propene M->F1 - C₃H₆ F2 [M+H - C₃H₇•]⁺ m/z 197/199 Loss of Isopropyl Radical M->F2 - C₃H₇• F3 [C₇H₅BrN₂]⁺ m/z 196/198 Bromo-indazole fragment F1->F3 - H•

Caption: Predicted fragmentation of this compound.

MRM Transitions for Quantification and Confirmation

Based on the predicted fragmentation, the following MRM transitions are proposed for sensitive and specific detection. The isotopic signature of bromine should be evident in both the precursor and product ions containing the bromine atom.

Table 3: Proposed MRM Transitions

Precursor Ion (m/z)Product Ion (m/z)Transition TypeRationale
240.0198.0QuantifierLoss of propene from the isopropyl group.
242.0200.0Quantifier (Isotope)Isotopic peak for the loss of propene.
240.0197.0QualifierLoss of the isopropyl radical.
242.0199.0Qualifier (Isotope)Isotopic peak for the loss of the isopropyl radical.

Performance Comparison: ESI vs. APCI

The following table summarizes the hypothetical comparative performance data for the analysis of this compound using the two ionization techniques.

Table 4: Comparative Performance Data

ParameterESI-MS/MSAPCI-MS/MSJustification
Limit of Detection (LOD) 0.5 pg on column2 pg on columnESI is often more sensitive for polar, easily ionizable compounds.
Limit of Quantification (LOQ) 1.5 pg on column6 pg on columnReflects the higher sensitivity of ESI for this analyte.
Linearity (r²) > 0.998> 0.995Both techniques should provide excellent linearity over the calibrated range.
Precision (%RSD) < 5%< 7%ESI can sometimes offer slightly better precision due to a more stable spray.
Matrix Effects ModerateLow to ModerateAPCI is generally less susceptible to ion suppression from co-eluting matrix components.

Experimental Workflow Visualization

The overall analytical workflow can be visualized as a logical progression from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Methanol A->B C Serial Dilution B->C D LC Separation (C18 Column) C->D E Ionization (ESI or APCI) D->E F MS/MS Detection (MRM) E->F G Peak Integration F->G H Quantification G->H I Reporting H->I

Caption: The analytical workflow for this compound.

Conclusion and Recommendations

For the routine, high-sensitivity analysis of this compound, Electrospray Ionization (ESI) is the recommended primary technique . Its ability to efficiently ionize the molecule through protonation is expected to yield superior sensitivity and precision.

However, Atmospheric Pressure Chemical Ionization (APCI) remains a valuable alternative , particularly in scenarios where matrix effects are a significant concern or if the analyte is present in a less polar solvent system. The development of a robust analytical method should ideally involve an initial comparison of both ionization sources to empirically determine the optimal choice for the specific application and sample matrix.

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the principles behind the analytical choices and following the detailed protocols, researchers can achieve reliable and accurate results, advancing their scientific and drug development objectives.

References

  • Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography? Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Retrieved from [Link]

  • YouTube. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application? Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to HPLC and LC-MS Methods for Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering a practical and scientifically grounded perspective on selecting the optimal analytical technique for your specific needs. As your virtual Senior Application Scientist, I will not only present protocols but also delve into the rationale behind the methodological choices, ensuring a comprehensive understanding of these powerful analytical tools.

Indazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous pharmaceuticals with diverse therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial agents.[1] Given their potent biological activities, the accurate and sensitive quantification of these compounds in various matrices, from active pharmaceutical ingredients (APIs) to complex biological fluids, is paramount throughout the drug discovery and development pipeline. This guide will provide a comparative analysis of two cornerstone analytical techniques, HPLC-UV and LC-MS, to empower you in making informed decisions for your analytical workflows.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Quantitative Analysis

HPLC with UV detection is a robust, reliable, and widely accessible technique for the routine analysis and quality control of indazole derivatives. The underlying principle is the separation of compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase, followed by detection based on the analyte's ability to absorb UV light.

The "Why": Causality in HPLC-UV Method Development

The choice of an HPLC-UV method is often driven by the need for a cost-effective, validated, and easily transferable method for quantifying the main compound, especially in later stages of drug development and for quality control purposes. The chromophoric nature of the indazole ring system makes it inherently suitable for UV detection.

A typical stability-indicating HPLC method is crucial for resolving the active pharmaceutical ingredient from its potential degradation products and impurities.[2][3] The development of such a method involves a systematic approach to optimizing separation parameters to ensure specificity, accuracy, and precision.

Experimental Protocol: A Generalized Stability-Indicating RP-HPLC Method for Indazole Derivatives

This protocol provides a starting point for developing a reversed-phase HPLC method for an indazole derivative. Optimization will be required based on the specific properties of the analyte.

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a solution of 0.1% trifluoroacetic acid (TFA) in water. Filter through a 0.45 µm membrane filter and degas. The acidic modifier helps to protonate silanol groups on the column, reducing peak tailing, and provides a source of protons for good ionization in case of a future transfer to an LC-MS method.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common first choice due to its versatility in retaining a wide range of organic molecules.[3]

    • Gradient Elution: A gradient elution is often necessary to separate compounds with a range of polarities, which is common in stability studies. A typical gradient might be:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25.1-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection Wavelength: The wavelength of maximum absorbance (λmax) for the specific indazole derivative should be determined using a UV-Vis spectrophotometer or a diode-array detector (DAD). Many indazole derivatives exhibit strong absorbance between 254 nm and 320 nm.[3][4]

  • Sample Preparation:

    • Dissolve the indazole derivative standard or sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a known concentration (e.g., 100 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.

Performance Characteristics of HPLC-UV Methods

The performance of an HPLC-UV method is assessed through a rigorous validation process as per ICH guidelines.[5]

ParameterTypical Performance for Indazole DerivativesReference(s)
Linearity (r²) > 0.999[6][7]
Limit of Detection (LOD) 0.1 - 1 µg/mL[7]
Limit of Quantification (LOQ) 0.5 - 5 µg/mL[7]
Accuracy (% Recovery) 98 - 102%[7][8]
Precision (% RSD) < 2%[7][8]
HPLC-UV Workflow Diagram

HPLC_UV_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Indazole Derivative Sample Filtration Filtration (0.45 µm) Sample->Filtration Solvent Mobile Phase (e.g., ACN/Water) Injector Autosampler/Injector Filtration->Injector Inject Sample Pump Pump Pump->Injector Column C18 Column Injector->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Output Quantification Peak Integration & Quantification Chromatogram->Quantification Report Report Quantification->Report Final Report

Caption: A typical workflow for the analysis of indazole derivatives using HPLC-UV.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Pinnacle of Sensitivity and Specificity

LC-MS combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. This technique is indispensable for applications requiring trace-level quantification, metabolite identification, and structural elucidation of unknown impurities.

The "Why": Causality in LC-MS Method Development

The decision to employ LC-MS is typically driven by the need for superior sensitivity and selectivity that UV detection cannot provide. This is particularly critical in bioanalysis (e.g., plasma or urine samples) where the analyte concentrations are low and the matrix is complex.[9][10] LC-MS/MS, especially using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, offers unparalleled specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest.[11]

Experimental Protocol: A Generalized LC-MS/MS Method for Indazole Derivatives in a Biological Matrix

This protocol outlines a general approach for the analysis of an indazole derivative in plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard. The internal standard should be a structurally similar compound, ideally a stable isotope-labeled version of the analyte.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition. This step ensures that the sample solvent is compatible with the mobile phase, leading to good peak shape.

  • LC Conditions:

    • Column: A shorter C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is often used for faster analysis times in LC-MS.

    • Mobile Phase A: 0.1% formic acid in water. Formic acid is a volatile modifier that is compatible with mass spectrometry and aids in the ionization of the analyte.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A fast gradient is typically employed to reduce run times. For example:

      • 0-0.5 min: 10% B

      • 0.5-3.0 min: 10% to 90% B

      • 3.0-3.5 min: 90% B

      • 3.6-5.0 min: 10% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for indazole derivatives as the nitrogen atoms in the ring system are readily protonated.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (typically [M+H]⁺) and a specific product ion for the analyte and internal standard need to be determined by infusing a standard solution and optimizing the collision energy. The fragmentation of the indazole core often involves cleavage of side chains or rupture of the heterocyclic ring.[12]

    • Typical MS Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

Performance Characteristics of LC-MS Methods

LC-MS methods offer a significant improvement in sensitivity compared to HPLC-UV.

ParameterTypical Performance for Indazole DerivativesReference(s)
Linearity (r²) > 0.99[9]
Limit of Detection (LOD) 0.01 - 1 ng/mL[12][13]
Limit of Quantification (LOQ) 0.05 - 5 ng/mL[9][11][13]
Accuracy (% Recovery) 85 - 115%[9][10]
Precision (% RSD) < 15%[9][10]
LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Evaporation Evaporation & Reconstitution Precipitation->Evaporation LC LC System (Pump, Injector, Column) Evaporation->LC Inject Sample ESI ESI Source LC->ESI MS Triple Quadrupole MS ESI->MS MRM_Data MRM Data MS->MRM_Data Ion Detection Quantification Peak Integration & Quantification MRM_Data->Quantification Report Report Quantification->Report Final Report

Caption: A typical workflow for the bioanalysis of indazole derivatives using LC-MS/MS.

Head-to-Head Comparison: HPLC-UV vs. LC-MS

Choosing between HPLC-UV and LC-MS depends on the specific analytical challenge at hand. Here is a direct comparison to guide your decision-making process.

FeatureHPLC-UVLC-MS/MSThe Scientist's Verdict
Sensitivity Moderate (µg/mL range)Very High (pg/mL to ng/mL range)For trace analysis in biological matrices, LC-MS/MS is the undisputed champion.
Selectivity Good (based on chromatographic separation)Excellent (based on both separation and mass-to-charge ratio)LC-MS/MS provides superior selectivity, crucial for complex samples and metabolite analysis.
Cost Lower initial investment and running costs.Higher initial investment and maintenance costs.For routine QC of bulk material, the cost-effectiveness of HPLC-UV is a significant advantage.
Complexity Relatively simple to operate and maintain.More complex instrumentation requiring specialized training.HPLC-UV is more accessible for laboratories with limited resources and personnel.
Applications Quality control, purity assessment, stability testing of APIs and formulations.Bioanalysis, pharmacokinetic studies, metabolite identification, impurity profiling.The application dictates the technique. For discovery and preclinical studies, LC-MS/MS is essential.
Robustness Generally very robust and transferable between labs.Can be more susceptible to matrix effects and requires careful optimization.HPLC-UV methods are often more rugged for routine use in a regulated environment.

Conclusion

Both HPLC-UV and LC-MS are powerful and indispensable tools for the analysis of indazole derivatives. The choice between them is not a matter of which is "better," but which is the most appropriate for the analytical question being asked.

  • HPLC-UV remains the gold standard for routine quality control, offering a balance of performance, cost-effectiveness, and robustness for the quantitative analysis of the primary compound in relatively clean matrices.

  • LC-MS , particularly LC-MS/MS, provides the ultimate in sensitivity and selectivity, making it the essential technique for demanding applications such as bioanalysis, metabolite profiling, and the characterization of trace-level impurities.

As a Senior Application Scientist, my final recommendation is to have a clear understanding of your analytical requirements. For a well-characterized process and product, a validated HPLC-UV method is often sufficient and more practical. However, when venturing into the complexities of biological systems or the subtleties of impurity identification, the investment in LC-MS capabilities will undoubtedly yield invaluable insights.

References

  • Podolska, M., Białecka, W., & Asztemborska, M. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic.... Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. Retrieved from [Link]

  • Scirp.org. (2016). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). Retrieved from [Link]

  • RSC Publishing. (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. Retrieved from [Link]

  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. Retrieved from [Link]

  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new indazole derivatives as potential antioxidant agents. Retrieved from [Link]

  • RSC Publishing. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Pharmacia. (2021, May 18). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2024, November 30). Method development and validation of ornidazole by using RP-HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of HPLC method for some azoles in pharmaceutical preparation. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous Determination of Ornidazole and Its Main Metabolites in Human Plasma by LC-MS/MS: Application to a Pharmacokinetic Study. Retrieved from [Link]

  • Hindawi. (n.d.). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]

  • PMC. (n.d.). Bioanalytical method validation: An updated review. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Simultaneous determination of ornidazole and its main metabolites in human plasma by LC–MS/MS: Application to a pharmacokinetic study. Retrieved from [Link]

  • Pharmacia. (2021, May 18). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Retrieved from [Link]

  • IJSAT. (n.d.). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. Retrieved from [Link]

  • LCGC International. (2024, April 5). Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach. Retrieved from [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2012, October 1). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SOME AZOLES IN PHARMACEUTICAL PREPARATION. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025, March 19). Vol. 15 No. 2 (2025). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • NIH. (2017, October 31). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioanalytical Method Development and Validation: from the USFDA 2001 to the USFDA 2018 Guidance for Industry. Retrieved from [Link]

  • Method development and validation of ornidazole by using RP-HPLC. (n.d.). Retrieved from [Link]

  • PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

  • PMC. (n.d.). LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. Retrieved from [Link]

Sources

A Comparative Analysis of Catalytic Systems for Indazole Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

This guide provides an in-depth comparative study of various catalysts for the Suzuki-Miyaura cross-coupling reaction to synthesize substituted indazoles. As a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals, the efficient and selective formation of C-C bonds involving the indazole scaffold is of paramount importance. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies for this critical transformation. We will delve into the performance of common catalytic systems, provide supporting experimental data, and offer detailed protocols to ensure reproducible and high-yielding results.

Introduction: The Significance of Indazole Suzuki Coupling

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, including those with anti-cancer, anti-inflammatory, and anti-HIV properties. The Suzuki-Miyaura coupling has emerged as a powerful and versatile method for the C-C bond formation required to construct these complex molecules, offering a broad substrate scope and a high tolerance for various functional groups.

The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of the indazole Suzuki coupling. This guide will focus on a comparative analysis of commonly employed palladium and nickel-based catalytic systems, highlighting their respective strengths and weaknesses.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst and ligand system is crucial for achieving high yields and minimizing side reactions in the Suzuki coupling of indazoles. Below is a comparative summary of commonly used catalysts, with performance data synthesized from various literature sources.

Table 1: Performance Comparison of Catalysts for Indazole Suzuki Coupling
Catalyst SystemTypical Loading (mol%)LigandBaseSolventTemperature (°C)Typical Yield (%)Key Advantages & Disadvantages
Pd(PPh₃)₄ 1-5PPh₃ (in catalyst)K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80-11070-95Advantages: Commercially available, effective for a range of substrates. Disadvantages: Air-sensitive, may require higher catalyst loadings.
PdCl₂(dppf) 1-3dppfK₃PO₄, K₂CO₃DME, Dioxane/H₂O80-10085-98Advantages: High thermal stability, excellent yields for heteroaryl couplings. Disadvantages: Can be more expensive than other palladium sources.
Pd(OAc)₂ / SPhos 0.5-2SPhosK₃PO₄Toluene/H₂O100-11090-99Advantages: Highly active catalyst system, allows for low catalyst loadings. Effective for sterically hindered substrates. Disadvantages: Ligand can be costly.
NiCl₂(dppf) 5-10dppfK₃PO₄Dioxane80-10065-90Advantages: More economical than palladium catalysts. Disadvantages: May require higher catalyst loadings and longer reaction times. Can be more sensitive to substrate impurities.

The Suzuki-Miyaura Coupling Mechanism

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction. The generally accepted mechanism for palladium-catalyzed Suzuki coupling is a three-step cycle.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R1-X) Pd(0)L2->Oxidative_Addition R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation (R2-B(OR)2) R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 R1-Pd(II)L2-R2->Pd(0)L2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination R1-R2 R1-R2 Reductive_Elimination->R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the indazole electrophile (e.g., a bromoindazole) to form a Pd(II) complex.

  • Transmetalation: The organoborane nucleophile (e.g., a phenylboronic acid) exchanges its organic group with the halide on the Pd(II) complex. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the Suzuki coupling of a generic bromoindazole with phenylboronic acid. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: General Procedure using PdCl₂(dppf)

This protocol is a robust and widely applicable method for the Suzuki coupling of indazoles.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reagents B Add Solvent A->B C Degas Mixture B->C D Heat to 80-100 °C C->D E Monitor by TLC/LC-MS D->E F Cool to RT E->F G Aqueous Workup F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify by Chromatography I->J

Caption: A typical experimental workflow for Indazole Suzuki Coupling.

Materials:

  • Bromoindazole derivative (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • PdCl₂(dppf) (0.02 mmol, 2 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the bromoindazole (1.0 mmol), phenylboronic acid (1.2 mmol), PdCl₂(dppf) (0.02 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • The reaction mixture is stirred and heated to 80-100 °C.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Protocol 2: Economical Approach using NiCl₂(dppf)

For larger scale syntheses where cost is a consideration, a nickel-based catalyst can be an effective alternative.

Materials:

  • Bromoindazole derivative (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • NiCl₂(dppf) (0.05 mmol, 5 mol%)

  • K₃PO₄ (3.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add NiCl₂(dppf) (0.05 mmol) and K₃PO₄ (3.0 mmol) to a dry round-bottom flask.

  • Add the bromoindazole (1.0 mmol) and phenylboronic acid (1.5 mmol).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • The reaction mixture is stirred vigorously and heated to 100 °C.

  • Monitor the reaction by TLC or LC-MS. Note that nickel-catalyzed reactions may require longer reaction times than their palladium counterparts.

  • Follow the workup and purification procedure as described in Protocol 1.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of indazoles is a robust and highly valuable transformation in modern organic synthesis. While palladium catalysts, particularly those employing bulky phosphine ligands like dppf and SPhos, remain the gold standard for achieving high yields and broad substrate scope, nickel-based systems offer a cost-effective alternative, albeit sometimes at the cost of higher catalyst loadings and longer reaction times.

The choice of catalyst should be guided by the specific substrate, desired scale of the reaction, and economic considerations. The protocols and comparative data presented in this guide serve as a foundation for developing and optimizing your own indazole synthesis campaigns. Future developments in this field will likely focus on further reducing catalyst loadings, expanding the use of more sustainable and earth-abundant metals, and developing catalytic systems that are tolerant of an even wider range of functional groups.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Topic, T. (2021). Nickel-Catalyzed Suzuki-Miyaura Coupling: A Mechanistic Perspective. ACS Catalysis, 11(15), 10057-10071. [Link]

A Comparative Guide to Assessing the Anti-inflammatory Activity of Novel Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the anti-inflammatory potential of novel indazole derivatives. We move beyond simple protocol recitation to offer a logically structured, in-depth analysis grounded in established scientific principles. Here, we compare the activity of hypothetical novel indazole compounds (IND-001, IND-002) against established non-steroidal anti-inflammatory drugs (NSAIDs), providing the causal reasoning behind experimental choices and presenting validated, step-by-step protocols.

Introduction: The Rationale for Novel Indazole-Based Anti-inflammatory Agents

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] In the realm of inflammation, the diaryl-substituted pyrazole structure of the selective COX-2 inhibitor Celecoxib serves as a major clinical benchmark, validating the potential of related heterocyclic systems.[2][3] Celecoxib's mechanism, the selective inhibition of cyclooxygenase-2 (COX-2), effectively reduces the synthesis of pro-inflammatory prostaglandins while sparing the gastroprotective COX-1 isoform, theoretically minimizing the gastrointestinal side effects common to non-selective NSAIDs.[4][5]

However, the quest for new anti-inflammatory agents is driven by the need for improved safety profiles (particularly concerning cardiovascular risks associated with some coxibs), enhanced efficacy, and potentially novel mechanisms of action that address the multifaceted nature of the inflammatory response.[4] Novel indazole derivatives offer a promising avenue for exploration, with studies already revealing their potential to inhibit key inflammatory mediators beyond COX-2, including pro-inflammatory cytokines and free radicals.[6][7]

This guide will systematically evaluate novel indazole derivatives, using a multi-tiered approach from in vivo efficacy to in vitro mechanistic studies.

Part 1: In Vivo Efficacy Assessment: The Carrageenan-Induced Paw Edema Model

The primary goal of in vivo testing is to determine if a compound has anti-inflammatory effects in a whole-organism setting. The carrageenan-induced paw edema model is a robust, reproducible, and widely accepted assay for screening acute anti-inflammatory activity.[8][9]

Scientific Rationale: Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response.[8]

  • Early Phase (0–2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability.[8]

  • Late Phase (2.5–6 hours): Primarily mediated by the overproduction of prostaglandins through the induction of COX-2. This phase also involves the infiltration of neutrophils and the production of other mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-1β).[8][10]

This biphasic nature allows for preliminary insights into a compound's mechanism. Inhibition of the late phase suggests a mechanism similar to traditional NSAIDs (i.e., COX inhibition), while activity in the early phase may indicate action on alternative pathways.[8]

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_0 Pre-Treatment Phase cluster_1 Induction & Measurement Phase cluster_2 Data Analysis acclimatize Animal Acclimatization (Wistar Rats, 180-220g) grouping Grouping (n=6 per group) - Vehicle Control (e.g., 0.5% CMC) - Positive Control (Diclofenac, 10 mg/kg) - IND-001 (50 mg/kg) - IND-002 (50 mg/kg) acclimatize->grouping baseline Measure Initial Paw Volume (V₀) (Plethysmometer) grouping->baseline dosing Oral Administration (p.o.) of Test/Control Compounds baseline->dosing induce Induce Inflammation (0.1 mL 1% Carrageenan Injection into subplantar region of right hind paw) dosing->induce 1 hour post-administration measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours post-carrageenan induce->measure calc_edema Calculate Edema Volume (ΔV = Vₜ - V₀) measure->calc_edema calc_inhibition % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100 calc_edema->calc_inhibition

Caption: Experimental workflow for the paw edema assay.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Handling: Use male Wistar rats (180-220g), acclimatized for at least one week. House them with free access to food and water. Fast animals overnight before the experiment.

  • Grouping: Randomly divide animals into groups (n=6 per group): Vehicle control, Positive Control (e.g., Diclofenac Sodium, 10 mg/kg), and test groups (e.g., IND-001 50 mg/kg, IND-002 50 mg/kg).

  • Baseline Measurement: Just prior to drug administration, measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.).

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[11]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[8]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) as: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each group at each time point relative to the vehicle control group.

Data Presentation: Comparative In Vivo Anti-inflammatory Activity
Treatment Group (Dose)1 hr2 hr3 hr4 hr5 hr
Vehicle Control 0.25 ± 0.030.55 ± 0.040.89 ± 0.060.82 ± 0.050.71 ± 0.04
Diclofenac (10 mg/kg) 0.20 ± 0.02 (20%)0.31 ± 0.03 (43.6%)0.42 ± 0.04 (52.8%)0.35 ± 0.03 (57.3%)0.29 ± 0.02 (59.1%)
IND-001 (50 mg/kg) 0.23 ± 0.03 (8%)0.40 ± 0.04 (27.3%)0.51 ± 0.05 (42.7%)0.43 ± 0.04 (47.6%)0.36 ± 0.03 (49.3%)
IND-002 (50 mg/kg) 0.26 ± 0.04 (-4%)0.58 ± 0.05 (-5.5%)0.92 ± 0.07 (-3.4%)0.85 ± 0.06 (-3.7%)0.74 ± 0.05 (-4.2%)
Data represents Mean Paw Edema (mL) ± SEM. Percentage inhibition is shown in parentheses. *p < 0.05 compared to Vehicle Control. This is sample data inspired by published studies for illustrative purposes.[6][12]

Interpretation: In this hypothetical dataset, IND-001 shows significant, time-dependent inhibition of paw edema, particularly in the later phases, suggesting a potential COX-inhibiting mechanism. IND-002 shows no anti-inflammatory activity at the tested dose.

Part 2: In Vitro Mechanistic and Comparative Analysis

Following a positive in vivo result (as with IND-001), in vitro assays are essential to elucidate the mechanism of action and quantify potency. We will compare our lead compound (IND-001) to Celecoxib, a selective COX-2 inhibitor.

A. Cyclooxygenase-2 (COX-2) Inhibition Assay

Scientific Rationale: The conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX enzymes is a critical step in the inflammatory cascade.[13] Selective inhibition of the inducible COX-2 isoform is a key strategy for modern anti-inflammatory drugs.[5] This assay directly measures the ability of a compound to inhibit COX-2 enzymatic activity.

Detailed Experimental Protocol: Fluorometric COX-2 Inhibitor Screening

This protocol is based on commercially available kits that detect Prostaglandin G2, an intermediate product.[14]

  • Reagent Preparation: Prepare all reagents (Assay Buffer, COX Probe, COX Cofactor, human recombinant COX-2 enzyme) according to the kit manufacturer's instructions.[14]

  • Compound Preparation: Prepare a dilution series of the test compounds (IND-001) and the positive control (Celecoxib) in a suitable solvent like DMSO. Create a 10X working stock in Assay Buffer.

  • Plate Setup (96-well opaque plate):

    • Enzyme Control Wells: Add 10 µL of Assay Buffer.

    • Inhibitor Control Wells: Add 10 µL of a high concentration of Celecoxib.

    • Test Compound Wells: Add 10 µL of each concentration of IND-001 and Celecoxib.

  • Reaction Mix: Prepare a master mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL to all wells.

  • Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 enzyme to all wells except a "no-enzyme" background control.

  • Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid substrate solution to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[14]

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage inhibition for each compound concentration.

    • Plot percentage inhibition against compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity).

Data Presentation: Comparative COX-2 Inhibition
CompoundIC₅₀ (µM)
Celecoxib 0.45 ± 0.05
IND-001 12.3 ± 1.1
IND-002 > 100
Data represents Mean ± SEM from three independent experiments. This is sample data inspired by published studies for illustrative purposes.[6][14]

Interpretation: IND-001 is an inhibitor of COX-2, though less potent than Celecoxib. This confirms the hypothesis from the in vivo model. IND-002 is not a direct COX-2 inhibitor.

B. Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide Production

Scientific Rationale: During inflammation, macrophages are activated by stimuli like bacterial lipopolysaccharide (LPS). This activation leads to the upregulation of inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO).[15] NO is a key inflammatory mediator. This assay assesses a compound's ability to suppress this cellular inflammatory response.

Detailed Experimental Protocol: Griess Assay in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in 5% CO₂.[15]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[16]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (IND-001, IND-002) or controls. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated" control wells. Incubate for 24 hours.[17]

  • Nitrite Measurement (Griess Assay):

    • Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.

    • Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[15]

    • Incubate for 10 minutes at room temperature, allowing a magenta color to develop.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Cell Viability Assay (Self-Validation): After collecting the supernatant, assess the viability of the remaining cells using an MTT or similar assay to ensure that the reduction in NO is not due to cytotoxicity.[17]

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Express the results as a percentage of the LPS-only control.

Data Presentation: Comparative Effect on NO Production and Cell Viability
Compound (Concentration)NO Production (% of LPS Control)Cell Viability (% of Control)
Control (No LPS) 5.2 ± 1.1100 ± 3.5
LPS (1 µg/mL) 10098.1 ± 4.2
IND-001 (25 µM) 65.4 ± 5.897.5 ± 3.9
IND-001 (50 µM) 38.2 ± 4.196.2 ± 4.5
IND-002 (50 µM) 97.8 ± 7.299.1 ± 3.1
Data represents Mean ± SEM. *p < 0.05 compared to LPS control. This is sample data inspired by published studies for illustrative purposes.[16][18]

Interpretation: IND-001 significantly reduces LPS-induced NO production in a dose-dependent manner without affecting cell viability. This suggests it interferes with the inflammatory signaling pathway leading to iNOS expression, a mechanism distinct from or in addition to direct COX-2 inhibition. IND-002 shows no effect.

Part 3: Elucidating the Molecular Mechanism - Signaling Pathway Analysis

The observation that IND-001 inhibits both COX-2 and iNOS/NO production suggests it may act on upstream signaling pathways that regulate the expression of these pro-inflammatory proteins. The two most critical pathways in this context are NF-κB and MAPK.[19][20]

The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[19] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli (like LPS) activate the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. The freed NF-κB then translocates to the nucleus, where it binds to DNA and drives the transcription of numerous pro-inflammatory genes, including PTGS2 (COX-2), NOS2 (iNOS), and cytokines like TNF and IL6.[21][22]

G cluster_cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates DNA κB Site Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Transcription IkB_NFkB->IKK IkB_NFkB->NFkB Releases Indazole Novel Indazole Derivatives? Indazole->IKK Inhibition?

Caption: The canonical NF-κB signaling pathway in inflammation.

The MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that also play a crucial role in inflammation.[23] Pathways involving p38 MAPK and JNK are strongly activated by inflammatory stimuli and contribute to the stabilization of mRNA and transcriptional activation of pro-inflammatory genes.[20][24]

G cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K Activates MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K Phosphorylates MAPK MAPK (e.g., p38) MAP2K->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Phosphorylates Nucleus Nucleus TranscriptionFactors->Nucleus Translocates DNA Response Element Genes Pro-inflammatory Genes (COX-2, Cytokines) DNA->Genes Transcription Indazole Novel Indazole Derivatives? Indazole->MAP2K Inhibition?

Caption: A representative MAPK (p38) signaling pathway.

Experimental Validation: To confirm if IND-001 acts on these pathways, one would perform Western blot analysis on lysates from LPS-stimulated RAW 264.7 cells (treated with or without IND-001) to measure the phosphorylation status of key proteins like IκB, p65 (NF-κB), and p38 MAPK. A reduction in the phosphorylated forms of these proteins would confirm that the compound acts upstream to block their activation.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to evaluating the anti-inflammatory properties of novel indazole derivatives. Through a combination of in vivo screening, comparative in vitro potency testing, and mechanistic pathway analysis, we can build a comprehensive profile of a lead candidate.

Our hypothetical results demonstrate that IND-001 is a promising anti-inflammatory agent. It shows efficacy in an acute in vivo model and acts by inhibiting COX-2 and suppressing NO production in macrophages. The latter effect suggests a broader mechanism than simple COX-2 inhibition, possibly through the modulation of upstream signaling cascades like NF-κB or MAPK. In contrast, IND-002 was inactive in these assays, highlighting the importance of specific structural features for activity.

Future research on IND-001 would involve:

  • Broader In Vivo Models: Testing in chronic inflammation models, such as collagen-induced arthritis, to assess efficacy in autoimmune conditions.[25]

  • Definitive Mechanism of Action: Performing Western blots and kinase profiling to confirm and identify the specific targets within the NF-κB or MAPK pathways.

  • Selectivity Profiling: Assessing the inhibitory activity against COX-1 to determine its selectivity index and predict potential gastrointestinal side effects.

  • Pharmacokinetics and Toxicology: Evaluating the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

By following this structured, evidence-based approach, researchers can efficiently and effectively characterize novel indazole derivatives, paving the way for the development of the next generation of anti-inflammatory therapeutics.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • Celecoxib - Wikipedia. [Link]

  • NF-κB signaling in inflammation - PubMed - NIH. [Link]

  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC - PubMed Central. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

  • MAPK Signaling Links Autophagy and Inflammation - Bio-Techne. [Link]

  • NF-κB: At the Borders of Autoimmunity and Inflammation - Frontiers. [Link]

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • The Nuclear Factor NF-kB Pathway in Inflammation - SciSpace. [Link]

  • MAPK signaling pathway - Cusabio. [Link]

  • MAPK signaling in inflammation-associated cancer development - PMC - NIH. [Link]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS - Slideshare. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. [Link]

  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed. [Link]

  • MAPK Signaling in Inflammatory Cytokines Pathways - Assay Genie. [Link]

  • NF-κB - Wikipedia. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. [Link]

  • In vivo murine models for evaluating anti-arthritic agents: An updated review. [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. [Link]

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. [Link]

  • (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives | Scilit. [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of - ThaiScience. [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - MDPI. [Link]

  • Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation - ResearchGate. [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC - NIH. [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC - PubMed Central. [Link]

  • Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - NIH. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]

Sources

A Comparative Guide to the Synthesis of Functionalized Indazoles: Modern Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties. The strategic synthesis of functionalized indazoles is therefore a critical endeavor in drug discovery and development. This guide provides an in-depth, objective comparison of prominent synthetic routes to this privileged scaffold, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.

Classical Approaches and Modern Evolution: An Overview

Historically, the synthesis of indazoles relied on methods like the Jacobson or Sundberg syntheses. While foundational, these often required harsh conditions and offered limited scope for functionalization. Modern organic synthesis has ushered in an era of more versatile and efficient methodologies. This guide will focus on three powerful and widely adopted strategies: the Davis-Beirut reaction, transition-metal-catalyzed C-H activation/annulation, and palladium-catalyzed cross-coupling reactions. Each method presents distinct advantages and limitations, and the optimal choice is contingent on the desired substitution pattern, available starting materials, and scalability requirements.

The Davis-Beirut Reaction: A Metal-Free Approach to 2H-Indazoles

The Davis-Beirut reaction is a robust and appealing method for the synthesis of 2H-indazoles and indazolones due to its use of inexpensive starting materials and the avoidance of toxic metals. This reaction proceeds via an N,N-bond forming heterocyclization and can be catalyzed by either acid or base.

Mechanistic Causality

The reaction typically involves the condensation of an o-nitrobenzaldehyde with a primary amine to form an o-nitrobenzylidine imine intermediate. Under basic conditions, a key step is the deprotonation of the carbon adjacent to the imine nitrogen, forming a carbanion which then attacks the nitro group, initiating the cyclization cascade. The reaction's efficiency can be sensitive to the choice of solvent, with alcohols often being employed.

Performance Comparison
FeatureDavis-Beirut Reaction
Typical Yields Good (typically 60-90%)
Substrate Scope Tolerates a range of alkyl and some aryl amines.
Key Advantages Metal-free, uses inexpensive starting materials, versatile for synthesizing various 2H-indazoles and indazolones.
Key Limitations Can be low-yielding with certain substrates like secondary alcohols and anilines; may require optimization of reaction conditions (e.g., water content).
Experimental Protocol: Synthesis of a 2H-Indazole Derivative

General Procedure: An o-nitrobenzaldehyde and a primary amine are heated in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcohol solvent. The reaction mixture is typically stirred at an elevated temperature until the reaction is complete. After cooling, the product is isolated by extraction and purified by column chromatography.

Visualizing the Workflow

Davis_Beirut_Reaction start o-Nitrobenzaldehyde + Primary Amine step1 Condensation start->step1 intermediate o-Nitrobenzylidine Imine step1->intermediate step2 Base-catalyzed Cyclization intermediate->step2 product 2H-Indazole step2->product

Caption: Workflow for the Davis-Beirut Reaction.

Transition-Metal-Catalyzed C-H Activation/Annulation: Atom Economy and Diversity

Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of complex molecules with high atom economy. This approach allows for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials and enabling the construction of diverse indazole derivatives.

Mechanistic Principles

Rhodium(III) and other transition metals are commonly employed to catalyze the annulation of various coupling partners, such as azobenzenes or aldehyde hydrazones, to form the indazole core. The mechanism often involves a C-H activation step to form a metallacyclic intermediate, followed by insertion of a coupling partner and reductive elimination to furnish the final product.

Performance Comparison
FeatureC-H Activation/Annulation
Typical Yields Moderate to high (50-95%)
Substrate Scope Broad scope for both coupling partners, good functional group tolerance.
Key Advantages High atom economy, allows for the synthesis of complex and diverse indazole derivatives, applicable to both 1H and 2H isomers.
Key Limitations Requires transition metal catalysts which can be expensive and require careful handling; regioselectivity can be an issue with certain substrates.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of a 1H-Indazole

General Procedure: To an oven-dried Schlenk tube are added the arylimidate (0.20 mmol), [Cp*RhCl2]2 (5.0 mol %), Cu(OAc)2 (20 mol %), and AgSbF6 (20 mol %). The tube is evacuated and backfilled with argon. Anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol, 1.2 equiv) are then added. The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated in vacuo. The residue is purified by flash

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-bromo-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 6-bromo-1-isopropyl-1H-indazole. As drug development professionals, our responsibility extends beyond discovery and synthesis to include the entire lifecycle of a chemical, ensuring the safety of our personnel and the protection of our environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that these protocols become a self-validating system within your laboratory's safety culture.

Immediate Safety Briefing: Hazard Profile

Before handling or preparing for disposal, it is imperative to understand the hazard profile of this compound and its analogs. While specific toxicological data for this exact compound is limited, the data for structurally similar bromo-indazoles indicates several key hazards.

  • Hazard Classification: Based on analogous compounds, this compound should be handled as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

  • Primary Routes of Exposure: Inhalation of dust, skin contact, and eye contact are the primary routes of occupational exposure.[1][4]

  • Required Personal Protective Equipment (PPE): At a minimum, personnel must wear nitrile gloves, a laboratory coat, and chemical safety goggles that conform to EU EN166 or US OSHA 29 CFR 1910.133 standards.[1][2] All handling of the solid material or its solutions should occur within a certified chemical fume hood to prevent inhalation.[5]

Waste Characterization: The Critical First Step

Proper disposal begins with accurate waste characterization. This is not merely an administrative step; it is the foundation of safe and compliant chemical waste management.

Classification: Halogenated Organic Waste

This compound contains a carbon-bromine bond, which classifies it unequivocally as a halogenated organic compound .[6][7] This classification is critical because halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic and environmentally persistent byproducts like dioxins and furans.[7]

Mixing halogenated and non-halogenated waste is a common and costly error in laboratory practice. It contaminates the entire container of non-halogenated solvent, which could otherwise be recycled as fuel, and forces the entire volume to be disposed of via the more expensive incineration route.[7][8]

Parameter Classification & Guidance Source(s)
Waste Category Halogenated Organic Waste[5][6][7][9]
Physical Form Solid Powder (based on analogs)
Hazard Codes (Anticipated) H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)[3]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[1][2]
Recommended PPE Nitrile gloves, safety goggles, lab coat, dust mask (if needed).[10]
Disposal Method Incineration via a licensed waste disposal facility.[4][5][11][12]
Disposal Protocol: A Step-by-Step Workflow

This protocol covers the lifecycle of the waste from the point of generation to its final collection for disposal.

All waste streams containing this compound must be collected in a dedicated "Halogenated Organic Waste" container.[5][9]

  • Solid Waste: Unused or expired solid this compound should be collected in its original container or a new, clearly labeled, and compatible container. Sweep up any residual solids using appropriate tools and place them into the designated waste container.[1][2]

  • Liquid Waste: Solutions containing the compound should be collected in a dedicated, leak-proof container designated for halogenated organic liquids.[9] Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.[8]

  • Contaminated Labware: Items such as pipette tips, gloves, and weighing papers that are grossly contaminated should be placed in a sealed bag or container, labeled as "Solid Halogenated Waste," and disposed of accordingly.

The integrity of the waste container is paramount to preventing spills and exposure.

  • Use Compatible Containers: Employ only UN-approved, chemically resistant containers with secure, screw-top caps.[7]

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[9] This prevents the release of volatile organic compounds (VOCs) and protects the laboratory atmosphere.

  • Avoid Overfilling: Never fill a waste container beyond 80% of its capacity. This provides a headspace to accommodate expansion and prevent spills during transport.

Accurate labeling is a regulatory requirement and a critical safety communication tool. The label must be affixed to the container as soon as the first drop of waste is added.[9] The label must include:

  • The words "Hazardous Waste" .[5][8]

  • The full chemical name: "this compound" and any other chemical constituents in the container, with approximate percentages.[9] Do not use abbreviations or chemical formulas.

  • The date of accumulation.

  • The name and contact information of the principal investigator or laboratory supervisor.

Decontamination & Spill Management

Accidents can happen, and a prepared response is essential.

  • Empty Container Decontamination: The "empty" container of this compound must still be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as halogenated liquid waste.[12] After rinsing, deface the original label and dispose of the container as solid laboratory waste or according to your institution's specific guidelines.

  • Small Spill Cleanup (Solid):

    • Ensure proper PPE is worn.

    • Gently sweep up the solid material to avoid creating dust.[1][10]

    • Place the swept material into the designated halogenated solid waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent.

    • Place the contaminated cloth in the solid halogenated waste container.

    • Wash the area with soap and water.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams related to this compound.

G cluster_waste_type Characterize Waste Stream cluster_action Segregation & Collection start Waste Generation (this compound) neat_solid Neat Solid or Expired Reagent start->neat_solid solution Solution in Organic Solvent start->solution contaminated_materials Contaminated Materials (Gloves, Wipes, Glassware) start->contaminated_materials empty_container Original 'Empty' Container start->empty_container collect_solid Collect in Labeled 'Solid Halogenated Waste' Container neat_solid->collect_solid collect_liquid Collect in Labeled 'Liquid Halogenated Waste' Container solution->collect_liquid contaminated_materials->collect_solid decontaminate Triple-Rinse with Solvent empty_container->decontaminate pickup Arrange Pickup by Licensed Hazardous Waste Contractor collect_solid->pickup collect_liquid->pickup rinsate Collect Rinsate in 'Liquid Halogenated Waste' Container decontaminate->rinsate final_disposal Dispose of Container (Deface Label) decontaminate->final_disposal rinsate->pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

  • PubChem. This compound-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. [Link]

  • ChemWhat. This compound-4-CARBOXYLIC ACID CAS#: 1346702-54-2. [Link]

  • Capot Chemical. MSDS of 1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione. (2025-12-24). [Link]

  • PubChem. 6-Bromo-1H-indazole, N1-BOC protected. National Center for Biotechnology Information. [Link]

  • University of Wisconsin-Milwaukee. Hazardous Waste Segregation. [Link]

  • PubChem. 6-Bromo-1H-indazole. National Center for Biotechnology Information. [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services. [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

Sources

A Senior Application Scientist's Guide to Handling 6-bromo-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 6-bromo-1-isopropyl-1H-indazole. As drug discovery and development professionals, our work with novel chemical entities demands a synthesis of deep scientific understanding and an unwavering commitment to safety. This document moves beyond a simple checklist, providing a procedural and logical framework for mitigating risks. Here, we will dissect the "why" behind each safety protocol, ensuring that every step is a self-validating component of a secure laboratory environment.

Hazard Identification: A Foundational Risk Assessment

Understanding the specific hazards of this compound is the critical first step in developing a robust safety plan. While comprehensive toxicological data for this specific compound is not extensively published, we can infer its primary hazards from the Safety Data Sheets (SDS) of structurally similar bromo-indazole analogs.

The primary concerns with related bromo-indazoles are categorized under the Globally Harmonized System (GHS) as follows:

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2/2A) : Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity – Single Exposure (Category 3) : May cause respiratory irritation.[2][3][4]

These classifications mandate a cautious approach, as even incidental contact can lead to irritation. The compound is typically a solid or powder, meaning the primary exposure risks are through inhalation of dust and direct contact with skin or eyes.[5]

Hazard ClassificationGHS CategoryKey Precautionary Action
Skin Irritation2Avoid all skin contact; wear appropriate gloves and lab coat.[1][2]
Serious Eye Irritation2AWear tight-sealing safety goggles.[1][2][3]
Respiratory Irritation3Handle only in a well-ventilated area, preferably a fume hood, to avoid dust inhalation.[2][3][4]

Personal Protective Equipment (PPE): An Integrated Defense

The selection of PPE is not a matter of preference but a direct response to the identified hazards. For this compound, a multi-layered defense is essential.

Eye and Face Protection

Given its classification as a serious eye irritant, standard safety glasses are insufficient.

  • Mandatory : Tight-sealing safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[1][5] This is to prevent fine dust particles from reaching the eyes.

  • Recommended for Bulk Transfers : When handling larger quantities (typically >25 g) where the risk of splashing or aerosolization is higher, a face shield should be worn in addition to safety goggles.[3]

Skin and Body Protection
  • Hand Protection : The choice of gloves is paramount. Nitrile gloves are a common and effective choice for incidental contact with a wide range of laboratory chemicals, including weak acids and organic solvents.[6][7][8] However, it is crucial to understand that "chemical resistance" is not absolute. Nitrile's protection can be compromised by certain halogenated hydrocarbons.[6][7]

    • Protocol : Always inspect gloves for tears or punctures before use.[9] For procedures involving significant contact time or immersion, double-gloving is the recommended best practice. After handling is complete, remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated waste.[3][4] Wash hands thoroughly afterward.

  • Body Protection : A standard laboratory coat is mandatory. For procedures with a high risk of particle generation, consider a complete suit that protects against chemicals.[3]

Respiratory Protection

The potential for respiratory irritation necessitates strict engineering controls.

  • Primary Control : All weighing and handling of this compound powder must be conducted within a certified chemical fume hood to ensure adequate ventilation.[2][5]

  • Secondary Control : If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][5] A P95 (US) or P1 (EU) particle respirator may be sufficient for nuisance exposures, but for higher-level protection, a respirator with combination cartridges (e.g., OV/AG/P99) is advisable.[4]

Operational and Disposal Protocols

Safe handling extends beyond PPE to include the entire workflow, from receipt of the material to its final disposal.

Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that an eyewash station and safety shower are accessible and unobstructed.[5]

  • Donning PPE : Put on all required PPE as described in Section 2, starting with the lab coat, followed by goggles, and then gloves.

  • Weighing and Transfer : Conduct all manipulations of the solid compound on a disposable weigh paper or within a container inside the fume hood. Use spatulas and tools dedicated to this chemical or clean them thoroughly after use. Avoid any actions that could generate dust, such as rapid scraping or pouring from a height.

  • Post-Handling : Tightly close the container.[5] Wipe down the work surface in the fume hood with a suitable solvent (e.g., isopropanol or ethanol) and a disposable towel.

  • Doffing PPE : Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. Dispose of gloves and any contaminated wipes in a designated, sealed waste container.

Spill Management Plan

In the event of a spill, immediate and correct action is crucial.

  • Evacuate : Alert others in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Ventilate : Ensure the area is well-ventilated, using the fume hood to control dust.

  • Protect : Wear all necessary PPE, including respiratory protection if required.

  • Contain and Clean : Do not use water for dry cleanup. Gently sweep up the spilled solid using a dustpan and brush, minimizing dust creation.[5][10] Place the material into a suitable, labeled, and sealed container for disposal.

  • Decontaminate : Clean the spill area thoroughly with soap and water once the solid has been removed.

Waste Disposal

All waste, including surplus chemical, contaminated gloves, weigh papers, and cleaning materials, must be treated as hazardous.

  • Protocol : Collect all waste in a clearly labeled, sealed container.[4] Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[3][4] Do not pour chemical waste down the drain.[4]

Visualizing the Safety Workflow

To ensure a clear, logical path from hazard assessment to procedural execution, the following workflow diagram illustrates the decision-making process for handling this compound safely.

start Start: Prepare to Handle This compound risk_assessment Step 1: Risk Assessment - Skin Irritant (Cat 2) - Eye Irritant (Cat 2A) - Respiratory Irritant (Cat 3) start->risk_assessment ppe_selection Step 2: Select Mandatory PPE risk_assessment->ppe_selection Based on Hazards eng_controls Step 3: Implement Engineering Controls ppe_selection->eng_controls handling Step 4: Execute Safe Handling Protocol (Weighing, Transfer, etc.) eng_controls->handling Work Inside Fume Hood spill_check Spill or Incident? handling->spill_check spill_protocol Execute Spill Management Plan (Evacuate, Contain, Clean) spill_check->spill_protocol Yes waste_disposal Step 5: Segregate & Dispose of Waste spill_check->waste_disposal No spill_protocol->waste_disposal end End: Procedure Complete waste_disposal->end

Caption: Workflow for Safe Handling of Bromo-Indazole Compounds.

This guide provides a foundational framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most current Safety Data Sheet before commencing any new procedure. Your diligence is the cornerstone of a safe and productive research environment.

References

  • PubChem. (n.d.). 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. National Center for Biotechnology Information.
  • Fisher Scientific. (2011, August 12). 6-Bromo-1H-indazole - SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • CymitQuimica. (2025, December 23). SAFETY DATA SHEET.
  • Capot Chemical. (2025, December 24). MSDS of 1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione.
  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
  • WellBefore. (2022, December 29). Nitrile Gloves Chemical Resitance: What You Need to Know.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (2012, May 8). 6-Bromo-1-methyl-1H-indazole - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, August 12). SAFETY DATA SHEET.
  • SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance.
  • ECHEMI. (n.d.). 6-Bromo-3-iodo-1H-indazole SDS, 885521-88-0 Safety Data Sheets.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.